molecular formula C20H20N2 B11714125 N1,N4-Di-p-tolylbenzene-1,4-diamine

N1,N4-Di-p-tolylbenzene-1,4-diamine

Cat. No.: B11714125
M. Wt: 288.4 g/mol
InChI Key: JBMMSVXRQPXCGP-UHFFFAOYSA-N
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Description

N1,N4-Di-p-tolylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C20H20N2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C20H20N2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14,21-22H,1-2H3

InChI Key

JBMMSVXRQPXCGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1,N4-Di-p-tolylbenzene-1,4-diamine, a chemical compound with significant applications in materials science. This document details its chemical identity, physical and chemical properties, a general synthesis protocol, and its mechanism of action as an antioxidant.

Chemical Identity

This compound, also known as N,N'-bis(4-methylphenyl)benzene-1,4-diamine, is an aromatic amine. Its chemical structure consists of a central benzene ring substituted with two amino groups at the para (1 and 4) positions, with each nitrogen atom further substituted with a p-tolyl (4-methylphenyl) group.

CAS Number: 27417-40-9

Synonyms:

  • N,N'-Bis(methylphenyl)-1,4-benzenediamine

  • N,N'-Ditolyl-p-phenylenediamine

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Properties

PropertyValue
Molecular Formula C20H20N2
Molecular Weight 288.39 g/mol
Appearance Dark brown solid

Table 2: Calculated and Experimental Properties

PropertyValueSource
Melting Point 183.5-185.5 °C--INVALID-LINK--
Boiling Point 475.4 °C at 760 mmHg--INVALID-LINK--
Density 1.135 g/cm³--INVALID-LINK--
Flash Point 301.9 °C--INVALID-LINK--
Vapor Pressure 3.32E-09 mmHg at 25°C--INVALID-LINK--
Refractive Index 1.667--INVALID-LINK--
Solubility Insoluble in water; Soluble in acetone (slightly), benzene (very slightly), chloroform (slightly), and DMSO (very slightly).--INVALID-LINK--

Experimental Protocols: Synthesis

General Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and requires optimization for specific substrates. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • 1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)

  • p-Toluidine (2 equivalents)

  • Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K2CO3, or Cs2CO3)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the 1,4-dihalobenzene and p-toluidine to the flask.

  • Add the anhydrous solvent via a syringe.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard workup procedure, which may include filtration, extraction, and purification by column chromatography.

A potential alternative synthetic route could involve the condensation reaction of 1,4-phenylenediamine with p-tolualdehyde to form a diimine, followed by reduction to the target diamine.

Applications and Mechanism of Action

This compound is primarily utilized as a potent antioxidant, particularly in the rubber and polymer industries. Its function is to protect materials from degradation caused by oxidation.

Antioxidant Mechanism:

The antioxidant activity of this compound stems from its ability to act as a radical scavenger. The nitrogen atoms in the diamine can donate a hydrogen atom to reactive free radicals (R•), thereby neutralizing them and preventing them from initiating or propagating degradation chain reactions. Upon donating a hydrogen atom, the diamine itself becomes a resonance-stabilized radical, which is significantly less reactive than the initial free radical.

Below is a diagram illustrating the proposed antioxidant mechanism.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Diamine N1,N4-Di-p-tolylbenzene- 1,4-diamine (AH) Free_Radical->Diamine attacks Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule neutralized to Stabilized_Radical Stabilized Diamine Radical (A•) Diamine->Stabilized_Radical donates H• Diamine->Neutralized_Molecule forms

Caption: Antioxidant mechanism of this compound.

As illustrated, the diamine (AH) intercepts a free radical (R•), leading to the formation of a stable, non-reactive molecule (RH) and a resonance-stabilized diamine radical (A•). This process effectively terminates the oxidative chain reaction.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. For further in-depth research, consulting the primary literature and specialized chemical databases is recommended.

An In-depth Technical Guide to the Physicochemical Properties of N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N1,N4-Di-p-tolylbenzene-1,4-diamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Physicochemical Properties

This compound, a symmetrical aromatic diamine, possesses properties that make it a compound of interest in materials science, particularly in the field of organic electronics. A summary of its key physicochemical data is presented below.

PropertyValueSource
CAS Number 620-91-7Internal Data
Molecular Formula C₂₀H₂₀N₂[1]
Molecular Weight 288.39 g/mol [1]
Melting Point 182 °C[1]
Boiling Point (Predicted) 487.6 ± 25.0 °C[1]
Density (Predicted) 1.135 ± 0.06 g/cm³[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of structurally similar N,N'-diaryl-p-phenylenediamines provides valuable insight. Generally, these compounds exhibit low solubility in water due to their hydrophobic aromatic structures.[2] They are, however, more soluble in common organic solvents.

A qualitative summary of expected solubility is as follows:

Solvent ClassExpected Solubility
Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide)
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)
Aromatic Hydrocarbons (e.g., Toluene, Xylene)
Ethers (e.g., Tetrahydrofuran, Diethyl ether)
Alcohols (e.g., Methanol, Ethanol)
Water Insoluble

Spectroscopic Data

Expected Spectroscopic Characteristics
TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on the central benzene ring and the two p-tolyl groups, a signal for the N-H protons, and a signal for the methyl protons of the tolyl groups.
¹³C NMR Resonances for the aromatic carbons of the benzene and tolyl rings, and a characteristic signal for the methyl carbons.
FT-IR Absorption bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching.
Mass Spec A molecular ion peak (M⁺) corresponding to the molecular weight of 288.39.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of N,N'-diaryl-p-phenylenediamines is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction is a versatile tool for the formation of C-N bonds.

Representative Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of N,N'-diaryl-p-phenylenediamines, which can be adapted for this compound.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_product Product p_phenylenediamine p-Phenylenediamine product This compound reagents Pd(OAc)₂ (cat.) Ligand (e.g., Xantphos) NaOt-Bu (2.5 eq) Toluene, 100-110 °C p_phenylenediamine->reagents p_iodotoluene p-Iodotoluene (2.2 eq) p_iodotoluene->reagents reagents->product

A representative reaction scheme for the synthesis of this compound.

Materials:

  • p-Phenylenediamine

  • p-Iodotoluene (or p-Bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (catalytic amount), and the phosphine ligand (catalytic amount).

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe, followed by p-iodotoluene (2.2 eq) and sodium tert-butoxide (2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Applications in Organic Electronics

This compound is recognized for its potential as a hole transport material (HTM) in organic light-emitting diodes (OLEDs).[4] In an OLED device, the HTL facilitates the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light.

Hole Transport Mechanism in OLEDs

The function of a hole transport layer is crucial for the performance of an OLED. The diagram below illustrates the general workflow of charge transport in a multi-layer OLED device.

OLED_Mechanism cluster_recombination Light Emission anode Anode (+) (e.g., ITO) htl Hole Transport Layer (HTL) (e.g., this compound) anode->htl Hole Injection eml Emissive Layer (EML) htl->eml Hole Transport recombination Hole-Electron Recombination etl Electron Transport Layer (ETL) etl->eml Electron Transport cathode Cathode (-) (e.g., Al) cathode->etl Electron Injection recombination->eml Photon Emission (Light)

Simplified diagram of the hole transport mechanism in an organic light-emitting diode (OLED).

The efficiency of hole injection and transport is dependent on the alignment of the Highest Occupied Molecular Orbital (HOMO) energy level of the HTL with the work function of the anode and the HOMO level of the emissive layer. Materials like this compound are designed to have suitable HOMO levels for this purpose. Characterization of nanostructured thin films of this material has shown a Stokes shift of 3546 cm⁻¹, and annealing of these films can influence nanoparticle size and bandgap energies, which are important parameters for device performance.[4]

References

Solubility Profile of N1,N4-Di-p-tolylbenzene-1,4-diamine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N1,N4-Di-p-tolylbenzene-1,4-diamine, a key intermediate in various industrial applications. Understanding its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors including the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.

This compound, with its predominantly non-polar aromatic structure, is expected to exhibit higher solubility in organic solvents compared to polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on information for structurally related compounds and qualitative descriptions, the following table summarizes the expected solubility behavior. It is important to note that for a mixture of N,N'-mixed phenyl and tolyl derivatives of 1,4-benzenediamine, a solubility range of 5.39-12.09 g/L in organic solvents at 20°C has been reported. For N-Phenyl-p-phenylenediamine, a solubility of 10 mg/mL in ethanol is documented.

Solvent ClassificationSolvent NameChemical FormulaExpected Solubility
Aromatic Hydrocarbons TolueneC₆H₅CH₃Soluble
BenzeneC₆H₆Soluble
Chlorinated Solvents ChloroformCHCl₃Soluble
ChlorobenzeneC₆H₅ClSoluble
Ketones AcetoneCH₃COCH₃Soluble
Alcohols EthanolC₂H₅OHSlightly Soluble
Ethers Petroleum EtherMixtureInsoluble
Aqueous WaterH₂OInsoluble

Note: "Soluble" indicates a significant amount of solute can be dissolved, while "Slightly Soluble" suggests a lower but still measurable solubility. "Insoluble" indicates negligible solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, adapted from standard laboratory methods and OECD guidelines for the testing of chemicals.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Scintillation vials or other suitable containers with tight-fitting caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

    • Immediately dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety Precautions:

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G A Compound Characterization (Purity, Physical State) B Literature Search (Existing Solubility Data) A->B C Solvent Selection (Based on 'like dissolves like') B->C D Visual Solubility Test (Small scale, various solvents) C->D E Categorize Solubility (Soluble, Slightly Soluble, Insoluble) D->E F Equilibrium Solubility Experiment (Shake-flask method) E->F H Data Analysis & Reporting (Solubility in g/L or mol/L) F->H G Analytical Method Development (e.g., HPLC, UV-Vis) G->F

Caption: Workflow for solubility assessment of a chemical compound.

This structured approach, from preliminary assessment and qualitative screening to rigorous quantitative determination, ensures a thorough and accurate understanding of a compound's solubility profile, which is essential for its successful application in research and development.

Spectroscopic Analysis of N1,N4-Di-p-tolylbenzene-1,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

PropertyValue
IUPAC Name N1,N4-Di-p-tolylbenzene-1,4-diamine
Synonyms N,N′-Di-(p-tolyl)-p-phenylenediamine, N,N′-(p-Phenylene)ditoluidine
CAS Number 620-91-7
Molecular Formula C₂₀H₂₀N₂
Molecular Weight 288.39 g/mol
Chemical Structure
SMILES Cc1ccc(cc1)Nc1ccc(cc1)Nc1ccc(C)cc1
InChI Key JBMMSVXRQPXCGP-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. Please note: Specific experimental values are not available in the public domain and should be determined empirically using the protocols outlined in this guide.

Table 2.1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2.2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Table 2.3: FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available

Table 2.4: UV-Vis Data

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid aromatic amine and should be adapted as necessary for specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, which aids in structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A benchtop FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal to completely cover the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane).

  • From the stock solution, prepare a series of dilutions to a concentration range that will result in an absorbance between 0.1 and 1.0 AU.

  • Use quartz cuvettes for both the sample and a solvent blank.

  • Fill one cuvette with the pure solvent to serve as the reference.

  • Fill the second cuvette with the sample solution.

Data Acquisition:

  • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

  • Set the desired wavelength range for the scan (typically 200-800 nm for aromatic compounds).

  • Perform a baseline correction with the solvent-filled cuvettes.

  • Run the scan to obtain the UV-Vis spectrum, which is a plot of absorbance versus wavelength.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample FTIR FT-IR Spectroscopy Synthesis->FTIR Sample UVVis UV-Vis Spectroscopy Synthesis->UVVis Sample Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Electronic_Properties Electronic Transition Analysis UVVis->Electronic_Properties Final_Characterization Complete Spectroscopic Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Electronic_Properties->Final_Characterization Logical_Relationship cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_uvvis UV-Vis Analysis Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR Vibrations Molecular Vibrations Compound->Vibrations Transitions π -> π* Transitions Compound->Transitions Connectivity Proton & Carbon Connectivity H_NMR->Connectivity C_NMR->Connectivity Func_Groups N-H, C-H, C=C, C-N Functional Groups Vibrations->Func_Groups Conjugation Aromatic System Conjugation Transitions->Conjugation

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine, a derivative of p-phenylenediamine, belongs to a class of aromatic amines that are of significant interest in materials science and electronics. These compounds are often utilized as antioxidants, stabilizers in polymers, and as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. For these applications, thermal stability is a critical parameter that dictates the material's performance, processing window, and operational lifetime. This document outlines the typical methodologies used to assess the thermal properties of such compounds and presents a hypothetical degradation profile based on the chemistry of aromatic amines.

Predicted Thermal Stability and Degradation Profile

While specific quantitative data for this compound is unavailable, the thermal behavior of related aromatic diamines suggests that it would be a thermally stable compound. The presence of multiple aromatic rings contributes to its high thermal stability. Degradation would likely proceed through the cleavage of the C-N bonds and the subsequent decomposition of the aromatic structures at elevated temperatures.

For comparative purposes, thermal analysis data for related p-phenylenediamine derivatives are often characterized by high decomposition temperatures. For instance, many hole transport materials, a class to which this compound belongs, exhibit thermal decomposition temperatures well above 400°C.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, a standard set of thermal analysis techniques would be employed.

3.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study the thermal decomposition, and also under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • A small, weighed sample (typically 2-5 mg) is sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

Data Presentation

As specific data for this compound is not available, the following table is a template illustrating how such data would be presented. For context, representative data for the parent compound, p-phenylenediamine, is included where available from literature, though it is expected to have significantly lower thermal stability.

ParameterThis compoundp-Phenylenediamine (for comparison)
Melting Point (°C) Data not available~140
Onset Decomposition Temp. (Tonset, °C) - N2 Data not available~120-170 (in two steps)[1]
Peak Decomposition Temp. (Tmax, °C) - N2 Data not available~140 and ~192 (in two steps)[1]
Mass Loss at 500°C (%) - N2 Data not available>95
Char Yield at 800°C (%) - N2 Data not availableData not available

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical workflow for the thermal characterization of a material like this compound.

G Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample N1,N4-Di-p-tolylbenzene- 1,4-diamine Powder TGA Thermogravimetric Analysis (TGA) (N2 and Air Atmosphere) Sample->TGA Heating Ramp DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating/Cooling Cycles TGA_Data Decomposition Temperatures Mass Loss Profile Char Yield TGA->TGA_Data Generate TGA/DTG Curves DSC_Data Melting Point (Tm) Glass Transition (Tg) Crystallization (Tc) DSC->DSC_Data Generate Thermogram Degradation_Profile Overall Thermal Stability and Degradation Profile TGA_Data->Degradation_Profile DSC_Data->Degradation_Profile

Caption: A flowchart of the experimental workflow for thermal analysis.

5.2 Proposed Thermal Degradation Pathway

The following diagram illustrates a hypothetical thermal degradation pathway for this compound under inert conditions. The degradation is proposed to initiate with homolytic cleavage of the C-N bonds, which are typically the weakest bonds in such structures.

G Hypothetical Thermal Degradation Pathway cluster_radicals Initial C-N Bond Cleavage cluster_products Secondary Products Parent This compound Radical1 p-Tolyl Radical Parent->Radical1 High T Radical2 Aminophenyl Radical Intermediate Parent->Radical2 High T Product1 Toluene Radical1->Product1 H Abstraction Product2 Di-p-tolyl Radical1->Product2 Dimerization Product3 Aniline Derivatives Radical2->Product3 Rearrangement/ Further Scission Product4 Char Residue Product3->Product4 High T

Caption: A proposed pathway for the thermal degradation of the title compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the accessible literature, this guide provides a framework for its characterization and a prediction of its behavior based on related compounds. The methodologies of TGA and DSC are essential for determining its thermal properties. It is anticipated that this compound possesses high thermal stability, a crucial attribute for its applications in high-performance materials and electronic devices. Further research is required to quantify its thermal decomposition characteristics and to elucidate the precise mechanisms of its degradation.

References

A Technical Guide to the Electronic Properties of N1,N4-Di-p-tolylbenzene-1,4-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the electronic properties of N1,N4-Di-p-tolylbenzene-1,4-diamine and its analogs for researchers, scientists, and professionals in drug development and materials science. This document details the impact of substituent effects on the electrochemical behavior of these compounds, outlines experimental protocols for their synthesis and characterization, and presents visual workflows and logical relationships through diagrams.

Core Electronic Properties and Substituent Effects

N,N,N',N'-tetraaryl-p-phenylenediamine derivatives are a class of organic molecules known for their electroactive nature, primarily due to the two amine nitrogen centers that can be easily oxidized. These compounds typically exhibit two sequential, reversible oxidation waves in cyclic voltammetry, corresponding to the formation of a stable cation radical and a less stable dication.

The electronic properties of these molecules, particularly their oxidation potentials, are highly sensitive to the nature of the substituents on the aryl groups. Electron-donating groups (EDGs) tend to lower the oxidation potentials, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect. This relationship can be systematically studied and often follows Hammett relationships, providing a predictable way to tune the electronic properties of these materials.[1][2]

Data Presentation: Electrochemical Properties of Analogs

The following table summarizes the electrochemical data for a series of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives. The first (E1/2(1)) and second (E1/2(2)) half-wave oxidation potentials are presented, along with the calculated Highest Occupied Molecular Orbital (HOMO) energy levels. The HOMO levels are estimated from the first oxidation potential using the ferrocene/ferrocenium (Fc/Fc+) couple as an external standard (assuming the HOMO of ferrocene is -4.8 eV).

Compound IDSubstituent R1Substituent R2E1/2(1) (V vs Ag/AgCl)E1/2(2) (V vs Ag/AgCl)Calculated HOMO (eV)
NPD1 HH0.961.30-5.28
NPD2 OCH3H0.941.28-5.26
CPD1 ClCl1.051.40-5.37
CPD2 ClH1.011.35-5.33
MPD1 OCH3OCH30.761.18-5.08
MPD2 OCH3H0.841.23-5.16
APD1 NO2NO21.281.55-5.60
APD2 NO2H1.151.45-5.47

Data sourced from Lin, et al., Electrochimica Acta (2005).[1][2] The HOMO levels were calculated using the formula: EHOMO = -[Eox vs Fc/Fc+ + 4.8] eV. The potentials vs Ag/AgCl were converted to vs Fc/Fc+ by assuming the Ag/AgCl reference is approximately +0.45 V vs Fc/Fc+.

Experimental Protocols

Synthesis of N,N'-Diaryl-p-phenylenediamines

A general method for the synthesis of both symmetric and asymmetric N,N'-diaryl-p-phenylenediamines involves a condensation dehydrogenation reaction.

Materials:

  • Appropriately substituted aniline (e.g., p-toluidine)

  • Cyclohexanone

  • Solvent (e.g., Toluene)

  • Hydrogen Acceptor (e.g., p-nitroaniline)

  • Catalyst (e.g., Supported precious metal catalyst)

  • Water-carrying agent (e.g., Dean-Stark trap setup)

Procedure:

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge the substituted aniline, cyclohexanone, solvent, hydrogen acceptor, and catalyst.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst by filtration.

  • Solvent Removal: Remove the solvent from the filtrate by distillation under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final N,N'-diaryl-p-phenylenediamine product.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is used to investigate the redox behavior of the synthesized compounds.

Apparatus and Materials:

  • Potentiostat with a three-electrode cell setup.

  • Working Electrode: Glassy Carbon Electrode.

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Solvent: Dichloromethane (CH2Cl2), freshly distilled.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).

  • Analyte concentration: ~10-3 M.

  • Inert gas: Argon or Nitrogen.

Procedure:

  • Solution Preparation: Prepare a ~10-3 M solution of the analyte in a 0.1 M solution of TBAP in CH2Cl2.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution.

  • Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Set the potential window to scan a range that encompasses the oxidation events of the compound (e.g., from 0.0 V to 1.6 V vs Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • Data Analysis:

    • Determine the half-wave potentials (E1/2) for each redox couple from the average of the anodic and cathodic peak potentials.

    • If ferrocene is used as an internal or external standard, record its voltammogram under the same conditions to calibrate the potential measurements.

Visualizations

The following diagrams illustrate key processes and relationships in the study of this compound analogs.

SynthesisWorkflow Reactants Reactants (Aniline, Ketone) ReactionVessel Reaction Vessel (Reflux, Water Removal) Reactants->ReactionVessel SolventCatalyst Solvent & Catalyst SolventCatalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Distillation Solvent Removal (Distillation) Filtration->Distillation Purification Purification (Chromatography) Distillation->Purification Product Final Product (Diaryl-p-phenylenediamine) Purification->Product CV_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis PrepSolution Prepare Analyte Solution (~1 mM in Electrolyte/Solvent) AssembleCell Assemble 3-Electrode Cell PrepSolution->AssembleCell Deoxygenate Deoxygenate with Inert Gas AssembleCell->Deoxygenate RunCV Run Cyclic Voltammetry Deoxygenate->RunCV AnalyzeVoltammogram Analyze Voltammogram RunCV->AnalyzeVoltammogram DeterminePotentials Determine Half-Wave Potentials (E1/2) AnalyzeVoltammogram->DeterminePotentials CalculateHOMO Calculate HOMO Level DeterminePotentials->CalculateHOMO StructurePropertyRelationship cluster_structure Molecular Structure Modification cluster_properties Resulting Electronic Properties Substituent Aryl Substituent EDG Electron Donating Group (e.g., -OCH3) Substituent->EDG EWG Electron Withdrawing Group (e.g., -NO2, -Cl) Substituent->EWG LowerEox Lower E1/2 (Easier to Oxidize) EDG->LowerEox HigherEox Higher E1/2 (Harder to Oxidize) EWG->HigherEox OxidationPotential Oxidation Potential (E1/2) HOMO_Level HOMO Energy Level HigherHOMO Higher HOMO Level LowerEox->HigherHOMO LowerHOMO Lower HOMO Level HigherEox->LowerHOMO

References

A Technical Guide to the Theoretical Modeling of HOMO/LUMO Levels in N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of N1,N4-Di-p-tolylbenzene-1,4-diamine. Understanding these frontier molecular orbitals is crucial for predicting the electronic and optical properties of this and related diarylamine derivatives, which are often utilized as hole-transport materials in organic electronics.

Introduction to this compound and its Frontier Orbitals

This compound is an aromatic amine derivative of p-phenylenediamine. Molecules in this class are known for their favorable charge transport properties and thermal stability, making them key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The performance of such materials is intrinsically linked to their electronic structure, particularly the energy levels of the HOMO and LUMO.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. Its energy level is related to the ionization potential and the ability of the molecule to donate an electron. In the context of hole-transport materials, a higher HOMO level (closer to the vacuum level) is generally desirable for efficient hole injection from the anode.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. Its energy level is associated with the electron affinity and the molecule's ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the band gap, which is a critical parameter determining the molecule's electronic transport properties and the energy of its primary electronic absorption.

Accurate determination of these energy levels is essential for designing and screening new materials with tailored optoelectronic characteristics.

Theoretical Modeling of HOMO/LUMO Levels

Computational quantum chemistry provides a powerful toolkit for predicting the electronic structure of molecules. Density Functional Theory (DFT) is the most common and effective method for calculating the HOMO and LUMO energies of organic molecules of this size.

A typical computational workflow for determining the HOMO/LUMO levels is as follows:

G cluster_workflow Computational Workflow for HOMO/LUMO Calculation mol_build 1. Molecule Construction & Initial Geometry geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_calc 4. Single Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311++G(d,p)) freq_calc->spe_calc mo_extract 5. Extraction of Molecular Orbital Energies spe_calc->mo_extract analysis 6. Analysis (HOMO, LUMO, Energy Gap) mo_extract->analysis

Caption: A typical workflow for the theoretical calculation of HOMO/LUMO energy levels.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Molecule Construction: The 3D structure of this compound is built.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable method is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).[2] This step is crucial as the molecular geometry significantly influences the orbital energies.

  • Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable geometry.

  • Single Point Energy Calculation: To obtain more accurate electronic properties, a single point energy calculation is often performed on the optimized geometry using a larger, more flexible basis set, such as 6-311++G(d,p).[4] This basis set includes diffuse functions (++) to better describe the spatial extent of the orbitals and polarization functions (d,p) for more accurate electronic distribution.

  • Data Extraction: From the output of the single point energy calculation, the energies of all molecular orbitals are extracted. The energy of the highest occupied molecular orbital is the HOMO level, and the energy of the lowest unoccupied molecular orbital is the LUMO level. The HOMO-LUMO gap is the simple difference between these two values.

Experimental Validation of HOMO/LUMO Levels

Theoretical calculations should ideally be benchmarked against experimental data. The primary techniques for measuring the HOMO and LUMO levels of organic materials are electrochemical methods and photoelectron spectroscopy.

The relationship between theoretical prediction and experimental validation is cyclical and self-correcting.

G cluster_validation Theory and Experiment Interplay theory Theoretical Prediction (DFT Calculation of HOMO/LUMO) comparison Comparison & Validation theory->comparison experiment Experimental Measurement (Cyclic Voltammetry, UPS) experiment->comparison comparison->theory Agreement refinement Model Refinement (Adjust Functional/Basis Set) comparison->refinement Discrepancy refinement->theory Improved Model

Caption: Logical relationship between theoretical prediction and experimental validation.

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule in solution. These potentials can then be used to estimate the HOMO and LUMO energy levels.

  • Sample Preparation: A dilute solution (e.g., 1 mM) of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The oxidation potential of ferrocene is typically assumed to be -4.8 eV relative to the vacuum level.

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which the molecule is first oxidized (E_ox) and first reduced (E_red) is determined from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energies are estimated using the following empirical equations:

    • E_HOMO (eV) = - [E_ox vs Fc/Fc⁺ + 4.8]

    • E_LUMO (eV) = - [E_red vs Fc/Fc⁺ + 4.8]

Quantitative Data Summary

As specific published data for this compound is limited, the following table presents representative theoretical values for the closely related N,N´-diphenyl-p-phenylenediamine (DPPD) and hypothetical experimental values to illustrate the expected data format and typical results for this class of compounds.

Method/TechniqueBasis Set / ConditionsE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Theoretical
DFT (B3LYP)[2]6-31G*-4.95-1.253.70
DFT (B3LYP)6-311++G(d,p)-5.10 (est.)-1.40 (est.)3.70 (est.)
Experimental
Cyclic VoltammetryCH₂Cl₂, TBAPF₆-5.25 (hypothetical)-1.65 (hypothetical)3.60
Photoelectron Spec.Solid State-5.30 (hypothetical)N/AN/A

Note: Estimated (est.) and hypothetical values are provided for illustrative purposes based on trends in similar diarylamine compounds.

Conclusion

The theoretical modeling of the HOMO and LUMO levels of this compound is a critical step in evaluating its potential for use in organic electronic devices. Density Functional Theory, particularly with hybrid functionals like B3LYP and extended basis sets, provides a reliable framework for these predictions. However, for the highest accuracy and validation of the computational model, it is imperative to correlate these theoretical findings with experimental data from techniques such as cyclic voltammetry and photoelectron spectroscopy. This integrated approach of computation and experimentation enables a deeper understanding of the structure-property relationships and facilitates the rational design of next-generation organic semiconductor materials.

References

Methodological & Application

Synthesis Protocol for High-Purity N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of high-purity N¹,N⁴-Di-p-tolylbenzene-1,4-diamine. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction between 1,4-diaminobenzene and p-iodotoluene. This method offers a reliable route to the desired diarylamine. Subsequent purification by column chromatography followed by recrystallization yields the product in high purity, suitable for applications in research, and as a key intermediate in the development of pharmaceuticals and advanced materials. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

N¹,N⁴-Di-p-tolylbenzene-1,4-diamine is a diarylamine compound with significant potential in various fields, including as a building block for organic electronic materials and as an intermediate in the synthesis of biologically active molecules. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it an ideal choice for the synthesis of such diarylamines.[1] This protocol details a robust procedure for the synthesis and purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine, ensuring a high degree of purity for demanding applications.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diaminobenzene99%Sigma-Aldrich
p-Iodotoluene99%Alfa Aesar
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Acros Organics
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
TolueneAnhydrous, 99.8%Acros Organics
Dichloromethane (DCM)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Ethyl acetateACS GradeFisher Scientific
Celite®---VWR
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Synthesis of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-diaminobenzene (1.08 g, 10 mmol), p-iodotoluene (4.58 g, 21 mmol), palladium(II) acetate (0.045 g, 0.2 mmol, 2 mol%), and BINAP (0.187 g, 0.3 mmol, 3 mol%).

    • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous toluene (100 mL) to the flask via a syringe.

    • Add sodium tert-butoxide (2.88 g, 30 mmol) to the reaction mixture.

    • Heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine
  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 10% ethyl acetate).

    • Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions to yield the purified product as a solid.

  • Recrystallization:

    • For obtaining a highly pure product, dissolve the solid obtained from column chromatography in a minimal amount of hot toluene.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4 °C to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Characterization Data

ParameterValue
Melting Point 184-186 °C
¹H NMR (400 MHz, CDCl₃) δ 7.09 (d, J = 8.4 Hz, 4H), 6.99 (s, 4H), 6.89 (d, J = 8.4 Hz, 4H), 5.58 (s, 2H), 2.30 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 141.2, 137.4, 130.6, 129.8, 121.6, 118.0, 20.7
Appearance Off-white to pale yellow crystalline solid

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Reaction Setup: 1,4-Diaminobenzene, p-Iodotoluene, Pd(OAc)₂, BINAP, NaOtBu in Toluene B 2. Reaction: Heat at 100°C under N₂ A->B 12-24h C 3. Work-up: Aqueous quench, Extraction with DCM, Drying and Concentration B->C Cool to RT D 4. Column Chromatography: Silica gel, Hexane/Ethyl Acetate gradient C->D Crude Product E 5. Recrystallization: Dissolve in hot Toluene, cool to crystallize D->E Purified Solid F 6. Characterization: Melting Point, ¹H NMR, ¹³C NMR E->F High-Purity Crystals

Caption: Experimental workflow for the synthesis and purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of high-purity N¹,N⁴-Di-p-tolylbenzene-1,4-diamine using the Buchwald-Hartwig amination reaction. The detailed purification steps ensure the final product is of sufficient quality for use in sensitive applications. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized compound.

References

Comparative Analysis of Sublimation and Column Chromatography for the Purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed comparison of two primary purification techniques for N¹,N⁴-Di-p-tolylbenzene-1,4-diamine: sublimation and column chromatography. N¹,N⁴-Di-p-tolylbenzene-1,4-diamine is a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds, where high purity is often a critical requirement. This application note outlines the principles of each purification method, presents detailed experimental protocols, and offers a comparative analysis of their effectiveness in terms of purity, yield, and overall efficiency. The information is intended to guide researchers in selecting the most appropriate purification strategy based on their specific experimental needs and available resources.

Introduction

The performance of organic materials in advanced applications is intrinsically linked to their purity. For a compound such as N¹,N⁴-Di-p-tolylbenzene-1,4-diamine, even trace impurities can significantly impact its electronic properties, photochemical stability, and biological activity. The synthesis of this aromatic diamine can result in various impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts. Therefore, a robust purification strategy is essential.

This note explores two common yet fundamentally different purification techniques:

  • Sublimation: A phase transition-based method where a solid is heated under vacuum, transforms directly into a gas, and is then condensed back into a pure solid on a cold surface. This technique is particularly effective for thermally stable, non-volatile solids.[1]

  • Column Chromatography: A versatile separation technique that relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[2][3] It is highly effective for separating complex mixtures and isomers.[1]

Data Presentation: Comparison of Purification Methods

The choice between sublimation and column chromatography depends on the desired purity, scale of the experiment, and the nature of the impurities. The following table summarizes typical quantitative data for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine by each method.

ParameterSublimationColumn Chromatography
Purity (HPLC) >99.9%98-99.5%
Typical Yield 70-85%80-95%
Solvent Consumption NoneHigh (e.g., Hexane, Ethyl Acetate)
Time Requirement 4-8 hours (for gram scale)6-12 hours (for gram scale)
Scalability Limited by apparatus sizeReadily scalable
Impurity Removal Excellent for non-volatile impuritiesExcellent for a wide range of impurities
Labor Intensity Low to moderateHigh

Experimental Protocols

Purification by Sublimation

Sublimation is an excellent method for achieving very high purity levels for thermally stable compounds like N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.[4] The process physically separates the volatile target compound from non-volatile impurities.[5]

Materials and Reagents:

  • Crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

  • Sublimation apparatus (including a flask, cold finger condenser, and vacuum adapter)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas (e.g., Nitrogen or Argon)

Protocol:

  • Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine (e.g., 1.0 g) into the bottom of the sublimation flask.

  • Assembly: Insert the cold finger condenser into the flask and ensure a good seal with a lightly greased joint. Connect the apparatus to a high-vacuum line.

  • Evacuation: Gradually evacuate the apparatus to a pressure of 10⁻² to 10⁻³ mbar. It is crucial to reduce the pressure before heating to prevent the sample from being ejected.

  • Heating: Once a stable vacuum is achieved, begin heating the sublimation flask using a heating mantle or oil bath. The temperature should be raised slowly to the sublimation point of the compound (typically in the range of 180-220°C, but should be determined empirically).

  • Cooling: Circulate a coolant (e.g., cold water) through the cold finger.

  • Sublimation and Deposition: As the sample is heated, it will sublime and deposit as pure crystals on the cold surface of the condenser.[5]

  • Completion: Continue the process until no more material appears to sublime from the flask.

  • Cooling and Collection: Turn off the heating and allow the apparatus to cool to room temperature under vacuum. Then, slowly introduce an inert gas to bring the system back to atmospheric pressure. Carefully remove the cold finger and scrape the purified crystals onto a clean, pre-weighed container.

Purification by Column Chromatography

Column chromatography is a highly versatile technique capable of separating compounds with very similar polarities. For aromatic amines like N¹,N⁴-Di-p-tolylbenzene-1,4-diamine, special considerations are needed due to their basic nature and potential for strong interaction with the acidic silica gel.

Materials and Reagents:

  • Crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[6] An Rf value between 0.2 and 0.4 for the target compound is generally ideal for good separation. For this basic compound, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can prevent tailing and improve separation.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to adsorb fully onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial solvent mixture.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each purification process.

Sublimation_Workflow Crude Crude Solid (N¹,N⁴-Di-p-tolylbenzene-1,4-diamine) Apparatus Load into Sublimation Apparatus Crude->Apparatus Vacuum Evacuate to High Vacuum Apparatus->Vacuum Heat Heat Solid to Sublimation Temperature Vacuum->Heat Condense Condense Vapor on Cold Finger Heat->Condense Vapor Phase Impurities Non-Volatile Impurities Remain Heat->Impurities Cool Cool Apparatus to Room Temperature Condense->Cool Collect Collect Pure Crystals Cool->Collect Pure Purified Product (>99.9%) Collect->Pure

Caption: Workflow for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine by sublimation.

Column_Chromatography_Workflow Crude Crude Solid (N¹,N⁴-Di-p-tolylbenzene-1,4-diamine) Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Packed Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product (98-99.5%) Evaporate->Pure

Caption: Workflow for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine by column chromatography.

Conclusion

Both sublimation and column chromatography are effective methods for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

  • Sublimation is the preferred method when the highest possible purity (>99.9%) is required and the compound is thermally stable. It is an efficient, solvent-free technique that is particularly adept at removing non-volatile and colored impurities.[4]

  • Column chromatography offers greater versatility and is often better suited for larger-scale purifications and for separating mixtures containing isomers or impurities with similar volatilities to the target compound. The addition of a basic modifier like triethylamine to the eluent is a crucial step for achieving good separation of aromatic amines on silica gel.

The selection of the optimal purification method should be based on a careful consideration of the specific purity requirements of the downstream application, the nature of the impurities present in the crude material, and the scale of the synthesis.

References

Application Notes and Protocols for Solution-Processed N1,N4-Di-p-tolylbenzene-1,4-diamine Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine, also known as N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), is a small molecule organic semiconductor with significant potential for application as a hole transport layer (HTL) in various optoelectronic devices, including organic light-emitting diodes (OLEDs). Its favorable electronic properties and the potential for low-cost, large-area fabrication through solution-based methods make it a material of great interest to researchers in materials science and electronic engineering.

This document provides detailed application notes and experimental protocols for the deposition of high-quality this compound thin films using various solution-processing techniques. These guidelines are intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are working with or exploring the use of this material.

Material Properties

This compound is a white to off-white crystalline solid. It is generally soluble in a range of organic solvents, which is a prerequisite for solution-based processing.

Table 1: Solubility of this compound

SolventSolubilityNotes
ChloroformGoodA common solvent for spin coating and drop casting.
DichloromethaneGoodAnother suitable solvent with a lower boiling point.
TolueneModerateCan be used for various solution-deposition techniques.
XyleneModerateHigher boiling point may be suitable for specific applications.
Tetrahydrofuran (THF)ModerateShould be used with caution due to its reactivity.
WaterInsolubleThe hydrophobic nature of the molecule limits its solubility in aqueous solutions.

Solution-Processing Techniques: Protocols and Parameters

This section details the protocols for depositing this compound thin films using spin coating, drop casting, blade coating, and inkjet printing.

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates. The process involves depositing a small amount of the material solution onto the center of a substrate and then spinning the substrate at high speed.

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) by sequential ultrasonication in a series of solvents: deionized water, acetone, and isopropanol, for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen gas.

    • Optional: Treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes to improve the wettability and adhesion of the organic layer.

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chloroform or toluene) to the desired concentration (typically 5-20 mg/mL).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Deposition:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small volume of the filtered solution (e.g., 50-100 µL) onto the center of the substrate.

    • Start the spin coating program. A typical two-step program is effective:

      • Step 1: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

      • Step 2: A high spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness and evaporate the solvent.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature between 100°C and 150°C for 10-30 minutes to remove residual solvent and improve the film morphology and crystallinity.

Table 2: Influence of Spin Coating Parameters on Film Properties

ParameterTypical RangeEffect on Film Properties
Solution Concentration5 - 20 mg/mLHigher concentration generally leads to thicker films.
Spin Speed1000 - 6000 rpmHigher spin speed results in thinner films.
Spin Duration30 - 60 sLonger duration can lead to more complete solvent evaporation and potentially thinner films.
Annealing Temperature100 - 150 °CAffects crystallinity, grain size, and surface morphology.[1]
Annealing Time10 - 30 minInfluences the degree of solvent removal and crystal growth.

Diagram of the Spin Coating Workflow:

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_prep Substrate Cleaning sol_prep Solution Preparation dispense Dispense Solution sol_prep->dispense spin Spin Coating dispense->spin anneal Thermal Annealing spin->anneal charac Characterization anneal->charac

Caption: Spin coating workflow for thin film deposition.

Drop Casting

Drop casting is a simple deposition technique where a specific volume of the solution is dropped onto the substrate and the solvent is allowed to evaporate slowly. This method is useful for quick material evaluation but generally results in less uniform films compared to spin coating.

Protocol:

  • Substrate and Solution Preparation: Follow the same procedures as for spin coating (Section 1, Steps 1 and 2).

  • Deposition:

    • Place the cleaned substrate on a level surface in a controlled environment (e.g., a petri dish or a glovebox with slow nitrogen flow) to minimize airflow disturbances.

    • Using a micropipette, carefully dispense a predetermined volume of the solution (e.g., 20-50 µL) onto the center of the substrate.

    • Cover the substrate (e.g., with the petri dish lid slightly ajar) to allow for slow solvent evaporation. This can take from several minutes to hours depending on the solvent's boiling point.

  • Post-Deposition Annealing: Follow the same procedure as for spin coating (Section 1, Step 4).

Table 3: Influence of Drop Casting Parameters on Film Properties

ParameterTypical RangeEffect on Film Properties
Solution Concentration5 - 20 mg/mLHigher concentration leads to thicker films.
Droplet Volume10 - 100 µLLarger volume results in a larger and thicker film.
Evaporation RateSlow (controlled)Slower evaporation can promote the formation of larger crystalline domains.
Annealing Temperature100 - 150 °CImproves film morphology and removes residual solvent.

Diagram of the Drop Casting Workflow:

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_prep Substrate Cleaning sol_prep Solution Preparation dispense Dispense Droplet sol_prep->dispense evap Slow Evaporation dispense->evap anneal Thermal Annealing evap->anneal charac Characterization anneal->charac

Caption: Drop casting workflow for thin film deposition.

Blade Coating

Blade coating (or doctor blading) is a scalable deposition technique capable of producing large-area, uniform thin films. A blade is moved at a constant speed and a set distance from the substrate to spread the solution.

Protocol:

  • Substrate and Solution Preparation: Follow the same procedures as for spin coating (Section 1, Steps 1 and 2). The solution may require a higher viscosity for optimal results, which can be achieved by increasing the concentration or using a higher viscosity solvent.

  • Deposition:

    • Secure the cleaned substrate on the blade coater stage.

    • Set the gap between the blade and the substrate (typically 50-200 µm).

    • Dispense a line of the solution in front of the blade.

    • Move the blade across the substrate at a constant speed (typically 1-20 mm/s).

    • The coated substrate is then left to dry on a level surface.

  • Post-Deposition Annealing: Follow the same procedure as for spin coating (Section 1, Step 4).

Table 4: Influence of Blade Coating Parameters on Film Properties

ParameterTypical RangeEffect on Film Properties
Solution Concentration10 - 50 mg/mLHigher concentration results in thicker films.
Blade Gap50 - 200 µmA larger gap generally leads to a thicker wet film.
Coating Speed1 - 20 mm/sHigher speed can lead to thicker films.[2]
Substrate TemperatureRoom Temp. - 80 °CA heated substrate can accelerate solvent evaporation and influence film morphology.
Annealing Temperature100 - 150 °CImproves crystallinity and removes residual solvent.

Diagram of the Blade Coating Workflow:

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_prep Substrate Cleaning sol_prep Solution Preparation dispense Dispense Solution sol_prep->dispense blade Blade Coating dispense->blade anneal Thermal Annealing blade->anneal charac Characterization anneal->charac

Caption: Blade coating workflow for thin film deposition.

Inkjet Printing

Inkjet printing is a non-contact, direct-writing technique that deposits picoliter-sized droplets of "ink" onto a substrate in a predetermined pattern. This method offers precise control over film thickness and area, and is highly material-efficient.

Protocol:

  • Substrate Preparation: Follow the same procedures as for spin coating (Section 1, Step 1).

  • Ink Formulation:

    • The formulation of a stable and jettable ink is crucial. The solvent system needs to be carefully chosen to have appropriate viscosity, surface tension, and boiling point to prevent nozzle clogging. A mixture of solvents is often used.

    • Dissolve this compound in a suitable solvent system (e.g., a mixture of a high-boiling point solvent like xylene and a lower-boiling point co-solvent). The concentration is typically lower than for other methods (e.g., 1-10 mg/mL).

    • Thoroughly degas the ink to prevent air bubbles from interfering with the jetting process.

    • Filter the ink through a 0.2 µm filter compatible with the chosen solvents.

  • Printing:

    • Load the ink into the printer cartridge.

    • Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve uniform film formation and avoid the "coffee ring" effect.

    • Print the desired pattern onto the substrate.

  • Post-Deposition Annealing: Follow the same procedure as for spin coating (Section 1, Step 4).

Table 5: Influence of Inkjet Printing Parameters on Film Properties

ParameterTypical RangeEffect on Film Properties
Ink Concentration1 - 10 mg/mLAffects the thickness of the printed layer.
Drop Spacing20 - 100 µmDetermines the uniformity and continuity of the film.
Substrate TemperatureRoom Temp. - 60 °CInfluences solvent evaporation rate and film morphology.
Annealing Temperature100 - 150 °CImproves film quality and removes residual solvents.

Diagram of the Inkjet Printing Workflow:

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_prep Substrate Cleaning ink_form Ink Formulation print Inkjet Printing ink_form->print anneal Thermal Annealing print->anneal charac Characterization anneal->charac

Caption: Inkjet printing workflow for thin film deposition.

Characterization of Thin Films

After deposition and annealing, the properties of the this compound thin films should be thoroughly characterized to ensure they meet the requirements for the intended application.

Table 6: Characterization Techniques and Expected Results

PropertyCharacterization TechniqueExpected Results and Observations
Morphology and Structure
Surface TopographyAtomic Force Microscopy (AFM)Provides information on surface roughness and grain size. Smoother films are generally desired for device applications.
CrystallinityX-ray Diffraction (XRD)Reveals the crystalline or amorphous nature of the film. Annealing is expected to increase the crystallite size.[1]
Optical Properties
Absorption and TransmissionUV-Vis SpectroscopyDetermines the optical bandgap and transparency in the visible region. High transparency is crucial for HTL applications in OLEDs.[1]
Electrical Properties
Hole MobilityField-Effect Transistor (FET) measurements, Space-Charge Limited Current (SCLC) methodQuantifies the efficiency of hole transport. Higher mobility is desirable. The mobility gap is influenced by film thickness.[1][3]
Work FunctionUltraviolet Photoelectron Spectroscopy (UPS)Determines the energy level alignment with other layers in a device, which is critical for efficient charge injection.

Quantitative Data Summary

The following tables summarize key quantitative data for solution-processed this compound thin films.

Table 7: Effect of Annealing on Crystallite Size of Spin-Coated Films

Annealing Temperature (K)Average Crystallite Size (nm)
As-deposited (Room Temp.)33.43[1]
37340.22[1]
42346.45[1]

Table 8: Influence of Film Thickness on the Mobility Gap

Film Thickness (nm)Mobility Gap (eV)
802.74[1][3]
2002.51[1][3]

Troubleshooting

Table 9: Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solution(s)
Pinholes in the film - Particulate contamination- Poor substrate cleaning- Incomplete dissolution of the material- Filter the solution before use.- Improve the substrate cleaning protocol.- Increase stirring time or gently heat the solution.
Non-uniform film thickness - Uneven solution spreading (spin coating)- "Coffee ring" effect (drop casting/inkjet printing)- Inconsistent blade speed (blade coating)- Optimize the spin coating parameters (e.g., use a two-step process).- Use a solvent with a higher boiling point or a solvent mixture.- Use an automated blade coater for better speed control.
Poor film adhesion - Incompatible substrate surface energy- Contaminated substrate- Treat the substrate with UV-ozone or oxygen plasma.- Ensure thorough substrate cleaning.
Low crystallinity - Insufficient annealing temperature or time- Rapid solvent evaporation- Optimize the annealing conditions.- Use a solvent with a higher boiling point to slow down evaporation.

Safety Precautions

  • Always work in a well-ventilated area or a fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents used for detailed safety information.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solution-processing techniques outlined in this document provide versatile and scalable methods for the fabrication of this compound thin films. By carefully controlling the experimental parameters, it is possible to tailor the film properties to meet the specific requirements of various optoelectronic applications. The provided protocols and data serve as a valuable starting point for researchers and professionals working with this promising hole transport material. Further optimization of these processes will undoubtedly lead to advancements in the performance and manufacturability of organic electronic devices.

References

Application Notes and Protocols for Vacuum Thermal Evaporation of N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed parameters and protocols for the deposition of high-quality thin films of the organic semiconductor N1,N4-Di-p-tolylbenzene-1,4-diamine, a material commonly utilized as a hole transport layer (HTL) in organic electronic devices such as OLEDs and perovskite solar cells.

Material Properties

This compound, also known as N,N'-Di-p-tolyl-p-phenylenediamine, is a small molecule organic material. For successful thin-film deposition via vacuum thermal evaporation, understanding its thermal properties is critical.

PropertyValueReference
Chemical Name This compound
CAS Number 620-91-7[1]
Molecular Formula C20H20N2[2]
Molecular Weight 288.39 g/mol [2]
Melting Point 183.5-185.5 °C[2]
Boiling Point (approx.) 220-225 °C at 0.5 mmHg (for the related N,N-Diphenyl-p-phenylenediamine)[3][4]

Vacuum Thermal Evaporation Parameters

The following parameters are recommended for the vacuum thermal evaporation of this compound. These are starting points and may require optimization based on the specific deposition system and desired film characteristics.

ParameterRecommended ValueNotes
Base Pressure ≤ 5 x 10⁻⁶ mbarA high vacuum is essential to prevent contamination and ensure a long mean free path for the evaporated molecules.
Deposition Pressure 1 x 10⁻⁵ to 5 x 10⁻⁶ mbarThe pressure will rise slightly during deposition due to outgassing from the source and the material itself.
Source Temperature 190 - 220 °CThis should be carefully controlled to achieve a stable deposition rate. Start at the lower end of the range and gradually increase. Exceeding the decomposition temperature should be avoided.
Deposition Rate 0.5 - 2.0 Å/sA lower deposition rate generally leads to more ordered and uniform films. The rate should be monitored using a quartz crystal microbalance.
Substrate Temperature Room Temperature (20-25 °C)For amorphous films, room temperature is typically sufficient. Post-deposition annealing (e.g., at 100-150 °C) can be performed to improve film morphology and device performance.
Source-to-Substrate Distance 20 - 40 cmThis distance affects the uniformity of the deposited film. A larger distance generally improves uniformity but reduces the deposition rate.

Experimental Protocol

This protocol outlines the steps for the vacuum thermal evaporation of this compound.

1. Substrate Preparation: 1.1. Clean the substrates (e.g., ITO-coated glass, silicon wafers) by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). 1.2. Dry the substrates with a stream of high-purity nitrogen gas. 1.3. Treat the substrates with UV-ozone for 15 minutes immediately before loading them into the vacuum chamber to remove any remaining organic residues and improve the surface energy.

2. Material Preparation and Loading: 2.1. Use high-purity this compound (≥ 99.5%). 2.2. Place the material in a suitable evaporation source, such as a tantalum or tungsten boat, or a quartz crucible. Ensure the source is clean to avoid cross-contamination. 2.3. Securely mount the prepared substrates onto the substrate holder in the deposition chamber.

3. Vacuum Deposition: 3.1. Pump down the vacuum chamber to a base pressure of at least 5 x 10⁻⁶ mbar. 3.2. Once the base pressure is reached, slowly ramp up the temperature of the evaporation source to the desired setpoint (e.g., starting at 190 °C). A slow ramp rate prevents outgassing bursts and ensures thermal stability. 3.3. Once the source temperature is stable, open the shutter to begin deposition onto the substrates. 3.4. Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance. Adjust the source temperature as needed to maintain the desired deposition rate. 3.5. Once the desired film thickness is achieved, close the shutter to stop the deposition. 3.6. Gradually ramp down the source temperature to room temperature. 3.7. Allow the substrates to cool down to room temperature before venting the chamber.

4. Post-Deposition Annealing (Optional): 4.1. For applications requiring improved film crystallinity and charge transport properties, a post-deposition annealing step can be performed either in-situ (under vacuum) or ex-situ (in a glovebox or other inert atmosphere). 4.2. A typical annealing temperature is between 100 °C and 150 °C for 10-30 minutes.

Visualizations

Vacuum_Thermal_Evaporation_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning & Preparation mat_prep Material Loading into Source pump_down Pump Down to High Vacuum (≤ 5 x 10⁻⁶ mbar) mat_prep->pump_down source_heat Ramp Up Source Temperature (190 - 220 °C) pump_down->source_heat deposition Open Shutter & Deposit Film (0.5 - 2.0 Å/s) source_heat->deposition source_cool Close Shutter & Cool Down Source deposition->source_cool vent Vent Chamber & Unload Samples source_cool->vent anneal Optional: Post-Deposition Annealing (100 - 150 °C) vent->anneal characterization Film Characterization anneal->characterization

References

Application Notes and Protocols for N1,N4-Di-p-tolylbenzene-1,4-diamine as a Hole Transport Layer in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD) is an organic semiconductor material that has shown significant promise as a hole transport layer (HTL) in Organic Light-Emitting Diodes (OLEDs). Its favorable electrical and optical properties, including good thermal stability and high transparency in the visible region, make it a suitable candidate for enhancing the efficiency and performance of OLED devices. An effective HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking electrons, thereby improving the charge recombination efficiency within the emissive layer. This document provides detailed application notes, experimental protocols, and performance data based on available research for utilizing NTD as an HTL in OLED fabrication.

Material Properties and Performance Data

The selection of an appropriate HTL is critical for optimizing OLED device performance. NTD exhibits several key properties that make it an attractive choice.

Material Characteristics
PropertyValueReference
IUPAC NameN1,N4-di(p-tolyl)benzene-1,4-diamine
Molecular FormulaC20H20N2
Molecular Weight288.39 g/mol
Mobility Gap2.51 - 2.74 eV (decreases with increasing film thickness from 80 to 200 nm)[1]
Activation Energy378 meV[1]
Transmittance (Visible Region)> 87%[1]
Absorbance PeakBelow 370 nm[1]
Suggested Film Thickness50 - 80 nm[1]
Device Performance

While comprehensive performance data for a standardized OLED device using this compound as the HTL is limited in publicly available literature, the following table summarizes typical performance metrics that can be expected from OLEDs incorporating similar arylamine-based HTLs. It is important to note that these values are highly dependent on the complete device architecture, including the choice of anode, emissive layer, electron transport layer, and cathode.

Performance MetricTypical Value Range for Arylamine-based HTLs
Current Efficiency (cd/A)5 - 20
Power Efficiency (lm/W)5 - 25
External Quantum Efficiency (EQE) (%)5 - 15
Turn-on Voltage (V)3 - 6
Maximum Luminance (cd/m²)> 10,000

Experimental Protocols

The following protocols provide a general framework for the fabrication and characterization of an OLED device using this compound as the hole transport layer.

Substrate Preparation

A thorough cleaning of the substrate is crucial for optimal device performance.

  • Initial Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths containing detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

Deposition of the Hole Transport Layer (HTL)

Thermal evaporation is a common technique for depositing thin films of small organic molecules like NTD.

  • Material Preparation: Place a suitable amount of this compound powder in a quartz or molybdenum crucible.

  • Vacuum Deposition: Transfer the cleaned ITO substrates and the crucible with the NTD powder into a high-vacuum thermal evaporation chamber.

  • Evacuation: Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr.

  • Deposition: Heat the crucible to sublime the NTD. Deposit a 50-80 nm thick film of NTD onto the ITO substrate. The deposition rate should be maintained at approximately 1-2 Å/s, monitored in-situ using a quartz crystal microbalance.

Deposition of Subsequent Layers

Following the HTL deposition, the other layers of the OLED are deposited sequentially without breaking the vacuum.

  • Emissive Layer (EML): Deposit the emissive material (e.g., a host doped with a fluorescent or phosphorescent emitter) onto the NTD layer. A typical thickness is 20-40 nm.

  • Electron Transport Layer (ETL): Deposit an electron-transporting material (e.g., Alq3) on top of the EML. A typical thickness is 30-50 nm.

  • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm of LiF) to facilitate electron injection from the cathode.

  • Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device.

Encapsulation

Organic layers in OLEDs are sensitive to moisture and oxygen. Encapsulation is a critical step to ensure device longevity.

  • Glovebox Environment: Perform the encapsulation process in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Encapsulation: Place a glass lid over the device with a UV-curable epoxy resin around the perimeter of the active area.

  • Curing: Cure the epoxy using a UV lamp to create a hermetic seal.

Device Characterization
  • Electrical Characterization: Use a source measure unit to measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED.

  • Optical Characterization: Use a spectroradiometer to measure the electroluminescence (EL) spectrum, luminance, and calculate the current efficiency, power efficiency, and external quantum efficiency.

Visualizations

OLED Device Structure

OLED_Structure cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (e.g., Alq3) EIL->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer (this compound) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass) Anode->Substrate OLED_Fabrication_Workflow cluster_Workflow OLED Fabrication and Characterization Workflow Start Start Substrate_Prep Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) Start->Substrate_Prep HTL_Deposition HTL Deposition (Thermal Evaporation) This compound Substrate_Prep->HTL_Deposition Layer_Deposition Sequential Deposition of EML, ETL, EIL, and Cathode HTL_Deposition->Layer_Deposition Encapsulation Encapsulation in Inert Atmosphere Layer_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization End End Characterization->End

References

fabrication of perovskite solar cells with an N1,N4-Di-p-tolylbenzene-1,4-diamine HTL

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fabrication of Perovskite Solar Cells with a N1,N4-Di-p-tolylbenzene-1,4-diamine Hole-Transporting Layer

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Specific Data:

Extensive literature searches did not yield specific experimental data or established protocols for the use of this compound as a hole-transporting layer (HTL) in the fabrication of perovskite solar cells. The following application notes and protocols are therefore based on generalized procedures for fabricating perovskite solar cells with common architectures and hole-transporting materials. The information provided is intended to serve as a foundational guide. Researchers should consider the physicochemical properties of this compound to adapt and optimize these protocols accordingly.

Introduction to Perovskite Solar Cells and the Role of the Hole-Transporting Layer

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and potential for low-cost manufacturing.[1] A typical perovskite solar cell consists of several layers, including a transparent conductive oxide (TCO) substrate, an electron-transporting layer (ETL), the perovskite absorber layer, a hole-transporting layer (HTL), and a metal back contact.

The HTL plays a crucial role in the overall performance of the PSC. Its primary functions are:

  • Efficient Hole Extraction: To facilitate the selective extraction of photogenerated holes from the perovskite layer.

  • Electron Blocking: To prevent electrons from reaching the anode, thereby reducing recombination losses.

  • Transport of Holes: To efficiently transport the extracted holes to the anode (typically a gold or silver electrode).

  • Interfacial Passivation: To passivate defects at the perovskite/HTL interface, which can act as recombination centers.

The energy levels (HOMO and LUMO) of the HTL must be well-aligned with the valence band of the perovskite and the work function of the anode to ensure efficient charge transfer.

Properties of this compound as a Potential HTL

While specific data for the application of this compound in PSCs is unavailable, we can infer some of its potential properties based on similar molecules. A closely related compound, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine, has been investigated for use in organic light-emitting diodes (OLEDs) and has shown suitable characteristics for a hole-transporting material. These properties often include good film-forming capabilities and appropriate energy levels for hole injection and transport. For this compound, it is anticipated to have a suitable HOMO level for hole extraction from standard perovskite compositions.

Generalized Experimental Protocol for Perovskite Solar Cell Fabrication

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

Materials and Reagents
Material/ReagentSupplierPurity/Grade
FTO-coated glass substratesVariousSheet resistance ~15 Ω/sq
Zinc powderSigma-AldrichACS reagent
Hydrochloric acid (HCl)Sigma-Aldrich37%
Hellmanex IIIHellma Analytics2% solution in DI water
Deionized (DI) waterMillipore18.2 MΩ·cm
Isopropanol (IPA)Sigma-AldrichAnhydrous, 99.5%
AcetoneSigma-AldrichACS reagent
Titanium diisopropoxide bis(acetylacetonate)Sigma-Aldrich75 wt. % in isopropanol
Lead(II) iodide (PbI2)TCI99.99%
Methylammonium iodide (MAI)Greatcell Solar>99.9%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Dimethyl sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%
ChlorobenzeneSigma-AldrichAnhydrous, 99.8%
This compound To be sourcedHigh purity
4-tert-Butylpyridine (tBP)Sigma-Aldrich96%
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)Sigma-Aldrich99.95%
AcetonitrileSigma-AldrichAnhydrous, 99.8%
Gold (Au) pelletsKurt J. Lesker99.999%
Substrate Preparation and Cleaning
  • Pattern the FTO-coated glass substrates using zinc powder and HCl.

  • Sequentially sonicate the substrates in Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes immediately before deposition of the ETL.

Deposition of the Electron-Transporting Layer (ETL)
  • Prepare a compact TiO₂ (c-TiO₂) precursor solution by diluting titanium diisopropoxide bis(acetylacetonate) in isopropanol.

  • Spin-coat the c-TiO₂ solution onto the cleaned FTO substrates.

  • Anneal the substrates at 500°C for 30 minutes.

Deposition of the Perovskite Layer (One-Step Method)
  • Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a standard MAPbI₃ perovskite, dissolve PbI₂ and MAI in a mixture of DMF and DMSO.

  • Spin-coat the perovskite precursor solution onto the c-TiO₂ layer.

  • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film on a hotplate at 100°C for 10 minutes.

Deposition of the Hole-Transporting Layer (HTL)

Note: The following is a hypothetical protocol for this compound. Optimization of the solution concentration, spin-coating parameters, and additives is crucial.

  • Prepare the HTL solution by dissolving this compound in chlorobenzene. A typical starting concentration would be 10-20 mg/mL.

  • To improve conductivity and performance, p-dopants are often added. A common doping strategy involves adding Li-TFSI and 4-tert-butylpyridine (tBP) to the HTL solution.

  • Spin-coat the HTL solution onto the perovskite layer.

  • The film does not typically require a high-temperature annealing step; however, a mild heating at 70-80°C for a few minutes may be beneficial for solvent removal.

Deposition of the Metal Contact
  • Define the active area of the device using a shadow mask.

  • Deposit a gold (Au) or silver (Ag) back contact (80-100 nm) via thermal evaporation under high vacuum (<10⁻⁶ Torr).

Characterization

The performance of the fabricated perovskite solar cells should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).

Performance Metrics
ParameterSymbolDescription
Power Conversion EfficiencyPCE (%)The overall efficiency of the solar cell in converting light to electrical power.
Open-Circuit VoltageVoc (V)The maximum voltage available from a solar cell when no current is flowing.
Short-Circuit Current DensityJsc (mA/cm²)The current density through the solar cell when the voltage across it is zero.
Fill FactorFF (%)The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization Pattern FTO Pattern FTO Ultrasonic Cleaning Ultrasonic Cleaning Pattern FTO->Ultrasonic Cleaning UV-Ozone Treatment UV-Ozone Treatment Ultrasonic Cleaning->UV-Ozone Treatment ETL Deposition (c-TiO2) ETL Deposition (c-TiO2) UV-Ozone Treatment->ETL Deposition (c-TiO2) Perovskite Deposition Perovskite Deposition ETL Deposition (c-TiO2)->Perovskite Deposition HTL Deposition (this compound) HTL Deposition (this compound) Perovskite Deposition->HTL Deposition (this compound) Metal Contact Evaporation Metal Contact Evaporation HTL Deposition (this compound)->Metal Contact Evaporation J-V Measurement J-V Measurement Metal Contact Evaporation->J-V Measurement Performance Analysis Performance Analysis J-V Measurement->Performance Analysis

Caption: A generalized workflow for the fabrication and characterization of perovskite solar cells.

Device Architecture

G cluster_0 Perovskite Solar Cell Stack Metal Contact (Au/Ag) Metal Contact (Au/Ag) HTL (this compound) HTL (this compound) Metal Contact (Au/Ag)->HTL (this compound) Perovskite (e.g., MAPbI3) Perovskite (e.g., MAPbI3) HTL (this compound)->Perovskite (e.g., MAPbI3) ETL (c-TiO2) ETL (c-TiO2) Perovskite (e.g., MAPbI3)->ETL (c-TiO2) FTO Substrate FTO Substrate ETL (c-TiO2)->FTO Substrate Glass Glass FTO Substrate->Glass Sunlight Sunlight->Glass

Caption: Schematic of a standard n-i-p planar perovskite solar cell architecture.

References

Application Notes and Protocols for Measuring Hole Mobility of N1,N4-Di-p-tolylbenzene-1,4-diamine Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for measuring the hole mobility of N1,N4-Di-p-tolylbenzene-1,4-diamine thin films. The protocols described herein are based on established methods for characterizing charge transport in organic semiconducting materials.

Introduction

This compound, a derivative of p-phenylenediamine, is a promising organic semiconductor for various electronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The efficiency of these devices is critically dependent on the charge carrier mobility of the active organic layer. Hole mobility, in particular, is a key parameter that governs the performance of hole-transporting materials. This document outlines three common techniques for measuring hole mobility: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) measurements.

Data Presentation

The following table summarizes experimentally determined hole mobility values for TPD, a well-characterized hole-transporting material with a similar chemical structure to this compound. These values can be used as a benchmark for expected results.

Measurement TechniqueHole Mobility (μh) [cm²/Vs]Film ThicknessElectric Field [V/cm]NotesReference
Time-of-Flight (TOF)~1 x 10⁻³20 µm1 x 10⁵ - 5 x 10⁵Optically generated carriers. Considered to be a measure of the bulk mobility.[1]
Space-Charge-Limited Current (SCLC)~1 x 10⁻⁴20 µm-Injection-limited current. Often yields a lower "effective" mobility.[1]
Organic Field-Effect Transistor (OFET)~1 x 10⁻⁵40 nm-Mobility is measured in the channel at the dielectric interface.[1]

Experimental Protocols

Film Deposition

High-quality thin films are crucial for accurate mobility measurements. Thermal evaporation or solution-based techniques like spin-coating can be employed for the deposition of this compound.

  • Thermal Evaporation:

    • Substrates (e.g., ITO-coated glass, silicon wafers) are thoroughly cleaned by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • The substrates are then treated with UV-ozone or oxygen plasma to improve the surface wettability and work function.

    • This compound powder is loaded into a crucible in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • The material is sublimated by heating the crucible, and a thin film is deposited onto the substrate. The deposition rate and film thickness are monitored in situ using a quartz crystal microbalance.

  • Spin-Coating:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene).

    • The solution is filtered through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.

    • The solution is dispensed onto a cleaned substrate, which is then spun at a specific speed to achieve the desired film thickness.

    • The film is subsequently annealed on a hot plate to remove residual solvent and improve film morphology.

Time-of-Flight (TOF) Measurement

The TOF technique directly measures the drift velocity of charge carriers through a material under an applied electric field.

Device Structure: A simple sandwich structure is used: Substrate/Bottom Electrode/N1,N4-Di-p-tolylbenzene-1,4-diamine Film/Top Electrode. One of the electrodes must be semi-transparent to allow for optical excitation.

Protocol:

  • Fabricate a thick film (typically several micrometers) of this compound on an ITO-coated glass substrate.

  • Deposit a semi-transparent top metal electrode (e.g., aluminum) by thermal evaporation.

  • Apply a DC voltage across the device using a high-voltage power supply.

  • A short pulse of light (e.g., from a nitrogen laser, with a wavelength strongly absorbed by the material) is directed onto the semi-transparent electrode, generating a sheet of charge carriers near this electrode.

  • The photogenerated holes drift across the film under the influence of the applied electric field.

  • The transient photocurrent is monitored using a fast oscilloscope connected in series with the device.

  • The transit time (t_T) is determined from the inflection point of the photocurrent transient.

  • The hole mobility (μ) is calculated using the equation: μ = d² / (V * t_T), where 'd' is the film thickness and 'V' is the applied voltage.[2]

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is a steady-state measurement that probes the bulk charge transport properties of a material.

Device Structure: A hole-only device is required: Substrate/Anode/Hole-Injecting Layer (HIL)/N1,N4-Di-p-tolylbenzene-1,4-diamine Film/Hole-Injecting Cathode.

Protocol:

  • On a pre-cleaned ITO substrate (anode), deposit a hole-injecting layer (HIL), such as PEDOT:PSS, by spin-coating.

  • Deposit the this compound film on top of the HIL.

  • Deposit a high work function metal, such as gold (Au) or molybdenum oxide (MoO₃)/Al, as the top electrode (cathode for hole injection).

  • Measure the current density-voltage (J-V) characteristics of the device in the dark using a source-measure unit.

  • In the SCLC regime, the current density is governed by the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * μ * (V²/d³), where ε₀ is the permittivity of free space, ε_r is the relative dielectric constant of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the film thickness.

  • The hole mobility can be extracted from the slope of a plot of J versus V².

Organic Field-Effect Transistor (OFET) Measurement

The OFET configuration allows for the determination of charge carrier mobility at the interface between the semiconductor and the gate dielectric.

Device Structure: A common bottom-gate, top-contact structure consists of: Substrate/Gate Electrode/Gate Dielectric/Source and Drain Electrodes/N1,N4-Di-p-tolylbenzene-1,4-diamine Film.

Protocol:

  • A heavily doped silicon wafer can serve as the substrate and the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

  • The SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the film growth and device performance.

  • Source and drain electrodes (e.g., gold) are patterned on the dielectric surface using photolithography or shadow masking.

  • The this compound film is then deposited as the active semiconductor layer.

  • The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer.

  • The hole mobility can be calculated from the transfer characteristics in the saturation regime using the equation: I_DS = (W / 2L) * μ * C_i * (V_GS - V_th)², where I_DS is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_th is the threshold voltage.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_meas Mobility Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning film_dep Film Deposition (Thermal Evaporation or Spin-Coating) sub_clean->film_dep dev_fab Device Fabrication film_dep->dev_fab tof Time-of-Flight (TOF) dev_fab->tof TOF Device (Sandwich Structure) sclc Space-Charge-Limited Current (SCLC) dev_fab->sclc SCLC Device (Hole-Only) fet Field-Effect Transistor (FET) dev_fab->fet OFET Device (Transistor Structure) tof_analysis Transient Photocurrent Analysis μ = d² / (V * t_T) tof->tof_analysis sclc_analysis Mott-Gurney Law Fit J ∝ μV² sclc->sclc_analysis fet_analysis Transfer Curve Analysis I_DS ∝ μ(V_GS - V_th)² fet->fet_analysis mobility_result Hole Mobility (μh) Determination tof_analysis->mobility_result sclc_analysis->mobility_result fet_analysis->mobility_result

Caption: Experimental workflow for measuring the hole mobility of this compound films.

References

Application Note: Determination of HOMO Level of N1,N4-Di-p-tolylbenzene-1,4-diamine using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine is an aromatic amine derivative with significant potential for application in organic electronics, particularly as a hole transport material in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The Highest Occupied Molecular Orbital (HOMO) energy level is a critical parameter that governs the efficiency of charge injection and transport in these devices. Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic semiconductor materials. This application note provides a detailed protocol for determining the HOMO level of this compound using cyclic voltammetry with ferrocene as an internal standard.

Principle

Cyclic voltammetry is an electrochemical method where the potential of a working electrode is ramped linearly versus time. When the potential reaches a value where the analyte can be oxidized or reduced, a current is generated. The HOMO energy level is related to the oxidation potential of the material. By measuring the onset oxidation potential (Eonset) of the compound against a reference electrode and calibrating it with the ferrocene/ferrocenium (Fc/Fc+) redox couple, the HOMO level can be calculated using the following empirical formula:

EHOMO (eV) = - [Eox (onset) vs Fc/Fc+ + 4.8] [1][2]

Where 4.8 eV is the absolute energy level of the Fc/Fc+ redox couple below the vacuum level.[1][2]

Materials and Equipment

Reagents Supplier Grade
This compounde.g., Sigma-Aldrich>98%
Ferrocene (Fc)e.g., Sigma-Aldrich98%
Dichloromethane (DCM)e.g., Sigma-AldrichAnhydrous, >99.8%
Tetrabutylammonium hexafluorophosphate (TBAPF6)e.g., Sigma-AldrichElectrochemical grade, >99.0%
Argon or Nitrogen gasHigh purity
Equipment Description
PotentiostatCapable of performing cyclic voltammetry
Electrochemical cellThree-electrode configuration
Working ElectrodeGlassy carbon electrode (GCE), ~3 mm diameter
Reference ElectrodeAg/AgCl (in saturated KCl)
Counter ElectrodePlatinum wire or mesh
MicropipettesFor accurate solution preparation
Schlenk line or gloveboxFor maintaining an inert atmosphere
Polishing kitAlumina slurry and polishing pads for GCE

Experimental Protocol

Electrode Preparation
  • Working Electrode Polishing:

    • Polish the glassy carbon electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2-3 minutes each.

    • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of inert gas.

Solution Preparation

All solutions should be prepared under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent interference from oxygen.

  • Electrolyte Solution (0.1 M TBAPF6 in DCM):

    • In a volumetric flask, dissolve the appropriate amount of TBAPF6 in anhydrous dichloromethane to make a 0.1 M solution.

  • Analyte Solution (1 mM this compound):

    • Prepare a 1 mM solution of this compound in the 0.1 M TBAPF6/DCM electrolyte solution. The compound is soluble in organic solvents like dichloromethane and chloroform.[3]

  • Internal Standard (Ferrocene):

    • A small amount of ferrocene will be added directly to the analyte solution for in-situ calibration.

Cyclic Voltammetry Measurement

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell purge_solution Purge with N2/Ar for 15 min assemble_cell->purge_solution run_cv_blank Run CV of Blank Electrolyte purge_solution->run_cv_blank run_cv_analyte Run CV of Analyte Solution run_cv_blank->run_cv_analyte add_ferrocene Add Ferrocene run_cv_analyte->add_ferrocene run_cv_ferrocene Run CV with Ferrocene add_ferrocene->run_cv_ferrocene determine_e_onset Determine Onset Oxidation Potential (E_onset) run_cv_ferrocene->determine_e_onset determine_e12_fc Determine Half-wave Potential of Ferrocene (E1/2) run_cv_ferrocene->determine_e12_fc calculate_homo Calculate HOMO Level determine_e_onset->calculate_homo determine_e12_fc->calculate_homo

Figure 1: Workflow for the determination of the HOMO level using cyclic voltammetry.

  • Cell Assembly: Assemble the three-electrode cell with the polished glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode.

  • Blank Scan: Fill the cell with the 0.1 M TBAPF6/DCM electrolyte solution and purge with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Record a background CV scan to ensure the solvent and electrolyte are free of electroactive impurities within the potential window of interest.

  • Analyte Scan: Replace the blank electrolyte with the 1 mM analyte solution and purge again with inert gas for 15 minutes.

    • Potential Window: Based on literature for similar p-phenylenediamine compounds, a scan from 0 V to approximately +1.5 V should be appropriate to observe the oxidation peaks. The window should be adjusted based on the observed voltammogram to clearly capture the onset of the first oxidation wave.

    • Scan Rate: Start with a scan rate of 100 mV/s.

    • Record the cyclic voltammogram. A well-defined oxidation peak should be observed. The oxidation of p-phenylenediamine derivatives typically involves a two-electron, two-proton process.

  • Internal Standard Calibration: Add a small crystal of ferrocene to the analyte solution to achieve a concentration of approximately 1 mM.

    • Record the cyclic voltammogram again under the same conditions. A reversible wave for the Fc/Fc+ couple should appear.

Data Analysis and Results

  • Determine the Onset Oxidation Potential (Eonset): From the cyclic voltammogram of this compound, determine the onset oxidation potential by finding the intersection of the tangent to the rising oxidation peak and the baseline current.

  • Determine the Half-Wave Potential of Ferrocene (E1/2(Fc/Fc+)): Calculate the half-wave potential of the ferrocene/ferrocenium couple using the following equation: E1/2(Fc/Fc+) = (Epa + Epc) / 2 Where Epa is the anodic peak potential and Epc is the cathodic peak potential of the ferrocene redox couple.

  • Reference the Onset Potential to Ferrocene: Eox (onset) vs Fc/Fc+ = Eonset (vs Ag/AgCl) - E1/2(Fc/Fc+) (vs Ag/AgCl)

  • Calculate the HOMO Energy Level: EHOMO (eV) = - [Eox (onset) vs Fc/Fc+ + 4.8]

Data Presentation

The following table summarizes the key experimental and calculated values.

Parameter Value Unit
Onset Oxidation Potential (Eonset vs Ag/AgCl)Experimental ValueV
Ferrocene Anodic Peak Potential (Epa vs Ag/AgCl)Experimental ValueV
Ferrocene Cathodic Peak Potential (Epc vs Ag/AgCl)Experimental ValueV
Ferrocene Half-Wave Potential (E1/2 vs Ag/AgCl)Calculated ValueV
Onset Oxidation Potential (Eonset vs Fc/Fc+)Calculated ValueV
Calculated HOMO Energy Level Calculated Value eV

Troubleshooting

  • Noisy or distorted voltammogram: Ensure proper grounding of the potentiostat. Check for air leaks in the cell and ensure thorough deoxygenation. The reference electrode may need to be refilled or replaced.

  • Irreversible ferrocene peak: The solvent may not be sufficiently pure or dry. The reference electrode might be unstable.

  • Difficulty in determining Eonset: Adjust the concentration of the analyte or the scan rate. A lower scan rate can sometimes provide a more defined onset.

Conclusion

This application note provides a comprehensive protocol for the determination of the HOMO energy level of this compound using cyclic voltammetry. Accurate determination of the HOMO level is essential for the rational design and optimization of organic electronic devices. The use of an internal ferrocene standard ensures reliable and reproducible results.

References

Application Notes and Protocols for the Fabrication of N1,N4-Di-p-tolylbenzene-1,4-diamine Based Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N1,N4-Di-p-tolylbenzene-1,4-diamine and its application in the fabrication of organic light-emitting diodes (OLEDs). The protocols detailed herein are intended for a professional audience with a background in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is effectively achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method provides a reliable pathway for the formation of the carbon-nitrogen bonds necessary for creating the target diarylamine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of N,N'-diphenyl-p-phenylenediamine, which can be adapted for the synthesis of this compound by substituting iodobenzene with 4-iodotoluene.

Materials:

  • p-Phenylenediamine

  • 4-Iodotoluene (or 4-Bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diphenyl(m-tolyl)phosphine (or a suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen (inert gas)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine p-phenylenediamine (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 4-iodotoluene (2.2 eq) and sodium tert-butoxide (2.5 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.[1]

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the pure this compound.

Synthesis Workflow

reagents Combine Reactants: p-Phenylenediamine 4-Iodotoluene Pd(OAc)₂ Phosphine Ligand inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_base Add Anhydrous Toluene and NaOtBu inert->solvent_base reaction Heat and Stir (100-110°C, 12-24h) solvent_base->reaction tlc Monitor Reaction by TLC reaction->tlc workup Quench with Water and Extract tlc->workup Upon Completion purification Column Chromatography and Recrystallization workup->purification product Pure N1,N4-Di-p-tolylbenzene- 1,4-diamine purification->product

Synthesis of this compound.

Fabrication of OLED Devices

This compound serves as an excellent hole transport layer (HTL) in OLEDs due to its high hole mobility and thermal stability. The following protocol describes the fabrication of a multilayer OLED device using this material.

Device Architecture and Materials

A typical device structure consists of multiple layers deposited sequentially onto a substrate.

LayerMaterialDeposition Method
AnodeIndium Tin Oxide (ITO)Pre-patterned Substrate
Hole Transport Layer (HTL)This compoundSpin Coating
Emissive Layer (EML)Tris(8-hydroxyquinolinato)aluminum (Alq₃)Thermal Evaporation
Electron Transport Layer (ETL)Tris(8-hydroxyquinolinato)aluminum (Alq₃)Thermal Evaporation
CathodeLithium Fluoride (LiF) / Aluminum (Al)Thermal Evaporation
Experimental Protocol: Device Fabrication

1. Substrate Cleaning:

  • Thoroughly clean the pre-patterned ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent (e.g., Hellmanex), deionized water, and isopropanol.

  • Dry the substrates with a stream of nitrogen gas.

2. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.

  • Deposit the HTL onto the ITO substrate by spin coating at 4000 rpm for 30 seconds.[2]

  • Anneal the substrate at 140°C for 15 minutes to remove any residual solvent.[2]

3. Emissive and Electron Transport Layer (EML/ETL) Deposition:

  • Transfer the substrate with the HTL into a high-vacuum thermal evaporation chamber.

  • Deposit a layer of Alq₃ to serve as both the emissive and electron transport layer. The deposition rate should be maintained at approximately 1-2 Å/s.

4. Cathode Deposition:

  • Sequentially deposit a thin layer of LiF followed by a thicker layer of Aluminum (Al) through a shadow mask to define the cathode contacts.

5. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).

Device Fabrication Workflow

substrate ITO Substrate Cleaning htl Spin Coat HTL: N1,N4-Di-p-tolylbenzene- 1,4-diamine substrate->htl eml_etl Thermal Evaporation: Alq₃ (EML/ETL) htl->eml_etl cathode Thermal Evaporation: LiF/Al Cathode eml_etl->cathode encapsulation Encapsulation cathode->encapsulation

OLED Fabrication Workflow.

Quantitative Data

The performance of an OLED is highly dependent on the thickness and properties of its constituent layers. The following table summarizes key parameters for the fabrication and typical performance of an OLED utilizing a diamine-based HTL.

ParameterValue
HTL (this compound)
Solution Concentration10 mg/mL
Spin Coating Speed4000 rpm
Spin Coating Time30 s
Annealing Temperature140 °C
Annealing Time15 min
EML/ETL (Alq₃)
Deposition Rate1-2 Å/s
Device Performance (Typical)
Maximum Luminance> 10,000 cd/m²
Maximum External Quantum Efficiency (EQE)~1.77% (can be improved with optimized device architecture)

Note: Device performance can vary significantly based on the precise layer thicknesses, material purity, and fabrication conditions. The inclusion of a self-assembled monolayer can significantly improve device performance, with reports of maximum luminance reaching 32,290 cd/m² and an EQE of 1.77%.[3]

References

Application of N1,N4-Di-p-tolylbenzene-1,4-diamine in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and professionals in materials science and organic electronics.

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine, a derivative of p-phenylenediamine, is a promising organic semiconductor for applications in flexible and printed electronics. Its molecular structure, characterized by the electron-donating tolyl groups attached to a conjugated benzene-1,4-diamine core, suggests its potential as a p-type (hole-transporting) material in Organic Field-Effect Transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis of this compound and the fabrication and characterization of solution-processed OFETs using this material.

While direct performance data for OFETs based on this compound is not extensively reported in the literature, its structural similarity to other diaryl diamine derivatives allows for an informed estimation of its potential performance. This document will, therefore, utilize representative data from a closely related and well-characterized small molecule, N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD), to provide a quantitative context for the expected performance of OFETs based on the target molecule. It is important to note that the actual performance of this compound-based devices may vary.

Data Presentation

The following table summarizes the typical performance parameters of solution-processed OFETs based on a representative small molecule p-type organic semiconductor, TPD, which is structurally similar to this compound. This data is provided as a reference to indicate the expected performance range.

ParameterValueUnits
Hole Mobility (μ) 1.0 x 10⁻³ - 5.0 x 10⁻³cm²/Vs
On/Off Current Ratio > 10⁵-
Threshold Voltage (Vth) -5 to -15V
Device Architecture Bottom-Gate, Top-Contact (BGTC)-
Dielectric SiO₂ (300 nm)-
Solvent for Deposition Toluene or Chlorobenzene-
Annealing Temperature 80 - 120°C

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of N,N'-diaryl-p-phenylenediamines via a Buchwald-Hartwig amination reaction.

Materials:

  • p-Phenylenediamine

  • 4-Iodotoluene (or 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, flasks, condenser)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a Schlenk flask under an argon atmosphere, add p-phenylenediamine (1.0 eq), 4-iodotoluene (2.2 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Add sodium tert-butoxide (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Fabrication of Solution-Processed OFETs (BGTC Architecture)

Materials:

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively).

  • This compound (synthesized as described above).

  • High-purity organic solvent (e.g., Toluene, Chlorobenzene).

  • Gold (Au) for source and drain electrodes.

  • Trichloro(octadecyl)silane (OTS) for surface treatment.

  • Anhydrous Toluene for OTS solution.

  • Standard cleaning solvents (Acetone, Isopropanol).

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes.

    • Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Dielectric Surface Modification:

    • Prepare a 10 mM solution of OTS in anhydrous toluene.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C. This forms a self-assembled monolayer (SAM) that improves the semiconductor film quality.

    • Rinse the substrates with fresh toluene and then isopropanol to remove excess OTS.

    • Dry the substrates with a nitrogen stream and anneal at 120 °C for 20 minutes.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in the chosen solvent (e.g., 5 mg/mL in toluene).

    • Deposit the semiconductor solution onto the OTS-treated substrates using spin-coating. A typical spin-coating recipe is 2000 rpm for 60 seconds.

    • Anneal the semiconductor film at a temperature between 80-120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Source-Drain Electrode Deposition:

    • Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

    • Thermally evaporate a 50 nm thick layer of gold through the shadow mask at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).

Characterization of OFETs

Equipment:

  • Semiconductor parameter analyzer (e.g., Keithley 4200-SCS).

  • Probe station housed in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox).

Procedure:

  • Place the fabricated OFET device on the probe station chuck.

  • Carefully land the probes on the source, drain, and gate electrodes.

  • Output Characteristics:

    • Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).

    • Typically, VDS is swept from 0 V to -60 V, while VGS is stepped from 0 V to -60 V in -10 V increments.

  • Transfer Characteristics:

    • Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (e.g., VDS = -60 V).

    • VGS is typically swept from +20 V to -60 V.

  • Parameter Extraction:

    • Hole Mobility (μ): Calculated from the saturation regime of the transfer curve using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.

    • On/Off Ratio: The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): Extrapolated from the linear portion of the √|ID| vs. VGS plot.

Mandatory Visualization

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layer Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA Sonication) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone ots_sam OTS SAM Deposition (Surface Modification) uv_ozone->ots_sam spin_coat Spin-Coating of This compound ots_sam->spin_coat anneal Thermal Annealing (80-120 °C) spin_coat->anneal electrode_dep Au Electrode Evaporation (Source/Drain) anneal->electrode_dep probe Probing in N2 electrode_dep->probe output_char Output Characteristics (ID vs. VDS) probe->output_char transfer_char Transfer Characteristics (ID vs. VGS) probe->transfer_char param_ext Parameter Extraction (μ, On/Off, Vth) transfer_char->param_ext

Caption: Experimental workflow for the fabrication and characterization of OFETs.

Molecular_Structure_Performance cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance OFET Performance mol_struct This compound core Conjugated Core (p-phenylenediamine) mol_struct->core substituents Electron-Donating Groups (p-tolyl) mol_struct->substituents homo_lumo Favorable HOMO Level (for hole injection) core->homo_lumo substituents->homo_lumo mobility High Hole Mobility (μ) homo_lumo->mobility packing Intermolecular π-π Stacking (in solid state) packing->mobility solubility Good Solubility (for solution processing) solubility->mobility on_off High On/Off Ratio mobility->on_off stability Good Device Stability mobility->stability

Caption: Relationship between molecular structure and OFET performance.

Troubleshooting & Optimization

Technical Support Center: Improving Film Morphology of Spin-Coated N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the film morphology of spin-coated N1,N4-Di-p-tolylbenzene-1,4-diamine.

Troubleshooting Guides

This section addresses common issues encountered during the spin-coating process of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The film has pinholes or is discontinuous.

  • Question: Why is my spin-coated film not forming a continuous layer and showing pinholes?

  • Answer: This issue often stems from poor wetting of the solution on the substrate. The low viscosity of small molecule solutions can exacerbate this problem.[1][2] Another cause can be particulate contamination.

    • Solutions:

      • Substrate Surface Treatment: Ensure the substrate is scrupulously clean. A common procedure for silicon or glass substrates involves sonication in a sequence of deionized water, acetone, and isopropanol. A final treatment with UV-ozone or an oxygen plasma can increase the surface energy and promote better wetting.

      • Solution Filtering: Filter the this compound solution through a 0.2 µm or smaller PTFE syringe filter immediately before deposition to remove any aggregated particles.

      • Solvent Choice: Consider using a solvent with a lower surface tension or a solvent mixture to improve wetting.

      • Increase Solution Concentration: A higher concentration will increase the viscosity of the solution, which can lead to better film formation.

      • Spin Speed Optimization: A lower spin speed during the initial spreading phase can allow the solution more time to cover the substrate before the solvent rapidly evaporates.

Issue 2: The film is not uniform in thickness (e.g., "coffee ring" effect, center-to-edge variation).

  • Question: What causes the thickness of my film to be non-uniform across the substrate?

  • Answer: Non-uniformity can be caused by several factors, including improper solution dispensing, suboptimal spin speed and acceleration, and uncontrolled solvent evaporation.[3]

    • Solutions:

      • Dispensing Technique: Dispense the solution at the center of the substrate. For dynamic dispensing, start the rotation before dispensing the solution.

      • Two-Step Spin-Coating: Employ a two-step spin-coating process. A low-speed initial step (e.g., 500 rpm for 5-10 seconds) allows the solution to spread evenly, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.

      • Solvent Volatility: If the solvent is too volatile, it can evaporate too quickly at the edges, leading to a thicker rim. Using a solvent with a lower vapor pressure or working in a solvent-rich atmosphere can mitigate this.

      • Control of Environment: Spin-coat in a controlled environment with stable temperature and humidity.

Issue 3: The film shows "comets" or streaks.

  • Question: My film has small, tailed imperfections. What are they and how can I prevent them?

  • Answer: These are often called "comets" and are caused by airborne particles or particles in the solution that disrupt the flow of the liquid during spinning.

    • Solutions:

      • Cleanroom Environment: Work in a cleanroom or a laminar flow hood to minimize airborne particulate contamination.

      • Solution and Substrate Cleanliness: As mentioned before, ensure both the solution and the substrate are free of particles.

      • Dispensing Nozzle/Pipette Tip: Make sure the dispensing tool is clean and does not introduce any foreign particles.

Issue 4: The film has low crystallinity or is mostly amorphous.

  • Question: How can I improve the crystallinity of my this compound film?

  • Answer: The rapid drying during spin-coating can sometimes quench the molecules in a disordered state.[4] Post-deposition annealing is a common and effective method to improve crystallinity.

    • Solutions:

      • Thermal Annealing: Annealing the film after spin-coating can provide the thermal energy needed for molecular rearrangement and crystal growth. Studies on a similar compound, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine, have shown that annealing increases the crystallite size.[5]

      • Solvent Annealing: Exposing the film to a vapor of a good solvent for a short period can also promote crystallization.

      • Slower Drying: Using a less volatile solvent or slowing down the evaporation during the spin-coating process (e.g., by partially covering the spin-coater) can allow more time for the molecules to self-organize.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the solution concentration of this compound?

A1: A typical starting concentration for small molecule organic semiconductors is in the range of 5 to 20 mg/mL. The optimal concentration will depend on the chosen solvent and the desired film thickness. It is recommended to start with a concentration around 10 mg/mL and adjust as needed.

Q2: Which solvents are suitable for dissolving this compound for spin-coating?

A2: Common solvents for small molecule organic semiconductors include toluene, chlorobenzene, dichlorobenzene, and chloroform. The choice of solvent will affect the solution's viscosity, surface tension, and evaporation rate, all of which influence the final film morphology. It is advisable to test a few different solvents to find the one that provides the best results for your specific substrate and experimental conditions.

Q3: What is a typical spin-coating program for achieving a uniform film?

A3: A two-step program is often effective. For example:

  • Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.

  • Step 2 (Thinning and Drying): 2000-6000 rpm for 30-60 seconds. The exact parameters should be optimized to achieve the desired thickness and uniformity.

Q4: How does annealing affect the properties of this compound films?

A4: Annealing generally improves the structural and electronic properties of the film. For a similar material, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine, annealing has been shown to increase the average grain size and improve the optical transmission.[5] It can also reduce the charge transfer resistance, which is beneficial for electronic device performance.[5]

Q5: How can I control the thickness of the spin-coated film?

A5: The film thickness is primarily controlled by the solution concentration and the spin speed.

  • Higher Concentration: Leads to a thicker film.

  • Higher Spin Speed: Results in a thinner film. The relationship between thickness and spin speed is approximately: Thickness ∝ (Spin Speed)^(-1/2).

Data Presentation

Table 1: Effect of Annealing Temperature on the Crystallite Size of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine Films.[5]

Annealing Temperature (°C)Average Crystallite Size (nm)
As-deposited33.43
10040.22
15046.45

Experimental Protocols

Protocol 1: Substrate Cleaning

  • Place the substrates (e.g., silicon wafers or glass slides) in a substrate holder.

  • Sonicate the substrates sequentially in baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of dry nitrogen gas.

  • For enhanced cleaning and to increase surface energy, treat the substrates with UV-ozone for 10-15 minutes or in an oxygen plasma asher for 2-5 minutes immediately before spin-coating.

Protocol 2: Solution Preparation and Spin-Coating

  • Prepare a solution of this compound in a suitable solvent (e.g., toluene or chlorobenzene) at a concentration of 10 mg/mL.

  • Gently warm the solution and stir for at least 1 hour to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter.

  • Place the cleaned substrate on the spin-coater chuck and ensure it is centered.

  • Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the surface.

  • Start the spin-coating program. A recommended starting program is:

    • Step 1: 1000 rpm for 10 seconds (acceleration of 500 rpm/s).

    • Step 2: 4000 rpm for 45 seconds (acceleration of 2000 rpm/s).

  • After the program finishes, carefully remove the substrate from the chuck.

Protocol 3: Post-Deposition Annealing

  • Place the spin-coated substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven.

  • Set the desired annealing temperature (e.g., 100 °C or 150 °C).

  • Anneal the film for a specified duration, typically 10-30 minutes.

  • Turn off the hotplate and allow the substrate to cool down slowly to room temperature before removing it from the controlled environment.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization sub_clean Substrate Cleaning spin_coat Spin-Coating sub_clean->spin_coat sol_prep Solution Preparation sol_prep->spin_coat anneal Post-Annealing spin_coat->anneal morph_char Morphology Characterization (AFM, SEM) anneal->morph_char opt_char Optical Characterization (UV-Vis) anneal->opt_char elec_char Electrical Characterization anneal->elec_char

Caption: Experimental workflow for spin-coating and characterizing this compound films.

troubleshooting_logic cluster_defects Defect Type cluster_solutions Potential Solutions start Film Quality Issue pinholes Pinholes / Discontinuous? start->pinholes non_uniform Non-Uniform Thickness? start->non_uniform comets Comets / Streaks? start->comets amorphous Amorphous / Poor Crystallinity? start->amorphous sol_wetting Improve Wetting (Substrate Treatment, Solvent Choice) pinholes->sol_wetting Yes sol_filter Filter Solution pinholes->sol_filter Yes sol_spin Optimize Spin Program (Two-Step, Speed) non_uniform->sol_spin Yes sol_env Control Environment (Cleanliness, Atmosphere) non_uniform->sol_env Yes comets->sol_filter Yes comets->sol_env Yes amorphous->sol_spin Yes sol_anneal Post-Anneal (Thermal / Solvent) amorphous->sol_anneal Yes

Caption: Troubleshooting decision tree for common spin-coating defects.

References

effect of annealing temperature on N1,N4-Di-p-tolylbenzene-1,4-diamine film crystallinity and device performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD) thin films and devices. The information is tailored for researchers, scientists, and drug development professionals engaged in experiments involving this material.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of thermal annealing on the crystallinity of this compound (NTD) films?

Thermal annealing has been shown to increase the crystallinity of NTD thin films. Specifically, the average crystallite size of the nanoparticles within the film increases with higher annealing temperatures.[1] This is a critical factor as the degree of crystallinity in the active layer of an organic field-effect transistor (OFET) significantly influences its charge transport properties and overall device performance.

Q2: How does the surface morphology of NTD films change with annealing?

Studies have indicated that the surface roughness of NTD films tends to increase with annealing.[1] This is often accompanied by an increase in the average grain size on the film's surface. Changes in surface morphology can impact the interface between the semiconductor and the dielectric layer, as well as the contacts, which in turn affects charge injection and transport.

Q3: What is the expected trend in device performance of an NTD-based OFET with increasing annealing temperature?

Q4: Are there any common solvents used for solution processing of NTD?

While the provided research does not specify the exact solvent used for spin-coating this compound, common solvents for similar organic small molecules include chloroform, chlorobenzene, dichlorobenzene, and toluene. The choice of solvent can significantly impact film formation, morphology, and ultimately, device performance. It is recommended to perform solubility tests and optimize the solvent system for uniform and high-quality film deposition.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the fabrication and characterization of NTD-based thin-film devices.

Problem Possible Causes Troubleshooting Steps
Poor Film Quality (e.g., pinholes, aggregation) - Inappropriate solvent or solution concentration.- Non-optimal spin-coating parameters (speed, acceleration, time).- Contaminated substrate or solution.- Experiment with different solvents to improve solubility and film-forming properties.- Optimize the solution concentration.- Adjust spin-coating parameters to achieve uniform films.- Ensure substrates are meticulously cleaned and solutions are filtered.
Film Cracking or Dewetting After Annealing - High thermal stress due to a large mismatch in the coefficient of thermal expansion between the film and the substrate.- Annealing temperature is too high or the heating/cooling rate is too fast.- Poor adhesion of the film to the substrate.- Use a slower ramp rate for heating and cooling during the annealing process.- Optimize the annealing temperature; avoid exceeding the material's glass transition or melting point.- Consider surface treatment of the substrate (e.g., with self-assembled monolayers like HMDS or OTS) to improve adhesion and promote better film growth.
Low Charge Carrier Mobility - Amorphous or poorly crystalline film.- Presence of impurities or residual solvent in the film.- Poor interface between the semiconductor and the dielectric layer.- Optimize the annealing temperature and time to enhance crystallinity, as evidenced by the increase in crystallite size with annealing.[1]- Ensure the film is thoroughly dried to remove any residual solvent before testing.- Use appropriate substrate and dielectric surface treatments to reduce charge trapping at the interface.
High Off-Current or Low On/Off Ratio - Presence of impurities or defects in the semiconductor layer.- Gate leakage through the dielectric layer.- Purify the this compound material before use.- Optimize the deposition and annealing conditions to minimize defect formation.- Ensure the quality and integrity of the gate dielectric layer to prevent leakage currents.
Inconsistent Device Performance - Variations in film thickness and morphology across different devices.- Inconsistent processing conditions.- Ensure precise control over all fabrication steps, including solution preparation, film deposition, and annealing.- Characterize the film thickness and morphology of each batch to ensure consistency.- Fabricate multiple devices on the same substrate to average out local variations.

Data Presentation

The following table summarizes the reported quantitative data on the effect of annealing temperature on the crystallite size of this compound thin films.

Annealing Temperature (°C)Average Crystallite Size (nm)
As-deposited (Room Temperature)33.43[1]
10040.22[1]
15046.45[1]

Note: Device performance data (mobility, on/off ratio, threshold voltage) corresponding to these annealing temperatures for this compound based OFETs is not available in the reviewed literature. The general expectation is that the observed increase in crystallite size would correlate with an improvement in charge carrier mobility.

Experimental Protocols

Below is a generalized experimental methodology for the fabrication and characterization of this compound based organic thin-film transistors. This protocol is based on common practices for solution-processed organic electronics and should be optimized for specific experimental setups.

1. Substrate Preparation:

  • Start with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric.

  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • To remove any organic residues, treat the substrates with UV-ozone for 10-15 minutes.

  • For improving the dielectric surface properties, consider treating the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This can be done by vapor deposition or solution immersion.

2. Thin Film Deposition:

  • Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

  • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Deposit the solution onto the prepared substrates using spin-coating. A typical spin-coating recipe might be a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds. These parameters should be optimized to achieve the desired film thickness.

  • Dry the films on a hotplate at a moderate temperature (e.g., 60-80 °C) for 10-20 minutes to remove residual solvent.

3. Thermal Annealing:

  • Transfer the substrates with the as-deposited films into a nitrogen-filled glovebox or a vacuum oven.

  • Anneal the films at the desired temperatures (e.g., 100 °C and 150 °C) for a specified duration (typically 30-60 minutes).

  • Allow the films to cool down slowly to room temperature to prevent thermal stress and cracking.

4. Electrode Deposition:

  • Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask. A typical channel length would be in the range of 20-100 µm and a channel width of 1-2 mm.

  • Deposit a suitable metal for the electrodes, such as gold (Au), via thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be deposited before the gold layer (40-50 nm).

5. Device Characterization:

  • Perform electrical characterization of the fabricated OFETs in a controlled environment (e.g., in a nitrogen glovebox or under vacuum) using a semiconductor parameter analyzer.

  • Measure the output characteristics (IDS vs. VDS at different VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).

  • From the transfer characteristics in the saturation regime, extract key device parameters such as the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).

6. Film Characterization:

  • Characterize the crystallinity and morphology of the annealed films using techniques such as X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) to correlate the structural properties with the device performance.

Visualizations

Caption: Experimental workflow for the fabrication and characterization of NTD-based OFETs.

logical_relationship temp Annealing Temperature cryst Increased Crystallinity temp->cryst promotes grain Larger Grain Size temp->grain promotes mobility Improved Charge Carrier Mobility cryst->mobility leads to grain->mobility leads to performance Enhanced Device Performance mobility->performance results in

Caption: Relationship between annealing temperature, film properties, and device performance.

References

troubleshooting low charge injection in N1,N4-Di-p-tolylbenzene-1,4-diamine based devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N4-Di-p-tolylbenzene-1,4-diamine in electronic devices. The focus is on diagnosing and resolving issues related to low charge injection, a common challenge in the fabrication and operation of organic electronic devices.

Troubleshooting Guide: Low Charge Injection

Low charge injection is a frequent issue in organic electronic devices, leading to poor performance characteristics such as high turn-on voltage and low current density. This guide provides a systematic approach to troubleshooting this problem in devices utilizing this compound as a functional layer, typically the hole transport layer (HTL).

Initial Checks

Before delving into more complex issues, ensure the following:

  • Device Integrity: Inspect the device for any visible defects, such as short circuits, cracks in the substrate, or delamination of layers.

  • Measurement Setup: Verify the proper functioning and calibration of all measurement equipment, including the source meter, probes, and testing environment.

  • Material Purity: Confirm the purity of the this compound and all other materials used in the device fabrication. Impurities can act as charge traps and hinder charge injection and transport.

Question & Answer Troubleshooting

Q1: My device exhibits a very high turn-on voltage. What is the likely cause?

A1: A high turn-on voltage is a classic symptom of a large energy barrier for charge injection. In the case of hole injection from the anode into the this compound layer, this is typically due to a mismatch between the work function of the anode and the Highest Occupied Molecular Orbital (HOMO) level of the organic material.

  • Troubleshooting Steps:

    • Review your anode material: Compare the work function of your anode with the HOMO level of this compound (see data table below). A large difference (typically > 0.5 eV) will create a significant injection barrier.

    • Introduce a Hole Injection Layer (HIL): A thin layer of a material with a work function intermediate between the anode and the HTL can significantly reduce the injection barrier. Common HIL materials include PEDOT:PSS and molybdenum oxide (MoO₃).[1][2]

    • Anode surface treatment: The work function of anodes like Indium Tin Oxide (ITO) can be sensitive to surface contamination and treatment. Consider cleaning your ITO substrates thoroughly using a sequence of solvents and/or treating them with UV-ozone or oxygen plasma to increase their work function.

Q2: The current density in my device is significantly lower than expected. What should I investigate?

A2: Low current density, assuming no short circuits, can be caused by poor charge injection or low charge carrier mobility in the organic layer.

  • Troubleshooting Steps:

    • Address the injection barrier: As with high turn-on voltage, a large injection barrier is a primary suspect. Follow the steps outlined in A1.

    • Optimize the thickness of the this compound layer: An excessively thick layer can lead to high series resistance and limit the current. Conversely, a layer that is too thin may not form a continuous film, leading to pinholes and shorts. Experiment with a range of thicknesses to find the optimal value.

    • Improve film morphology: The morphology of the organic layer plays a crucial role in charge transport. Poor film quality with many grain boundaries or amorphous regions can lead to low mobility. Consider optimizing deposition parameters (e.g., substrate temperature, deposition rate for vacuum deposition; spin speed, solution concentration for solution processing) or post-deposition annealing to improve the film quality.

Q3: I am observing inconsistent results from device to device. What could be the reason?

A3: Device-to-device variability often points to issues with process control and cleanliness during fabrication.

  • Troubleshooting Steps:

    • Substrate cleaning: Inconsistent cleaning of substrates is a common source of variability. Standardize your cleaning protocol to ensure a consistent surface for deposition.

    • Deposition environment: Ensure a clean and controlled deposition environment (e.g., high vacuum for thermal evaporation, inert atmosphere for solution processing) to minimize contamination.

    • Layer thickness uniformity: Verify the uniformity of your deposited layers across the substrate and from run to run. Non-uniformity can lead to variations in device performance.

Frequently Asked Questions (FAQs)

Q: What is this compound typically used for in organic electronic devices?

A: this compound and its derivatives are commonly used as hole transport materials (HTMs) in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[3] Their function is to facilitate the transport of holes from the anode to the emissive or active layer of the device.

Q: Why is the energy level alignment between the anode and the HTL so important?

A: The energy level alignment, specifically the difference between the anode's work function and the HTL's HOMO level, determines the energy barrier for hole injection.[4] A large barrier impedes the injection of holes, requiring a higher applied voltage to operate the device and reducing its overall efficiency.[4]

Q: What are some common anode materials and their typical work functions?

A: Common anode materials include Indium Tin Oxide (ITO), which is transparent and conductive, and metals like gold (Au). The work function of ITO can vary depending on its preparation and surface treatment but is typically in the range of 4.4-4.8 eV.[5][6] Gold has a work function of approximately 5.1 eV.[7][8] PEDOT:PSS, a conductive polymer often used as a hole injection layer, has a work function in the range of 4.8-5.2 eV.[1]

Q: How can I estimate the HOMO level of this compound?

A: The HOMO level can be experimentally determined using techniques like cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS). For a detailed procedure on using CV, please refer to the Experimental Protocols section.

Quantitative Data Summary

The following table summarizes key electronic properties of this compound and common electrode materials to aid in device design and troubleshooting.

MaterialParameterTypical Value (eV)Reference
This compound HOMO Level -5.3 to -5.4 Estimated based on polymer derivatives[3]
LUMO Level -2.3 to -2.5 Estimated from band gap
Optical Band Gap ~2.74 [2]
Hole Mobility (cm²/Vs) 10⁻⁵ to 10⁻⁴ Estimated based on similar materials[3]
Indium Tin Oxide (ITO) Work Function 4.4 - 4.8 [5][6]
PEDOT:PSS Work Function 4.8 - 5.2 [1]
Gold (Au) Work Function ~5.1 [7][8]

Note: The values for this compound are typical estimates based on literature for structurally similar compounds and may vary depending on film morphology and measurement conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization of materials and devices.

Cyclic Voltammetry (CV) for HOMO Level Estimation
  • Objective: To determine the oxidation potential of this compound, from which the HOMO energy level can be estimated.

  • Methodology:

    • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

    • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

    • Measurement:

      • Record a cyclic voltammogram of the solvent and electrolyte to establish the electrochemical window.

      • Introduce the this compound solution and record the CV, scanning towards positive potentials to observe the oxidation peak.

      • After the measurement, add a ferrocene/ferrocenium (Fc/Fc⁺) internal standard and record its CV.

    • Data Analysis:

      • Determine the onset potential of the first oxidation peak (E_ox) of this compound.

      • Calculate the HOMO energy level using the following empirical formula, referencing against the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level): HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

UV-Vis Spectroscopy for Optical Band Gap Determination
  • Objective: To measure the optical band gap of a thin film of this compound.

  • Methodology:

    • Film Preparation: Deposit a thin film of this compound onto a transparent substrate (e.g., quartz or glass).

    • Spectrophotometer Setup:

      • Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize (typically 15-30 minutes).

      • Perform a baseline correction using a blank transparent substrate identical to the one used for the sample.

    • Measurement: Place the sample in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 300-800 nm).

    • Data Analysis (Tauc Plot):

      • Convert the wavelength (λ) to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).

      • Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t): α = 2.303 * A / t.

      • Plot (αE)² versus E.

      • Extrapolate the linear portion of the plot to the energy axis (where (αE)² = 0). The intercept gives the value of the optical band gap.

Fabrication and J-V Characterization of a Hole-Only Device
  • Objective: To measure the current-voltage (J-V) characteristics of a hole-only device to assess hole injection and transport.

  • Methodology:

    • Device Structure: A typical hole-only device structure is: Anode / HIL (optional) / this compound / High work function metal cathode. For example: ITO / PEDOT:PSS / this compound / Au.

    • Fabrication:

      • Clean the anode substrate (e.g., ITO-coated glass).

      • Deposit the HIL (e.g., spin-coat PEDOT:PSS and anneal).

      • Deposit the this compound layer (e.g., by thermal evaporation or spin-coating).

      • Deposit the top metal cathode (e.g., thermal evaporation of Au) through a shadow mask to define the device area.

    • J-V Measurement:

      • Connect the device to a source meter.

      • Apply a voltage sweep (e.g., from 0 to 10 V) and measure the resulting current.

      • Calculate the current density (J) by dividing the current by the device area.

      • Plot J versus V. The shape of this curve provides information about the charge injection and transport mechanisms.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Low Charge Injection Observed (High Turn-on Voltage / Low Current) check_barrier Is there a large energy barrier for hole injection? (>0.5 eV) start->check_barrier check_morphology Is the film morphology poor? check_barrier->check_morphology No solution_barrier Solution: - Introduce a Hole Injection Layer (HIL) - Perform anode surface treatment - Choose a different anode material check_barrier->solution_barrier Yes check_process Is there high device-to-device variability? check_morphology->check_process No solution_morphology Solution: - Optimize deposition parameters - Anneal the thin film - Adjust layer thickness check_morphology->solution_morphology Yes solution_process Solution: - Standardize substrate cleaning protocol - Control deposition environment - Ensure layer thickness uniformity check_process->solution_process Yes

Caption: A flowchart for troubleshooting low charge injection.

Energy Level Alignment at the Anode/HTL Interface

energy_level_diagram cluster_barrier Injection Barrier (ΔE_h) anode_wf Work Function (Φ_A) htl_homo HOMO anode_wf->htl_homo anode_wf_line htl_lumo LUMO htl_homo_line htl_lumo_line barrier_node vacuum_level Vacuum Level anode_level Φ_A ≈ -4.7 eV homo_level HOMO ≈ -5.3 eV lumo_level LUMO ≈ -2.4 eV

Caption: Energy level diagram at the anode/HTL interface.

References

strategies to enhance the stability of N1,N4-Di-p-tolylbenzene-1,4-diamine in ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N1,N4-Di-p-tolylbenzene-1,4-diamine in ambient conditions.

Troubleshooting Guide

Users encountering stability issues with this compound can consult the following guide for potential causes and corrective actions.

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect from light by using amber vials or storing in the dark.
Inconsistent Experimental Results Degradation of the compound during the experiment.Prepare solutions fresh before use. If the solvent is not anhydrous, residual water can accelerate degradation. Use of antioxidants in the formulation can also be considered.
Reduced Purity Over Time Slow decomposition under standard storage conditions.Evaluate storage conditions. For long-term storage, consider refrigeration or freezing in a tightly sealed container under an inert atmosphere.
Precipitation from Solution Formation of insoluble degradation products.Filter the solution before use. Investigate the nature of the precipitate to confirm if it is a degradation product.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under ambient conditions?

A1: The primary degradation pathway is oxidation. The amine functionalities are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and moisture. This process can lead to the formation of colored quinone-imine type structures and other degradation products.

Q2: How can I minimize the oxidation of this compound during storage and handling?

A2: To minimize oxidation, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon. Use of amber glass containers is recommended to protect it from light. For long-term storage, keeping the compound in a cool, dry, and dark place is essential.

Q3: Are there any chemical stabilizers that can be added to enhance the stability of this compound?

A3: Yes, the addition of antioxidants can significantly improve stability. Hindered phenolic antioxidants (e.g., Butylated Hydroxytoluene - BHT) or sulfites (e.g., sodium sulfite) have been shown to be effective in preventing the oxidation of aromatic amines. The choice and concentration of the stabilizer should be optimized for the specific application.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity and degradation of this compound. UV-Vis spectroscopy can also be used to track the formation of colored degradation products by monitoring changes in the absorption spectrum over time.

Quantitative Stability Data

The following tables summarize representative data from a simulated accelerated stability study on this compound under various conditions.

Table 1: Effect of Temperature and Atmosphere on Purity

Storage ConditionInitial Purity (%)Purity after 4 Weeks (%)
25°C / Air99.597.2
25°C / Nitrogen99.599.3
40°C / Air99.592.8
40°C / Nitrogen99.598.1

Table 2: Effect of Light Exposure on Purity (at 25°C in Air)

Light ConditionInitial Purity (%)Purity after 4 Weeks (%)
Dark99.597.2
Ambient Light99.594.5
UV Lamp (365 nm)99.588.1

Table 3: Efficacy of Stabilizers (at 40°C in Air)

FormulationInitial Purity (%)Purity after 4 Weeks (%)
No Stabilizer99.592.8
0.1% BHT99.597.5
0.1% Sodium Sulfite99.598.2

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions of temperature, humidity, and light exposure.

Materials:

  • This compound (solid)

  • Amber and clear glass vials with airtight seals

  • Stability chambers set to desired temperature and humidity

  • UV lamp (365 nm)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Methodology:

  • Weigh 10 mg of this compound into each of the amber and clear glass vials.

  • For samples to be stored under an inert atmosphere, purge the vials with nitrogen gas before sealing.

  • Place the vials in stability chambers under the following conditions:

    • 25°C / 60% RH (in dark and under ambient light)

    • 40°C / 75% RH (in dark)

    • Under a UV lamp at 25°C

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.

  • Prepare a sample for HPLC analysis by dissolving the contents in a known volume of acetonitrile.

  • Analyze the sample by HPLC to determine the purity of this compound.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point.

Visualizations

cluster_degradation Degradation Pathway Compound This compound (Stable) Oxidized_Intermediate Oxidized Intermediate Compound->Oxidized_Intermediate O2, Light, Moisture Degradation_Products Degradation Products (e.g., Quinone-imines) Oxidized_Intermediate->Degradation_Products cluster_workflow Stability Study Workflow Start Sample Preparation (Vials with Compound) Conditions Exposure to Stress Conditions (Temp, Humidity, Light) Start->Conditions Sampling Sampling at Time Points Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Evaluation (Purity vs. Time) Analysis->Data End Stability Assessment Data->End cluster_troubleshooting Troubleshooting Logic Problem Observed Instability (e.g., Discoloration) Check_Storage Check Storage Conditions (Inert gas, Dark, Cool) Problem->Check_Storage Yes Check_Handling Review Handling Procedures (Fresh solutions, Dry solvents) Problem->Check_Handling No Consider_Stabilizer Incorporate Stabilizer (e.g., BHT, Sulfite) Check_Storage->Consider_Stabilizer Check_Handling->Consider_Stabilizer Optimize Optimize Stabilizer Concentration Consider_Stabilizer->Optimize Solution Enhanced Stability Optimize->Solution

common impurities in N1,N4-Di-p-tolylbenzene-1,4-diamine synthesis and their impact on performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N1,N4-Di-p-tolylbenzene-1,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which employs a copper catalyst.[1] Both methods involve the coupling of an aryl halide with an amine.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Partially Reacted Intermediates: The most common of these is the mono-arylated product, N-(p-tolyl)benzene-1,4-diamine.

  • Unreacted Starting Materials: Residual p-toluidine or the starting dihalo-benzene derivative may remain in the crude product.

  • Catalyst Residues: If using a Buchwald-Hartwig amination, residual palladium from the catalyst is a significant impurity. For Ullmann condensations, residual copper may be present.

  • Side-Reaction Byproducts: In Ullmann-type reactions, the formation of diaryl ethers can occur as a side reaction.

Q3: How do these impurities affect the performance of this compound, particularly in electronic applications?

A3: Impurities can have a detrimental effect on the performance of this compound, especially when it is used as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs).

  • Residual Metal Catalysts: Palladium residues are known to act as charge traps, which can reduce the charge carrier mobility of the material.[2][3] This can lead to a decrease in device efficiency and a shorter operational lifetime.[4]

  • Organic Impurities: Partially reacted intermediates and other organic byproducts can disrupt the molecular packing in the thin film, creating defects that hinder efficient charge transport and can act as quenching sites, thereby reducing the electroluminescence efficiency.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the use of a high-purity catalyst and ligands. - For Buchwald-Hartwig reactions, consider using a pre-catalyst for more reliable activation. - Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.
Incorrect Base - The choice of base is critical. For Buchwald-Hartwig amination, sodium tert-butoxide is common, but for sensitive substrates, a weaker base like potassium carbonate may be necessary.
Sub-optimal Ligand - For sterically hindered couplings, a bulky electron-rich phosphine ligand is often required to promote efficient reductive elimination.
Reaction Temperature - Ensure the reaction is heated to the optimal temperature for the specific catalyst-ligand system being used.
Purity of Starting Materials - Purify all starting materials before use. Amines, in particular, may require distillation or filtration through a pad of neutral alumina.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Observed Troubleshooting Steps
High levels of mono-arylated product - Increase the equivalents of p-toluidine. - Extend the reaction time to drive the reaction to completion. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Residual Catalyst - After the reaction, filter the mixture through a pad of celite or silica gel to remove the bulk of the catalyst. - For palladium removal, consider treatment with a scavenger resin or washing the organic phase with an aqueous solution of a sulfur-containing ligand like thiourea.
Unreacted Starting Materials - Optimize the stoichiometry of the reactants. - Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC) or gas chromatography (GC).

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination (Representative Protocol)

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), charge an oven-dried Schlenk flask with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (2.5 equivalents).

  • Addition of Reactants: Add 1,4-diiodobenzene (1.0 equivalent) and p-toluidine (2.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-mass spectrometry.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to achieve high purity.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup Charge Schlenk Flask: - Pd(OAc)₂ - Phosphine Ligand - NaOt-Bu add_reactants Add: - 1,4-Diiodobenzene - p-Toluidine - Anhydrous Toluene setup->add_reactants 1 heat_stir Heat (100-110°C) & Stir (12-24h) add_reactants->heat_stir 2 quench Quench with Water heat_stir->quench 3 extract Extract with Ethyl Acetate quench->extract 4 purify Column Chromatography & Recrystallization/Sublimation extract->purify 5 final_product final_product purify->final_product High-Purity Product

Caption: General experimental workflow for the synthesis of this compound.

Impurity_Impact cluster_impurities Common Impurities cluster_performance Impact on Performance (Hole Transport Material) pd_residue Residual Palladium charge_traps Charge Trapping Sites pd_residue->charge_traps mono_arylated Mono-arylated Intermediate reduced_mobility Reduced Carrier Mobility mono_arylated->reduced_mobility starting_materials Unreacted Starting Materials starting_materials->reduced_mobility device_degradation Decreased Device Efficiency & Lifetime charge_traps->device_degradation reduced_mobility->device_degradation

Caption: The impact of common impurities on the performance of this compound as a hole transport material.

Troubleshooting_Tree cluster_solutions Potential Solutions start Low Product Yield? check_catalyst Check Catalyst System: - Purity - Activity - Ligand Choice start->check_catalyst Yes check_conditions Review Reaction Conditions: - Temperature - Time - Base start->check_conditions Yes check_reagents Verify Reagent Purity: - Starting Materials - Solvent start->check_reagents Yes optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Adjust Temp/Time/Base check_conditions->optimize_conditions purify_reagents Purify Reagents check_reagents->purify_reagents

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Optimizing N1,N4-Di-p-tolylbenzene-1,4-diamine (DPTB) Hole Transport Layer Thickness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the N1,N4-Di-p-tolylbenzene-1,4-diamine (DPTB) hole transport layer (HTL) in organic electronic devices.

Troubleshooting Guides

This section addresses specific issues that may arise during the deposition and optimization of the DPTB HTL.

Issue 1: Poor Film Uniformity and Morphology

  • Question: My DPTB film appears non-uniform, with visible aggregates or pinholes. What could be the cause and how can I resolve it?

  • Answer: Poor film uniformity can stem from several factors:

    • Inadequate Substrate Cleaning: Residues or contaminants on the substrate can hinder uniform film formation. Ensure a thorough cleaning procedure is in place.

    • Inappropriate Spin Coating Parameters: The spin speed, acceleration, and duration are critical. Low spin speeds can result in thicker, less uniform films, while excessively high speeds may lead to films that are too thin and discontinuous.

    • Solution Purity and Concentration: Impurities in the DPTB solution or an inappropriate concentration can lead to aggregation. Use high-purity DPTB and filter the solution before use. The concentration will directly affect the resulting film thickness.

    • Environmental Conditions: Deposition in an uncontrolled environment can introduce dust particles and affect solvent evaporation rates. A cleanroom or a glovebox with a controlled atmosphere is recommended.

Issue 2: Inconsistent Device Performance

  • Question: I am observing significant variations in the performance of devices fabricated in the same batch. Could the DPTB layer be the culprit?

  • Answer: Yes, inconsistencies in the DPTB HTL are a common source of device-to-device variation.

    • Thickness Non-Uniformity: Even minor variations in HTL thickness across the substrate can lead to differences in charge injection and transport, affecting key parameters like current density and efficiency.

    • Troubleshooting Steps:

      • Verify the uniformity of your spin coater.

      • Optimize the spin coating recipe to achieve a highly uniform film.

      • Use characterization techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) to assess film uniformity.

Issue 3: High Leakage Current and Low Shunt Resistance

  • Question: My devices are exhibiting high leakage currents and low shunt resistance, leading to poor performance. How can the DPTB layer thickness contribute to this?

  • Answer: A DPTB layer that is too thin or has pinholes can lead to direct contact between the anode and the emissive layer, creating a short circuit and resulting in high leakage current.

    • Solution: Gradually increase the thickness of the DPTB layer. A slightly thicker HTL can help to planarize the substrate and prevent shorts, though an excessively thick layer can increase the series resistance.

Issue 4: Low Device Efficiency and Brightness

  • Question: The efficiency and brightness of my OLEDs are lower than expected. How does the DPTB thickness influence these parameters?

  • Answer: The thickness of the HTL plays a crucial role in balancing charge injection and transport.

    • Too Thin: A thin HTL may not effectively transport holes, leading to an imbalance of charge carriers in the emissive layer and reduced recombination efficiency.

    • Too Thick: An overly thick HTL can increase the driving voltage of the device due to its inherent resistance, which in turn can lower the power efficiency. It can also create a larger energy barrier for hole injection if not properly aligned with the adjacent layers.

    • Optimization: The optimal thickness is a trade-off between efficient hole transport and low series resistance. A typical starting point for optimization is in the range of 30-60 nm.

Frequently Asked Questions (FAQs)

Q1: What is the optimal thickness for a DPTB hole transport layer?

A1: The optimal thickness of the DPTB HTL is device-dependent and is influenced by the specific device architecture, the materials used in adjacent layers, and the desired performance characteristics. However, a general guideline for many organic light-emitting diodes (OLEDs) is in the range of 30 nm to 60 nm . For some applications, a thickness range of 50-80 nm has been suggested to serve as an effective hole transport layer.[1]

Q2: How does the thickness of the DPTB layer affect the device's turn-on voltage?

A2: Generally, increasing the thickness of the DPTB layer will lead to an increase in the device's turn-on voltage. This is due to the increased series resistance of the thicker film, which requires a higher applied voltage to initiate charge injection.

Q3: What are the most common methods for depositing the DPTB layer?

A3: The most common deposition method for small molecule organic materials like DPTB in a research setting is spin coating . This technique allows for good control over film thickness and uniformity by adjusting the solution concentration and spin parameters. For industrial-scale production, thermal evaporation is often used.

Q4: How can I accurately measure the thickness of my DPTB film?

A4: Several techniques can be used to measure the thickness of thin organic films:

  • Ellipsometry: A non-destructive optical technique that can accurately determine the thickness and refractive index of the film.

  • Atomic Force Microscopy (AFM): By creating a scratch in the film and scanning across it, the step height, and therefore the film thickness, can be measured. This method also provides information about the surface morphology.

  • Profilometry: Similar to AFM, a stylus is dragged across a step in the film to measure its height.

Q5: What is the impact of DPTB thickness on the optical properties of the device?

A5: DPTB is designed to be transparent in the visible region of the electromagnetic spectrum to allow light generated in the emissive layer to exit the device. While the thickness of the DPTB layer can have a minor impact on the overall optical path length within the device, for the typical thickness range used for an HTL, this effect is generally less significant than its electrical properties. However, in devices where optical microcavity effects are important, the HTL thickness must be carefully optimized as part of the overall optical design.

Data Presentation

Table 1: Effect of DPTB HTL Thickness on Key OLED Performance Parameters (Illustrative Data)

DPTB Thickness (nm)Turn-on Voltage (V)Current Density @ 8V (mA/cm²)Luminance @ 8V (cd/m²)Power Efficiency @ 1000 cd/m² (lm/W)
203.24518003.5
303.55525004.8
403.86032005.5
504.15830005.1
604.55226004.2

Note: This table presents illustrative data to demonstrate the general trends observed when varying the DPTB HTL thickness. Actual results will vary depending on the specific device architecture and fabrication conditions.

Experimental Protocols

Detailed Methodology for Spin Coating of DPTB Hole Transport Layer

  • Solution Preparation:

    • Dissolve this compound (DPTB) in a suitable organic solvent (e.g., chlorobenzene, toluene, or a mixture) to the desired concentration (e.g., 5-15 mg/mL). The concentration will directly influence the final film thickness.

    • Gently heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.

    • Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with oxygen plasma or UV-ozone for 5-15 minutes to improve the wettability and work function of the ITO surface.

  • Spin Coating Process:

    • Transfer the cleaned substrate to the spin coater chuck.

    • Dispense a sufficient amount of the DPTB solution onto the center of the substrate to cover the entire surface.

    • Spin the substrate at a specific speed (e.g., 2000-5000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed is the primary parameter for controlling the film thickness.

    • Note: A two-step spin process (a slow spin to spread the solution followed by a fast spin to thin it) can often improve film uniformity.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature below the glass transition temperature of DPTB (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve the film morphology.

  • Characterization:

    • Measure the thickness of the DPTB film using an ellipsometer or AFM.

    • Characterize the surface morphology and roughness using AFM.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_analysis Analysis cluster_fabrication Device Fabrication solution_prep DPTB Solution Preparation spin_coating Spin Coating solution_prep->spin_coating substrate_prep Substrate Cleaning & Treatment substrate_prep->spin_coating annealing Thermal Annealing spin_coating->annealing thickness_char Thickness Characterization annealing->thickness_char morphology_char Morphology Characterization annealing->morphology_char device_fab Complete Device Fabrication annealing->device_fab thickness_char->device_fab morphology_char->device_fab performance_test Performance Testing device_fab->performance_test

Caption: Experimental workflow for DPTB HTL deposition and device fabrication.

thickness_optimization_logic start Start Optimization prep Prepare DPTB Solutions (Varying Concentrations) start->prep deposit Deposit DPTB HTL (Varying Spin Speeds) prep->deposit measure Measure HTL Thickness deposit->measure fabricate Fabricate Devices measure->fabricate test Test Device Performance (J-V-L, Efficiency) fabricate->test analyze Analyze Data: Thickness vs. Performance test->analyze optimum Identify Optimal Thickness Range analyze->optimum end End optimum->end

Caption: Logical workflow for optimizing DPTB HTL thickness.

References

overcoming solubility issues of N1,N4-Di-p-tolylbenzene-1,4-diamine for solution processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N4-Di-p-tolylbenzene-1,4-diamine. The following sections address common solubility challenges encountered during solution processing for various applications, including organic electronics and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a largely nonpolar aromatic compound. Consequently, it exhibits poor solubility in water and polar solvents. It is, however, generally soluble in a range of common organic solvents. A mixture containing the structurally similar N,N'-di-o-tolyl-p-phenylenediamine shows a solubility of 5.39-12.09 g/L in organic solvents. The solubility is influenced by factors such as solvent polarity, temperature, and the crystalline nature of the solid material.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on its chemical structure and data from related aromatic diamines, the following solvents are recommended for dissolving this compound. Chlorinated solvents and aromatic hydrocarbons are often effective.[1]

Q3: What is the expected water solubility of this compound?

A3: The water solubility is expected to be very low. For a related compound, N,N'-Ditolyl-p-phenylenediamine, the water solubility is reported to be 0.5914 mg/L. Given the hydrophobic nature of the two p-tolyl groups and the benzene ring, this compound will have minimal solubility in aqueous solutions.

Q4: How does temperature affect the solubility of this compound?

A4: Increasing the temperature generally enhances the solubility of organic compounds, and this compound is no exception.[1] Heating the solvent while dissolving the compound can significantly increase the amount that can be dissolved. However, it is crucial to be aware of the solvent's boiling point and the thermal stability of the compound. Upon cooling, the compound may recrystallize if the solution is saturated at the higher temperature.

Troubleshooting Guide

This guide provides systematic approaches to address common solubility issues encountered during the solution processing of this compound.

Issue 1: Compound fails to dissolve completely in the chosen solvent.

This is a common issue when the solvent is not optimal or the concentration is too high.

Troubleshooting Workflow:

A Initial Observation: Compound not fully dissolved B Step 1: Reduce Concentration Prepare a more dilute solution A->B Attempt C Step 2: Apply Gentle Heating Warm the solution (e.g., to 40-60 °C) while stirring B->C If unsuccessful G Resolution: Homogeneous Solution Achieved B->G Success D Step 3: Utilize Sonication Place the vial in an ultrasonic bath C->D If still insoluble C->G Success E Step 4: Evaluate a Different Solvent Consult the solvent selection table D->E If particles remain D->G Success F Step 5: Employ a Co-Solvent System Add a small amount of a better solvent E->F If single solvent is ineffective E->G Success F->G Success

Caption: Troubleshooting workflow for incomplete dissolution.

Experimental Protocols:

  • Protocol 1: Standard Dissolution Procedure

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the calculated volume of the selected solvent.

    • Stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.

    • Visually inspect for any undissolved particles.

  • Protocol 2: Dissolution with Heating

    • Follow steps 1 and 2 of the Standard Dissolution Procedure.

    • Place the vial in a temperature-controlled water bath or on a hot plate with stirring.

    • Gradually increase the temperature, not exceeding the boiling point of the solvent.

    • Monitor the dissolution process. Once the compound is fully dissolved, it can be used at the elevated temperature or slowly cooled to room temperature. Be aware of potential recrystallization upon cooling.

  • Protocol 3: Sonication-Assisted Dissolution

    • Prepare the mixture as described in the Standard Dissolution Procedure.

    • Place the vial in an ultrasonic bath.

    • Sonicate for 10-15 minute intervals, checking for dissolution.

    • Allow the solution to return to room temperature before use.

Issue 2: Solution appears cloudy or forms aggregates over time.

This can occur due to supersaturation, solvent evaporation, or compound degradation.

Troubleshooting Workflow:

A Initial Observation: Cloudy solution or aggregation B Step 1: Filter the Solution Use a syringe filter (e.g., 0.22 µm PTFE) A->B C Step 2: Re-dissolve with Heat Gently warm the solution to dissolve aggregates B->C If cloudiness persists F Resolution: Clear, stable solution B->F Success D Step 3: Prepare a Fresh, Dilute Solution Avoid supersaturation C->D If aggregation recurs on cooling C->F Success E Step 4: Store Properly Seal container tightly, store in a dark, cool place D->E For long-term stability D->F Success

Caption: Troubleshooting workflow for solution instability.

Experimental Protocols:

  • Protocol 4: Solution Filtration

    • Draw the prepared solution into a syringe.

    • Attach a syringe filter of appropriate size and material (e.g., PTFE for organic solvents) to the syringe.

    • Dispense the solution through the filter into a clean vial to remove any particulate matter or small aggregates.

Issue 3: Poor film quality (e.g., pinholes, roughness) after solution deposition (e.g., spin coating).

This is often related to solvent choice, concentration, and processing parameters.

Troubleshooting Workflow:

A Initial Observation: Poor film quality B Step 1: Adjust Spin Speed and Time Optimize deposition parameters A->B C Step 2: Vary Solution Concentration Lower concentration for thinner films B->C If film is still non-uniform F Resolution: Uniform, high-quality film B->F Success D Step 3: Use a Co-Solvent System Improve wetting and evaporation rate C->D If dewetting or aggregation occurs C->F Success E Step 4: Consider a Higher Boiling Point Solvent Slower evaporation can improve film morphology D->E For further optimization D->F Success E->F Success

Caption: Troubleshooting workflow for poor film formation.

Experimental Protocols:

  • Protocol 5: Spin Coating Optimization

    • Prepare a solution of this compound at a known concentration.

    • Dispense a controlled volume of the solution onto the substrate.

    • Spin at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).

    • Vary the spin speed and duration systematically to observe the effect on film thickness and quality.

    • Analyze the resulting films using appropriate characterization techniques (e.g., microscopy, profilometry).

Quantitative Data Summary

The following table provides estimated solubility data for this compound in various organic solvents at room temperature. These are estimates based on the behavior of structurally similar aromatic diamines and should be used as a starting point for experimentation.

SolventChemical FormulaPolarity IndexBoiling Point (°C)Estimated Solubility (g/L)
ChloroformCHCl₃4.161.210 - 20
DichloromethaneCH₂Cl₂3.139.615 - 25
TolueneC₇H₈2.4110.65 - 15
Tetrahydrofuran (THF)C₄H₈O4.0665 - 10
N,N-Dimethylformamide (DMF)C₃H₇NO6.41531 - 5
AcetoneC₃H₆O5.156< 1
EthanolC₂H₅OH5.278.4< 0.5
WaterH₂O10.2100< 0.001

References

Technical Support Center: N1,N4-Di-p-tolylbenzene-1,4-diamine (DTPD) in Operating OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation mechanisms of N1,N4-Di-p-tolylbenzene-1,4-diamine (DTPD) when used as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary intrinsic degradation mechanisms of DTPD in operating OLEDs?

A1: The primary intrinsic degradation of DTPD, a common arylamine-based hole transport material, in operating OLEDs is understood to be initiated by electrochemical and photochemical processes. Although the complete elucidation of these mechanisms is complex, the dissociation of relatively weak carbon-nitrogen and carbon-carbon bonds within the DTPD molecule is a key initiating step.[1] This bond cleavage is often triggered by the energy released from recombining charge carriers (excitons) within the device.[1] The process leads to the formation of long-lived, stabilized free radicals, which can act as deep charge traps, non-radiative recombination centers, and fluorescence quenchers, ultimately degrading device performance.[1]

Q2: How does the degradation of the DTPD layer affect the overall performance of an OLED device?

A2: Degradation of the DTPD layer detrimentally affects OLED performance in several ways. The formation of radical species and other degradation byproducts creates charge traps within the hole transport layer.[1] This leads to an accumulation of immobile charges, which in turn increases the operating voltage required to maintain a certain brightness.[2] Furthermore, these degradation products can act as quenching sites for excitons, reducing the photoluminescence efficiency of the emissive layer.[2] The overall observable effects are a decrease in luminance and external quantum efficiency (EQE) over time, and a shift in the color balance of the display due to the disproportional degradation of different pixel materials.

Q3: What are the common extrinsic factors that can accelerate the degradation of DTPD-based OLEDs?

A3: Extrinsic factors can significantly accelerate the degradation of OLEDs, including those utilizing DTPD. The presence of moisture and oxygen is particularly detrimental. These can ingress into the device, often through imperfections in the encapsulation, and react with the organic materials, leading to the formation of dark spots and other non-emissive areas.[3] Elevated temperatures during operation can also accelerate degradation by increasing the rate of chemical reactions and potentially causing morphological changes in the thin films, such as crystallization.[2]

Q4: What is the expected lifetime of an OLED device using DTPD as the hole transport material?

A4: The lifetime of an OLED is typically defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50). This can vary significantly depending on the device architecture, the other materials used, the encapsulation quality, and the operating conditions (e.g., current density, temperature). While specific LT50 values for DTPD-based devices are proprietary and depend on the full device stack, arylamine-based HTLs are a mature technology. For a well-optimized device under accelerated testing conditions (e.g., high brightness), lifetimes can range from hundreds to thousands of hours. It is crucial to perform lifetime measurements under controlled conditions to accurately assess device stability.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the fabrication and operation of OLEDs with DTPD as the hole transport layer.

Issue Possible Causes Troubleshooting Steps
Rapid Luminance Decay 1. Intrinsic Degradation of DTPD: Formation of charge traps and quenchers. 2. Poor Interfacial Contact: Energy barriers hindering charge injection/transport. 3. Exciton-Induced Damage: Excitons reaching and degrading the DTPD layer. 4. Moisture/Oxygen Ingress: Poor encapsulation leading to chemical reactions.1. Consider using more stable arylamine derivatives if available. 2. Optimize the thickness of the DTPD layer and adjacent layers. 3. Introduce an electron-blocking layer between the emissive layer and the DTPD layer. 4. Improve the encapsulation process and ensure a hermetic seal.
Increase in Operating Voltage 1. Charge Trapping in DTPD: Accumulation of immobile radical cations. 2. Degradation at the Anode/DTPD Interface: Formation of an insulating layer. 3. Morphological Changes: Crystallization of the DTPD film.1. Use highly pure DTPD to minimize initial trap states. 2. Ensure proper cleaning and treatment of the ITO anode surface. 3. Control the deposition rate and substrate temperature to promote an amorphous film.
Formation of Dark Spots 1. Particulate Contamination: Dust or other particles on the substrate during fabrication. 2. Pinholes in Thin Films: Defects in the organic layers or cathode. 3. Localized Degradation: Initiated by moisture or oxygen reacting with the organic layers.1. Fabricate devices in a cleanroom environment with stringent particle control. 2. Optimize deposition parameters to ensure uniform and pinhole-free films. 3. Enhance the encapsulation barrier properties.
Color Shift Over Time 1. Differential Degradation: The DTPD layer and the emissive materials are degrading at different rates. 2. Shift in Recombination Zone: The location of electron-hole recombination moves over time due to charge trapping.1. Select emissive materials with stability that is well-matched to the HTL. 2. Incorporate charge-confining layers to maintain a stable recombination zone.

Quantitative Data on DTPD-based OLED Performance Decay

The following table summarizes hypothetical but representative quantitative data on the performance decay of an OLED device utilizing DTPD as the hole transport layer under accelerated stress conditions (constant current density of 50 mA/cm² at room temperature).

Operating Time (hours) Normalized Luminance (%) Operating Voltage (V) External Quantum Efficiency (EQE) (%)
01005.05.0
100905.24.5
200825.44.1
300755.63.8
400685.83.4
500626.03.1
600576.22.9
700526.42.6
800486.62.4

Experimental Protocols

1. Protocol for Accelerated Lifetime Testing

  • Objective: To determine the operational lifetime (LT50) of a DTPD-based OLED device.

  • Methodology:

    • Place the encapsulated OLED device in a light-tight test chamber with controlled temperature and atmosphere (typically nitrogen).

    • Connect the device to a source measure unit (SMU).

    • Apply a constant DC current density (e.g., 20-100 mA/cm²) to the device.

    • Simultaneously measure the luminance using a calibrated photodetector and the voltage across the device.

    • Record the luminance and voltage at regular intervals until the luminance drops to 50% of its initial value.

    • Plot the normalized luminance versus time to determine the LT50.

2. Protocol for Analysis of Degradation Products using Mass Spectrometry

  • Objective: To identify the chemical byproducts of DTPD degradation.

  • Methodology (using Time-of-Flight Secondary Ion Mass Spectrometry - TOF-SIMS):

    • Operate a DTPD-based OLED until significant degradation is observed.

    • Carefully delaminate the device layers in an inert atmosphere to expose the DTPD layer.

    • Introduce the sample into the ultra-high vacuum chamber of the TOF-SIMS instrument.

    • Raster a primary ion beam (e.g., Bi³⁺) over the area of interest on the DTPD layer.

    • Detect the secondary ions that are sputtered from the surface with a time-of-flight mass analyzer.

    • Analyze the resulting mass spectrum to identify molecular fragments and new chemical species corresponding to degradation products of DTPD. Depth profiling can also be performed to locate the degradation at specific interfaces.[1]

3. Protocol for Characterizing Morphological Changes

  • Objective: To observe changes in the film morphology of the DTPD layer after device operation.

  • Methodology (using Atomic Force Microscopy - AFM):

    • Age an OLED device under electrical stress.

    • Carefully de-encapsulate and delayer the device to expose the DTPD film.

    • Mount the sample on the AFM stage.

    • Scan the surface of the DTPD film in tapping mode to obtain a topographical image.

    • Analyze the image for changes in surface roughness, grain size, and the formation of crystalline domains, which can indicate morphological instability.

Visualizations

cluster_0 Initiation cluster_1 Degradation of DTPD cluster_2 Device Performance Impact Exciton Exciton Formation (Recombination) EnergyTransfer Energy Transfer to DTPD Exciton->EnergyTransfer BondCleavage C-N/C-C Bond Cleavage EnergyTransfer->BondCleavage RadicalFormation Free Radical Formation BondCleavage->RadicalFormation ChargeTrapping Charge Trapping RadicalFormation->ChargeTrapping Quenching Luminescence Quenching RadicalFormation->Quenching VoltageIncrease Increased Operating Voltage ChargeTrapping->VoltageIncrease LuminanceDecay Luminance Decay Quenching->LuminanceDecay

Intrinsic degradation pathway of DTPD in an operating OLED.

cluster_0 Device Fabrication & Initial State cluster_1 Troubleshooting Workflow cluster_2 Analysis & Solution PristineDevice Pristine DTPD-based OLED Issue Observe Performance Degradation (e.g., Luminance Decay, Voltage Rise) PristineDevice->Issue CheckExtrinsic Check for Extrinsic Factors (Moisture, Oxygen, High Temp) Issue->CheckExtrinsic CheckIntrinsic Investigate Intrinsic Degradation Issue->CheckIntrinsic ImproveEncapsulation Improve Encapsulation CheckExtrinsic->ImproveEncapsulation If present OptimizeDevice Optimize Device Structure (e.g., add blocking layers) CheckIntrinsic->OptimizeDevice MaterialScreening Screen for More Stable HTLs CheckIntrinsic->MaterialScreening

Troubleshooting workflow for a degrading DTPD-based OLED.

References

how to prevent short circuits in N1,N4-Di-p-tolylbenzene-1,4-diamine based perovskite solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with N1,N4-Di-p-tolylbenzene-1,4-diamine as a hole transport layer (HTL) in perovskite solar cells. The focus is on preventing short circuits and addressing common issues encountered during fabrication and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as a hole transport layer (HTL) in preventing short circuits?

A1: The primary role of an HTL like this compound is to act as a selective contact that efficiently extracts holes from the perovskite absorber layer and transports them to the electrode while blocking electrons. This prevents direct contact between the perovskite layer and the metal electrode (e.g., gold or silver), which is a common cause of short circuits. A uniform and pinhole-free HTL film is crucial for creating a barrier that minimizes leakage currents and reduces charge recombination at the interface.[1][2]

Q2: What are the common causes of short circuits in perovskite solar cells using this type of HTL?

A2: Short circuits in these devices often stem from physical and material defects, including:

  • Pinholes in the perovskite layer: These defects allow the HTL and the electron transport layer (ETL) or the metal electrode to come into direct contact, creating a low-resistance pathway for current to flow, which significantly reduces device performance.[3]

  • Incomplete coverage or poor morphology of the HTL: A non-uniform HTL film can leave areas of the perovskite exposed to the metal electrode, leading to shunting.

  • Roughness of the underlying layers: A rough perovskite surface can make it difficult to deposit a conformal and pinhole-free HTL, increasing the risk of short circuits.

  • Degradation of the perovskite or HTL: Exposure to moisture, oxygen, or heat can lead to the degradation of the materials and the formation of conductive pathways that cause short circuits.[3]

Q3: How can I improve the quality of the this compound HTL film to prevent short circuits?

A3: Optimizing the deposition process is key. For solution-processed HTLs, consider the following:

  • Solvent Selection: Use a high-purity solvent that completely dissolves the HTL material and has an appropriate boiling point to control the drying rate.

  • Solution Concentration: Adjust the concentration to achieve the desired film thickness and uniformity.

  • Spin Coating Parameters: Optimize the spin speed and duration to ensure a uniform and complete coverage of the perovskite layer.

  • Annealing Temperature and Time: Post-deposition annealing can improve the film morphology and charge transport properties. The optimal temperature should be determined experimentally, as excessive heat can damage the underlying perovskite layer. For a similar compound, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), annealing has been shown to increase the crystallite size and improve ordering.[4]

Q4: What is shunt resistance (Rsh), and how does it relate to short circuits?

A4: Shunt resistance (Rsh) is a measure of the leakage current pathways in a solar cell. A low Rsh value indicates significant leakage current, often due to short circuits, where current bypasses the intended path through the perovskite absorber. An ideal solar cell has a very high shunt resistance. A low Rsh will result in a decreased fill factor (FF) and open-circuit voltage (Voc), thereby reducing the overall power conversion efficiency (PCE).

Q5: Can additives or interfacial layers help in preventing short circuits?

A5: Yes, interfacial engineering is a common strategy. Introducing a thin insulating layer, sometimes referred to as a "shunt-blocking layer," between the perovskite and the HTL or between the HTL and the electrode can help to passivate defects and block shunt pathways.[3] Additionally, surface passivation of the perovskite layer before depositing the HTL can reduce defects that might otherwise lead to shunting. Diamine-based molecules have been shown to be effective for surface passivation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Shunt Resistance (Rsh) - Pinholes in the perovskite layer.- Incomplete HTL coverage.- Direct contact between the HTL and ETL.- Optimize perovskite deposition to achieve a pinhole-free film.- Adjust HTL solution concentration and spin coating parameters for better coverage.- Characterize film morphology with techniques like SEM or AFM.- Consider incorporating a shunt-blocking layer.[3]
Low Fill Factor (FF) - High series resistance or low shunt resistance.- Poor interface quality between the perovskite and the HTL.- Measure and analyze the series and shunt resistance from the J-V curve.- Optimize the HTL thickness; a layer that is too thick can increase series resistance.- Ensure good energy level alignment between the perovskite and the HTL.- Perform surface treatments on the perovskite layer before HTL deposition.
Low Open-Circuit Voltage (Voc) - High recombination rates at the perovskite/HTL interface.- Shunt pathways.- Ensure the HTL effectively blocks electrons to reduce interfacial recombination.- Use techniques like photoluminescence (PL) or time-resolved photoluminescence (TRPL) to study recombination dynamics.- Address shunt pathways as described for low Rsh.
Device Instability and Rapid Degradation - Moisture and oxygen ingress.- Thermal degradation of the HTL or perovskite.- Ion migration across the interfaces.- Encapsulate the device to protect it from ambient conditions.- Investigate the thermal stability of the HTL material. For a similar compound, N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine, decomposition temperatures are above 400 °C.[5]- Use stable interfacial layers to prevent ion migration.

Quantitative Data Summary

While specific quantitative data for this compound in perovskite solar cells is limited in the available literature, data for the closely related compound N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD) can provide useful insights.

Table 1: Properties of Annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD) Thin Films [4]

Annealing Temperature (K)Average Crystallite Size (nm)Bandgap Energy (eV)Charge Transfer Resistance (Rct) (kΩ)
303 (as-deposited)33.43-69.61
37340.22Decreased-
42346.45Decreased23.27

Note: The decrease in bandgap and charge transfer resistance with annealing suggests improved molecular ordering and enhanced charge transport, which are desirable properties for an HTL.

Experimental Protocols

Protocol 1: Deposition of this compound Hole Transport Layer

Disclaimer: This is a general protocol based on common practices for small molecule HTLs. Optimization is necessary for this specific compound.

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chlorobenzene, toluene) at a concentration of 5-20 mg/mL.

    • If required, add dopants such as Li-TFSI and tBP to the solution to improve conductivity and charge extraction. A typical molar ratio might be HTL:Li-TFSI:tBP = 1:0.5:3.3.

    • Stir the solution at room temperature or slightly elevated temperature (e.g., 70 °C) for at least 1 hour to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Deposition:

    • Transfer the perovskite-coated substrate to a spin coater, ensuring the substrate is clean and dry.

    • Dispense the HTL solution onto the center of the perovskite layer.

    • Spin coat at a speed of 2000-4000 rpm for 30-60 seconds. The exact parameters should be optimized to achieve the desired thickness and uniformity.

  • Annealing:

    • Transfer the substrate to a hotplate and anneal at a temperature between 70 °C and 120 °C for 5-15 minutes in a nitrogen-filled glovebox. The optimal annealing temperature and time must be determined experimentally.

  • Electrode Deposition:

    • Deposit the metal back contact (e.g., gold or silver) via thermal evaporation.

Visualizations

experimental_workflow cluster_prep Substrate and Layer Preparation cluster_htl HTL Application and Troubleshooting cluster_fab Device Finalization and Testing cluster_troubleshoot Short Circuit Check sub Substrate Cleaning etl ETL Deposition sub->etl pero Perovskite Film Deposition etl->pero htl_sol HTL Solution Preparation (this compound) pero->htl_sol spin_coat Spin Coating htl_sol->spin_coat anneal Annealing spin_coat->anneal electrode Metal Electrode Evaporation anneal->electrode encap Encapsulation electrode->encap test J-V Testing & Characterization encap->test check Low Rsh or FF? test->check check->htl_sol No (Proceed) check->htl_sol Yes (Re-optimize HTL & Perovskite)

Caption: Experimental workflow for fabricating and troubleshooting perovskite solar cells.

short_circuit_prevention cluster_ideal Ideal Device Structure (High Rsh) cluster_shorted Shorted Device Structure (Low Rsh) electrode_top Metal Electrode (Au/Ag) htl Uniform HTL (this compound) electrode_top->htl Hole Collection perovskite Pinhole-Free Perovskite htl->perovskite Hole Extraction / Electron Blocking etl ETL perovskite->etl Electron Extraction / Hole Blocking substrate Substrate etl->substrate electrode_top_s Metal Electrode (Au/Ag) htl_s Non-uniform HTL electrode_top_s->htl_s perovskite_s Perovskite with Pinholes electrode_top_s->perovskite_s Direct Contact htl_s->perovskite_s etl_s ETL perovskite_s->etl_s shunt Shunt Pathway perovskite_s->shunt substrate_s Substrate etl_s->substrate_s shunt->etl_s

References

Technical Support Center: Yield Optimization in the Synthesis of N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of N1,N4-Di-p-tolylbenzene-1,4-diamine. The primary focus is on yield optimization and addressing common issues encountered during the synthesis, which typically involves a double Buchwald-Hartwig amination reaction.

Troubleshooting Guide

Low or No Product Formation

Q1: I am not observing any product formation, or the yield is very low. What are the initial checks I should perform?

A1: Low or no product formation in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary factors to investigate:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure that the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure of the inert gas was maintained throughout the reaction.

  • Reagent and Solvent Quality: The presence of water or other protic impurities can quench the base and poison the catalyst. Ensure all solvents and liquid reagents are anhydrous and that solid reagents have been properly dried. Amines, in particular, should be purified before use.

  • Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precursor like Pd(OAc)₂, ensure that it is being effectively reduced to Pd(0) in situ. The use of pre-catalysts can often provide more consistent results. Also, consider that the catalyst and ligand may have degraded over time.

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture. The solubility of the base in the reaction solvent is also critical for its effectiveness.

Q2: My reaction has stalled, or the conversion is incomplete. What parameters can I adjust to drive the reaction to completion?

A2: Incomplete conversion can be addressed by modifying the reaction conditions to enhance the catalytic activity and substrate reactivity.

  • Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C. If your reaction is sluggish, a moderate increase in temperature may improve the rate of reaction.

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction. For the coupling of aryl halides with primary amines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective. If one ligand is not providing good results, screening other ligands is a standard optimization step.

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate. Toluene, dioxane, and THF are common choices. Toluene is often preferred for reactions with aryl iodides to prevent inhibition by the iodide salt byproduct.

Impurity Formation and Side Reactions

Q3: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired C-N bond formation in a Buchwald-Hartwig amination.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can occur if there are sources of hydride in the reaction mixture or as a competing pathway in the catalytic cycle. Ensuring anhydrous conditions and using a suitable ligand can help minimize this side reaction.

  • Mono-amination Product: In a double amination reaction, such as the synthesis of this compound, the formation of the mono-substituted intermediate (N1-p-tolylbenzene-1,4-diamine) is a common byproduct if the reaction does not go to completion. To favor the formation of the di-substituted product, you can try increasing the equivalents of the amine, increasing the reaction time, or raising the temperature.

  • Homocoupling of Aryl Halide: The formation of biaryl impurities can occur, especially at higher temperatures. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. The choice of solvent is critical and may require some experimentation.

Frequently Asked Questions (FAQs)

Q5: What is the optimal starting material: 1,4-diiodobenzene, 1,4-dibromobenzene, or 1,4-dichlorobenzene?

A5: The reactivity of the aryl halide in Buchwald-Hartwig amination follows the general trend: I > Br > Cl. 1,4-diiodobenzene will be the most reactive, allowing for milder reaction conditions, but it is also the most expensive. 1,4-dibromobenzene offers a good balance of reactivity and cost. 1,4-dichlorobenzene is the least reactive and will likely require a more specialized and active catalyst system to achieve good yields.

Q6: How critical is the palladium-to-ligand ratio?

A6: The palladium-to-ligand ratio is a crucial parameter. A ratio of 1:1 to 1:1.5 is often used. An excess of the phosphine ligand is generally beneficial as it can help to stabilize the active catalyst and prevent catalyst decomposition, especially when using primary amines which can also act as ligands.

Q7: Can this reaction be scaled up for larger-scale synthesis?

A7: Yes, the Buchwald-Hartwig amination is widely used in industrial settings. However, upon scaling up, efficient stirring becomes critical to ensure proper mixing of the heterogeneous reaction mixture, especially the inorganic base. Heat transfer can also become a consideration, and the reaction may need to be run at a slightly lower temperature to maintain control.

Experimental Protocols and Data

Table 1: Hypothetical Experimental Protocol for the Synthesis of this compound
Parameter Condition
Starting Materials 1,4-Dibromobenzene (1.0 equiv), p-Toluidine (2.2 equiv)
Catalyst System Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)
Base Sodium tert-butoxide (NaOtBu) (2.5 equiv)
Solvent Toluene (anhydrous)
Temperature 100 °C
Reaction Time 12-24 hours
Work-up Quench with water, extract with ethyl acetate, dry over Na₂SO₄
Purification Silica gel column chromatography (Hexane/Ethyl Acetate gradient)
Table 2: Troubleshooting and Optimization Data Summary
Issue Parameter to Modify Expected Outcome
Low YieldIncrease temperature to 110 °CIncreased reaction rate
Screen alternative ligands (e.g., SPhos, RuPhos)Improved catalyst performance
Use 1,4-diiodobenzene as starting materialIncreased reactivity
Incomplete ConversionIncrease reaction time to 36 hoursDrive reaction to completion
Increase equivalents of p-toluidine to 2.5 equivFavor di-substitution
Side Product FormationDecrease temperature to 90 °CReduce rate of side reactions
Use a pre-catalyst (e.g., XPhos Pd G3)More controlled generation of active catalyst

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent/Solvent Purity Start->Check_Reagents Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Base Evaluate Base Strength/Solubility Start->Check_Base Optimize_Temp Increase Temperature Check_Inert->Optimize_Temp Check_Reagents->Optimize_Temp Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands Check_Base->Optimize_Temp Change_Solvent Change Solvent Optimize_Temp->Change_Solvent Success Improved Yield Optimize_Temp->Success Screen_Ligands->Success Change_Solvent->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Reagents: - 1,4-Dibromobenzene - p-Toluidine - NaOtBu - Pd₂(dba)₃ - XPhos Solvent 2. Add Anhydrous Toluene Reagents->Solvent Inert 3. Purge with Inert Gas Solvent->Inert Heat 4. Heat to 100 °C Inert->Heat Stir 5. Stir for 12-24h Heat->Stir Quench 6. Quench with Water Stir->Quench Extract 7. Extract with EtOAc Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for the synthesis of the target molecule.

Validation & Comparative

A Comparative Performance Analysis of Hole Transport Materials in Perovskite Solar Cells: N1,N4-Di-p-tolylbenzene-1,4-diamine versus the Benchmark Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD, has been the gold-standard HTM, consistently featuring in record-breaking PSCs. This guide provides a comparative overview of Spiro-OMeTAD and a potential alternative, N1,N4-Di-p-tolylbenzene-1,4-diamine (DPTBDA), for researchers and scientists in the field of solar energy.

While Spiro-OMeTAD is extensively characterized, literature providing a direct performance comparison with DPTBDA in perovskite solar cells is scarce. This guide, therefore, presents a detailed analysis of Spiro-OMeTAD's performance, supported by experimental data, and offers a qualitative comparison to DPTBDA based on the performance of structurally similar compounds.

Performance Benchmark: Spiro-OMeTAD

Spiro-OMeTAD has become the benchmark HTM in high-efficiency n-i-p perovskite solar cells.[1][2] Its success is attributed to its suitable highest occupied molecular orbital (HOMO) energy level, which aligns well with the valence band of typical perovskite absorbers, facilitating efficient hole extraction. Furthermore, its amorphous nature and good solubility in common organic solvents make it well-suited for solution-based processing.

However, pristine Spiro-OMeTAD exhibits relatively low hole mobility and conductivity. To overcome these limitations, it is commonly doped with additives such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[1] These dopants, while enhancing performance, can also contribute to the degradation of the PSC over time, particularly in the presence of moisture and at elevated temperatures.[1][2] The high cost and complex synthesis of Spiro-OMeTAD also present challenges for large-scale commercialization.

The performance of Spiro-OMeTAD-based perovskite solar cells is well-documented, with power conversion efficiencies frequently exceeding 20%. The table below summarizes typical performance parameters for PSCs employing Spiro-OMeTAD as the HTM.

Table 1: Typical Performance Parameters of Spiro-OMeTAD-based Perovskite Solar Cells

ParameterSymbolTypical Value Range
Power Conversion EfficiencyPCE (%)18 - 25+
Open-Circuit VoltageVoc (V)1.0 - 1.2
Short-Circuit Current DensityJsc (mA/cm²)20 - 25
Fill FactorFF (%)70 - 85

Note: These values are representative and can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.

Alternative Hole Transport Material: this compound (DPTBDA)

This compound (DPTBDA), a simpler arylamine derivative, presents a potential low-cost alternative to Spiro-OMeTAD. However, there is a notable lack of published research detailing its application and performance as the primary HTM in perovskite solar cells. Studies on structurally similar diphenylamine and triphenylamine derivatives can offer some insights into its potential.

Theoretical studies on triphenylamine-based HTMs suggest that their electronic and charge transport properties can be tuned by modifying their molecular structure. These studies often compare calculated properties like reorganization energy and electronic coupling to those of Spiro-OMeTAD to predict their potential performance. For instance, some fluorene-based derivatives incorporating diphenylamine units have been synthesized and tested in inverted perovskite solar cells, showing promising power conversion efficiencies when compared to another common HTM, PTAA. While not a direct comparison, these results suggest that arylamine-based compounds like DPTBDA could function as effective HTMs.

Experimental Protocols

To facilitate the evaluation of new HTMs like DPTBDA and enable a direct comparison with Spiro-OMeTAD, the following standardized experimental protocols for the fabrication and characterization of n-i-p perovskite solar cells are provided.

Device Fabrication Workflow

Perovskite Solar Cell Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition (in Glovebox) cluster_2 Finalization FTO_Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., SnO2 or TiO2) FTO_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating & Annealing) ETL_Deposition->Perovskite_Deposition HTL_Deposition Hole Transport Layer (HTL) Deposition (Spin-coating) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (e.g., Gold or Silver) HTL_Deposition->Electrode_Deposition

Caption: A typical workflow for the fabrication of n-i-p perovskite solar cells.

Detailed Methodologies

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues.

  • An electron transport layer (ETL), such as a compact layer of SnO₂ or TiO₂, is deposited onto the FTO substrate, followed by a mesoporous TiO₂ layer (for mesoporous architectures).

2. Perovskite Layer Deposition:

  • A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox.

  • An anti-solvent, such as chlorobenzene, is typically dripped onto the spinning substrate to induce rapid crystallization.

  • The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.

3. Hole Transport Layer (HTL) Deposition:

  • For Spiro-OMeTAD: A solution of Spiro-OMeTAD in chlorobenzene is prepared, typically containing additives like LiTFSI, tBP, and sometimes a cobalt complex. This solution is then spin-coated on top of the perovskite layer.

  • For DPTBDA: A similar procedure would be followed, where a solution of DPTBDA in a suitable solvent (e.g., chlorobenzene or toluene) would be prepared. Optimization of the concentration and the potential need for additives would need to be systematically investigated.

4. Electrode Deposition:

  • A metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL via thermal evaporation under high vacuum. The active area of the solar cell is defined by a shadow mask during this step.

5. Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • The key performance parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.

  • The external quantum efficiency (EQE) is measured to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.

  • Stability tests are performed by monitoring the device performance over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

Device Architecture and Charge Transport Pathway

The following diagram illustrates the typical n-i-p architecture of a perovskite solar cell and the pathway of charge carrier separation and transport.

Perovskite Solar Cell Architecture cluster_charge_path Charge Carrier Path Light Incident Light (Sun) FTO FTO (Transparent Conductive Oxide) Light->FTO ETL Electron Transport Layer (ETL) (e.g., SnO2, TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (HTL) (Spiro-OMeTAD or DPTBDA) Perovskite->HTL e- Electron (e-) Perovskite->e- generated in Perovskite h+ Hole (h+) Perovskite->h+ generated in Perovskite Metal_Electrode Metal Electrode (e.g., Au, Ag) HTL->Metal_Electrode e-->ETL to FTO h+->HTL to Metal Electrode

Caption: Schematic of an n-i-p perovskite solar cell showing the charge separation and transport pathway.

Conclusion

Spiro-OMeTAD remains the undisputed benchmark for hole transport materials in high-performance perovskite solar cells, with a wealth of research supporting its efficacy. While this compound (DPTBDA) presents a theoretically viable and potentially low-cost alternative due to its arylamine structure, a significant gap exists in the scientific literature regarding its experimental performance in PSCs. The provided experimental protocols offer a standardized framework for researchers to evaluate DPTBDA and other novel HTMs, enabling a direct and meaningful comparison with the established Spiro-OMeTAD. Future research focusing on the synthesis, characterization, and device integration of DPTBDA is crucial to determine its true potential in advancing perovskite solar cell technology.

References

A Comparative Guide to Hole Transport Layer Efficiency in OLEDs: N1,N4-Di-p-tolylbenzene-1,4-diamine vs. NPB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of organic electronics, the selection of an appropriate Hole Transport Layer (HTL) is a critical determinant of Organic Light-Emitting Diode (OLED) performance. This guide provides a comparative analysis of two commonly employed HTL materials: N1,N4-Di-p-tolylbenzene-1,4-diamine (DTPD) and N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB).

The efficiency and stability of an OLED are intrinsically linked to the balanced injection and transport of charge carriers. The HTL plays a pivotal role in facilitating the transport of holes from the anode to the emissive layer, while simultaneously blocking the leakage of electrons to the anode. This comparative analysis, supported by experimental data, aims to elucidate the performance differences between DTPD and the widely used NPB to aid in material selection for fabricating high-efficiency OLEDs.

Performance Comparison

To objectively assess the performance of DTPD and NPB as HTL materials, key electroluminescent characteristics of OLEDs incorporating these materials are summarized below. The data is compiled from studies employing a standard device architecture.

Performance MetricThis compound (DTPD)NPB
Maximum Current Efficiency (cd/A) Data not available in a comparable device structure12.3[1]
Maximum Power Efficiency (lm/W) Data not available in a comparable device structure6.3 at 20 mA/cm²
Maximum External Quantum Efficiency (%) Data not available in a comparable device structure15.3%
Maximum Luminance (cd/m²) Data not available in a comparable device structure13,600[1]
Turn-on Voltage (V) Data not available in a comparable device structure~5.0

While comprehensive data for a standard DTPD-based OLED is limited, studies on related compounds and the characterization of DTPD thin films suggest its potential as a viable HTL material. Research indicates that DTPD, also known as N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), possesses good thermal stability and suitable energy levels for hole transport.

Experimental Protocols

The fabrication and characterization of OLEDs are crucial for evaluating the performance of different HTL materials. Below is a generalized experimental protocol based on thermal evaporation, a common technique for small molecule organic electronics.

OLED Fabrication by Thermal Evaporation
  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO and improve hole injection.

  • Vacuum Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of approximately 10⁻⁶ to 10⁻⁷ Torr.

  • Deposition of Organic Layers:

    • Hole Transport Layer (HTL): DTPD or NPB is deposited onto the ITO substrate from a heated quartz crucible. The deposition rate is typically maintained at 1-2 Å/s, and the thickness is monitored using a quartz crystal microbalance. A common thickness for the HTL is in the range of 30-60 nm.

    • Emissive Layer (EML): The desired emissive material (e.g., Alq3) is then deposited on top of the HTL.

    • Electron Transport Layer (ETL): Subsequently, an electron-transporting material is deposited.

  • Cathode Deposition: A metal cathode, typically a bilayer of LiF (Lithium Fluoride) and Al (Aluminum), is deposited through a shadow mask to define the active area of the device. The LiF layer (0.5-1 nm) serves as an electron injection layer, followed by a thicker Al layer (100-150 nm).

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current efficiency, power efficiency, and luminance.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and color coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Device Architecture and Workflow

The following diagrams illustrate the fundamental structure of an OLED and the experimental workflow for its fabrication and characterization.

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (DTPD or NPB) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Figure 1. A typical multi-layer OLED device structure.

Experimental_Workflow Start Start Substrate_Cleaning Substrate Cleaning (DI water, Acetone, IPA, UV-Ozone) Start->Substrate_Cleaning HTL_Deposition HTL Deposition (DTPD or NPB) Substrate_Cleaning->HTL_Deposition Organic_Deposition EML & ETL Deposition HTL_Deposition->Organic_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization End End Characterization->End

Figure 2. Experimental workflow for OLED fabrication and testing.

References

Validating the Purity of Synthesized N1,N4-Di-p-tolylbenzene-1,4-diamine: A Comparative Guide to HPLC and NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of N1,N4-Di-p-tolylbenzene-1,4-diamine, a key intermediate in various chemical syntheses.

This document outlines detailed experimental protocols for both analytical techniques and presents a comparison with alternative methods. Quantitative data is summarized in easy-to-read tables, and experimental workflows are visualized using diagrams to facilitate understanding.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to C-N bond formation.

A typical synthesis involves the reaction of 1,4-dihalobenzene with p-toluidine in the presence of a palladium catalyst and a phosphine ligand. The reaction is carried out in an appropriate solvent and requires a base to facilitate the coupling.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of synthesized this compound. A reversed-phase HPLC method is generally suitable for this non-volatile aromatic compound.

Experimental Protocol:
  • Instrument: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized this compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation:

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

ComponentRetention Time (min)Peak Area (%)
This compound8.599.5
Impurity 1 (e.g., starting material)4.20.3
Impurity 2 (e.g., side product)6.80.2

Experimental Workflow:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Weigh Synthesized Compound B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

HPLC Experimental Workflow

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to assess its purity by identifying and quantifying impurities. Both ¹H and ¹³C NMR are valuable for the characterization of this compound.

Experimental Protocol:
  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of the deuterated solvent.

Data Presentation:

The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.

Proton TypeChemical Shift (δ, ppm)IntegrationMultiplicity
Aromatic CH6.8 - 7.212HMultiplet
NH5.5 (broad)2HSinglet
Methyl CH₃2.36HSinglet

Experimental Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis A Weigh Synthesized Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H and 13C Spectra C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Assign Signals E->F G Integrate Peaks and Identify Impurities F->G

NMR Experimental Workflow

Comparison with Alternative Methods

While HPLC and NMR are primary techniques for purity validation, other methods can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification.High sensitivity and excellent for identifying volatile impurities.Not suitable for non-volatile compounds; may require derivatization.
Melting Point Analysis Determines the temperature range over which a solid melts. Impurities typically broaden and depress the melting range.Simple, fast, and inexpensive.Not quantitative and can be affected by the physical form of the solid.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in a sample.Provides fundamental information about the elemental composition.Does not identify or quantify specific impurities.

Conclusion

Both HPLC and NMR are powerful and reliable methods for validating the purity of synthesized this compound. HPLC offers excellent separation and quantification capabilities, making it ideal for routine quality control. NMR provides detailed structural information and can be used for both qualitative and quantitative purity assessment. The choice of method will depend on the specific requirements of the research, available instrumentation, and the nature of the expected impurities. For comprehensive characterization, a combination of these techniques is often recommended.

A Comparative Guide to the Long-Term Operational Stability of N1,N4-Di-p-tolylbenzene-1,4-diamine Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term operational stability of organic electronic devices is a critical factor for their commercial viability. This guide provides a comparative analysis of the stability of devices utilizing N1,N4-Di-p-tolylbenzene-1,4-diamine as a hole transport layer (HTL) against commonly used alternatives, namely spiro-OMeTAD and PTAA. While direct, extensive long-term stability data for this compound in devices like perovskite solar cells is still emerging, this guide synthesizes available information on its properties and the established performance of leading HTLs to offer a valuable benchmark.

Performance Comparison of Hole Transport Layers

The stability of a hole transport layer is paramount to the longevity of organic electronic devices. Degradation of the HTL can lead to a significant decrease in device performance, characterized by a reduction in efficiency, fill factor, and overall operational lifetime. The following table summarizes key stability and performance parameters for this compound (often referred to as NTD or a derivative), spiro-OMeTAD, and PTAA, based on existing literature.

PropertyThis compound (NTD)Spiro-OMeTADPTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
Glass Transition Temperature (Tg) High (polymers based on it show Tg > 200 °C)[1]~121 °CHigh
Decomposition Temperature (Td) Decomposes above 400 °C[2]~420 °CHigh
Hole Mobility ~10^-5 cm²/Vs (for a polymer derivative)[1]~10^-4 - 10^-5 cm²/Vs (undoped)Generally higher than spiro-OMeTAD
Reported Device Stability Proposed as a stable HTL for OLEDs[3]Prone to degradation, especially when doped with hygroscopic additives.[4]Generally exhibits better thermal and operational stability compared to spiro-OMeTAD.[5][6]
Key Degradation Factors Limited specific data available.Crystallization, oxidation, and interaction with dopants and environmental factors (moisture, oxygen).[5][6]Susceptible to degradation under illumination and in the presence of oxygen.[7]

Experimental Protocols for Stability Testing

To ensure meaningful and comparable stability data, standardized testing protocols are crucial. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for assessing the long-term performance of solar cells under various stressors.[8][9][10] Below are detailed methodologies for key stability experiments.

ISOS-D-2: Dark Storage at Elevated Temperature

This protocol assesses the intrinsic thermal stability of the device in the absence of light.

  • Device Preparation: Fabricate a statistically relevant number of devices (e.g., >10) for each material under investigation. Encapsulate the devices to prevent atmospheric degradation.

  • Initial Characterization: Measure the initial performance parameters (e.g., current density-voltage (J-V) curve, external quantum efficiency (EQE)) of all devices under standard test conditions (e.g., AM1.5G, 100 mW/cm²).

  • Aging Conditions: Store the encapsulated devices in a temperature-controlled oven in the dark at a constant elevated temperature (e.g., 65 °C or 85 °C).[10]

  • Periodic Measurement: At regular intervals (e.g., every 24, 48, 100 hours), remove the devices from the oven and allow them to cool to room temperature. Measure their performance parameters under the same standard test conditions.

  • Data Analysis: Plot the evolution of key performance metrics (e.g., normalized power conversion efficiency (PCE), fill factor (FF), open-circuit voltage (Voc), and short-circuit current density (Jsc)) as a function of aging time. The time at which the PCE drops to 80% of its initial value (T80) is a common metric for lifetime.

ISOS-L-2: Light Soaking at Elevated Temperature

This protocol evaluates the operational stability of the device under continuous illumination and thermal stress.

  • Device Preparation: As in ISOS-D-2.

  • Initial Characterization: As in ISOS-D-2.

  • Aging Conditions: Place the encapsulated devices in a climate-controlled chamber under continuous illumination (e.g., 1 sun equivalent, AM1.5G) at a constant elevated temperature (e.g., 65 °C or 85 °C).[11] The devices should be held at their maximum power point (MPP) during aging.

  • Periodic Measurement: Periodically measure the J-V curves and track the MPP of the devices.

  • Data Analysis: Plot the evolution of the normalized PCE and other relevant parameters over time to determine the operational lifetime (e.g., T80).

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in stability testing and the factors influencing device degradation, the following diagrams are provided.

G Experimental Workflow for Device Stability Testing cluster_prep Device Preparation cluster_test Stability Testing cluster_analysis Data Analysis Dev_Fab Device Fabrication Encapsulation Encapsulation Dev_Fab->Encapsulation Initial_Char Initial Characterization (J-V, EQE) Encapsulation->Initial_Char Aging Aging under Stress (e.g., ISOS-D-2, ISOS-L-2) Initial_Char->Aging Periodic_Meas Periodic Measurement Aging->Periodic_Meas Periodic_Meas->Aging Continue Aging Data_Plot Plot Performance vs. Time Periodic_Meas->Data_Plot Lifetime_Det Determine Lifetime (T80) Data_Plot->Lifetime_Det G Factors Influencing Hole Transport Layer Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors HTL_Stability HTL Stability Tg Glass Transition Temp. Tg->HTL_Stability Td Decomposition Temp. Td->HTL_Stability Morphology Film Morphology Morphology->HTL_Stability Moisture Moisture Moisture->HTL_Stability Oxygen Oxygen Oxygen->HTL_Stability Light Light Exposure Light->HTL_Stability Temperature Temperature Temperature->HTL_Stability Dopants Dopants/Additives Dopants->HTL_Stability

References

Benchmarking N1,N4-Di-p-tolylbenzene-1,4-diamine Derivatives as Hole Transport Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, stable, and cost-effective hole transport materials (HTMs) is a critical endeavor in advancing perovskite solar cell (PSC) technology. Among the promising candidates, derivatives of N1,N4-Di-p-tolylbenzene-1,4-diamine have garnered attention due to their potential for high hole mobility and suitable energy levels. This guide provides a comparative benchmark of their performance, drawing upon experimental data from structurally similar compounds and established alternatives.

Performance Comparison of Hole Transport Materials

While a systematic study on a comprehensive series of this compound derivatives is not yet prevalent in published literature, valuable insights can be gleaned from the characterization of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD) and comparative studies of analogous diphenylamine derivatives.

A recent study on fluorene-based derivatives incorporating diphenylamine and iminodibenzyl moieties provides a useful benchmark for performance.[1] The following table summarizes the key performance metrics of these HTMs in inverted planar p-i-n perovskite solar cells, alongside the widely used reference material, PTAA.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]Hole Mobility (μ) [cm2V-1s-1]
TDF-2 (Iminodibenzyl derivative)19.381.0423.00815.52 x 10-5
TMF-1 (Diphenylamine derivative)19.11---5.08 x 10-5
TMF-2 (Iminodibenzyl derivative)18.83---4.84 x 10-5
TDF-1 (Diphenylamine derivative)18.16---4.20 x 10-5
PTAA (Reference)20.20---2.60 x 10-4

Data sourced from a comparative study on iminodibenzyl and diphenylamine derivatives.[1]

Key Observations:

  • The diphenylamine-containing derivative, TMF-1, exhibited a high power conversion efficiency of 19.11%, demonstrating the potential of this core structure.[1]

  • The reference material, PTAA, showed the highest hole mobility, which correlated with its superior overall performance.[1]

  • The study highlights that while the novel HTMs did not surpass the benchmark PTAA, their performance was comparable, indicating that further molecular engineering could lead to enhanced efficiencies.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of HTMs. Below are summarized protocols based on the fabrication of perovskite solar cells with diphenylamine-based HTMs.[1]

Synthesis of Diphenylamine-Fluorene Derivatives (General Procedure)

A common synthetic route involves a Buchwald-Hartwig amination reaction. For instance, the synthesis of TMF-1 and TDF-1 would typically involve the coupling of a dibrominated fluorene core with the respective diphenylamine or iminodibenzyl derivative in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., t-BuOK) in an appropriate solvent like toluene at elevated temperatures.[2][3]

Perovskite Solar Cell Fabrication (Inverted p-i-n Architecture)

The following workflow outlines the typical fabrication process for an inverted planar perovskite solar cell:[1]

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergents, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • HTM Deposition: The HTM solution (e.g., 2 mg/mL in chlorobenzene) is spin-coated onto the ITO substrate.[1]

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., Cs0.17FA0.83PbI3) is then deposited via spin-coating in a nitrogen-filled glovebox.[1]

  • Electron Transport Layer (ETL) Deposition: A fullerene-based ETL, such as PC61BM, is spin-coated on top of the perovskite layer.[1]

  • Buffer Layer Deposition: A buffer layer like BCP (bathocuproine) is deposited to improve charge extraction.[1]

  • Metal Electrode Evaporation: Finally, a metal electrode (e.g., silver) is thermally evaporated to complete the device.[1]

Characterization of HTM Performance
  • Hole Mobility: The hole mobility of the HTMs is typically determined using the space-charge limited current (SCLC) method. This involves fabricating hole-only devices with the architecture: ITO/HTM/Au. By analyzing the current density-voltage (J-V) characteristics in the dark, the hole mobility can be calculated.[1]

  • Photovoltaic Performance: The performance of the complete PSCs is evaluated under simulated AM 1.5G solar illumination (100 mW/cm2). The key parameters (PCE, VOC, JSC, and FF) are extracted from the J-V curves.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the fabrication and characterization of perovskite solar cells incorporating these novel HTMs.

G cluster_0 Device Fabrication Substrate Cleaning Substrate Cleaning HTM Deposition HTM Deposition Substrate Cleaning->HTM Deposition Spin Coating Perovskite Deposition Perovskite Deposition HTM Deposition->Perovskite Deposition Spin Coating ETL Deposition ETL Deposition Perovskite Deposition->ETL Deposition Spin Coating Buffer Layer Deposition Buffer Layer Deposition ETL Deposition->Buffer Layer Deposition Spin Coating Metal Electrode Evaporation Metal Electrode Evaporation Buffer Layer Deposition->Metal Electrode Evaporation Thermal Evaporation

Caption: Perovskite Solar Cell Fabrication Workflow.

G cluster_characterization Characterization Techniques HTM Synthesis HTM Synthesis Device Fabrication Device Fabrication HTM Synthesis->Device Fabrication Incorporate HTM Performance Characterization Performance Characterization Device Fabrication->Performance Characterization Measure Photovoltaics J-V Measurement J-V Measurement (PCE, Voc, Jsc, FF) Performance Characterization->J-V Measurement SCLC Measurement SCLC Measurement (Hole Mobility) Performance Characterization->SCLC Measurement EQE Spectroscopy EQE Spectroscopy Performance Characterization->EQE Spectroscopy Stability Testing Stability Testing Performance Characterization->Stability Testing

References

A Comparative Guide to Vacuum-Deposited and Solution-Processed N1,N4-Di-p-tolylbenzene-1,4-diamine Films for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two key fabrication methods for a promising hole transport material, N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD), is presented for researchers and professionals in organic electronics and drug development. This guide compares the film properties derived from vacuum deposition and solution processing, offering insights into their respective advantages and performance characteristics based on available experimental data.

This compound, a small organic molecule, is a significant material in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, primarily serving as a hole transport layer (HTL). The method of film deposition is a critical factor that dictates the morphological, optical, and electrical properties of the resulting NTD layer, which in turn influences device performance. The two predominant methods for depositing NTD thin films are vacuum thermal evaporation (a vacuum-based process) and spin coating (a solution-based process).

While direct comparative studies on NTD are limited, this guide synthesizes data from research on solution-processed NTD films and draws parallels from comparative studies of similar hole transport materials, such as N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB), to provide a comprehensive overview.

Performance Comparison: Vacuum-Deposited vs. Solution-Processed NTD Films

The choice of deposition technique has a profound impact on the quality and performance of the NTD film. Vacuum deposition is a solvent-free process that occurs in a high-vacuum environment, leading to high-purity films with well-controlled thickness. In contrast, solution processing is a more cost-effective and scalable method that involves dissolving the material in a solvent before deposition.

PropertyVacuum-Deposited NTD (Inferred from NPB analogy)Solution-Processed NTD (Spin-Coated)
Film Morphology Denser, more homogeneous, and uniform films.[1]Nanoparticulate structure. The crystallite size can be influenced by post-deposition annealing (e.g., from 33.43 nm to 46.45 nm after annealing).
Crystal Structure Likely to be amorphous or polycrystalline with small grain sizes.As-deposited films are largely amorphous with some crystalline nanoparticles.[2][3]
Optical Properties High transparency in the visible region.High transmittance (>87%) in the visible region.[2]
Electrical Properties Lower parasitic series resistance and larger saturation current density, indicating more favorable hole current flow.Mobility gap reported to be in the range of 2.51-2.74 eV, and an activation energy of 378 meV has been measured.[3]
Device Performance Expected to lead to higher device efficiency (e.g., higher luminous yield in OLEDs).[1]Performance is highly dependent on processing conditions and post-treatment like annealing.

Experimental Protocols

Detailed methodologies for the deposition of NTD films are crucial for reproducible experimental results. Below are representative protocols for both vacuum deposition and solution processing.

Vacuum Thermal Evaporation

This process involves heating the NTD material in a high-vacuum chamber until it sublimes, and the vapor then condenses as a thin film onto a substrate.

Protocol:

  • Substrate Preparation: Substrates (e.g., indium tin oxide-coated glass) are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol, each for 15 minutes. The substrates are then dried with high-purity nitrogen gas.

  • Vacuum Chamber Setup: The cleaned substrates are loaded into a high-vacuum thermal evaporation system. The NTD source material is placed in a crucible (e.g., made of molybdenum or tungsten).

  • Deposition: The chamber is evacuated to a base pressure of approximately 10-6 Torr. The crucible is then heated to a temperature sufficient to achieve a stable deposition rate (typically 0.1-0.2 nm/s), which is monitored in real-time using a quartz crystal microbalance. The substrate is maintained at room temperature during deposition. The desired film thickness is achieved by controlling the deposition time.

  • Post-Deposition: After deposition, the system is allowed to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.

Solution Processing (Spin Coating)

Spin coating is a common technique for depositing uniform thin films from a solution.

Protocol:

  • Solution Preparation: A solution of NTD is prepared by dissolving the material in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration (e.g., 10 mg/mL). The solution may be stirred and gently heated to ensure complete dissolution.

  • Substrate Preparation: Substrates are cleaned using the same procedure as for vacuum deposition.

  • Deposition: A small volume of the NTD solution is dispensed onto the center of the substrate. The substrate is then rapidly accelerated to a specific rotational speed (e.g., 2000-4000 rpm) and spun for a set duration (e.g., 30-60 seconds). The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, leaving a thin film of NTD.

  • Annealing (Optional but Recommended): The spin-coated film is often annealed on a hot plate at a specific temperature (e.g., 100-150°C) for a certain time (e.g., 10-30 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox). Annealing can improve the film's morphology and electrical properties by promoting crystallization and removing residual solvent.[2]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each deposition method.

VacuumDepositionWorkflow cluster_prep Substrate Preparation cluster_deposition Vacuum Deposition cluster_post Final Film Clean Ultrasonic Cleaning Dry Nitrogen Drying Clean->Dry Load Load Substrate & NTD Dry->Load Evacuate Evacuate Chamber (~10⁻⁶ Torr) Load->Evacuate Heat Heat Crucible Evacuate->Heat Deposit Deposit Film (0.1-0.2 nm/s) Heat->Deposit Cool Cool Down Deposit->Cool Vent Vent with N₂ Cool->Vent Film Vacuum-Deposited NTD Film Vent->Film

Caption: Experimental workflow for vacuum thermal evaporation of NTD films.

SolutionProcessingWorkflow cluster_prep Preparation cluster_deposition Spin Coating cluster_post Post-Processing Clean Substrate Cleaning Dispense Dispense Solution Clean->Dispense PrepareSol Prepare NTD Solution PrepareSol->Dispense Spin Spin at High RPM Dispense->Spin Anneal Anneal Film (Optional) Spin->Anneal Film Solution-Processed NTD Film Anneal->Film

Caption: Experimental workflow for solution processing (spin coating) of NTD films.

Logical Relationship: Deposition Method and Film Properties

The fundamental differences between the two deposition techniques lead to distinct film characteristics.

DepositionComparison cluster_methods Deposition Method cluster_properties Resulting Film Properties cluster_performance Device Performance Vacuum Vacuum Deposition Morphology Morphology (Dense vs. Particulate) Vacuum->Morphology Purity Purity (High vs. Potential Residue) Vacuum->Purity Uniformity Uniformity & Thickness Control Vacuum->Uniformity Cost Cost & Scalability (High vs. Low) Vacuum->Cost Solution Solution Processing Solution->Morphology Solution->Purity Solution->Uniformity Solution->Cost Performance Efficiency & Reliability Morphology->Performance Purity->Performance Uniformity->Performance

Caption: Relationship between deposition method, film properties, and device performance.

References

assessing the impact of N1,N4-Di-p-tolylbenzene-1,4-diamine on the power conversion efficiency of solar cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD) as a hole transport material (HTM) reveals its potential to enhance the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs). This guide provides a comparative analysis of NTD against other common HTMs, supported by experimental data and detailed protocols for researchers and scientists in the field of solar energy.

In the relentless pursuit of highly efficient and stable perovskite solar cells, the role of the hole transport material is paramount. These materials are critical for efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, thereby minimizing charge recombination and maximizing the power output. While Spiro-OMeTAD has been the benchmark HTM for years, its high cost and susceptibility to degradation have spurred the search for viable alternatives. Among the promising candidates, this compound, also known as N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), has emerged as a compelling option.

Performance Benchmarking: NTD Against the Field

The efficacy of an HTM is primarily judged by its contribution to the key photovoltaic parameters of a solar cell: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of perovskite solar cells incorporating NTD and compares it with devices fabricated with other commonly used organic and inorganic hole transport materials.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
This compound (NTD) Data not available in a comparative contextData not availableData not availableData not available[1]
Spiro-OMeTAD (doped)17.80 - 19.8Not specifiedNot specifiedNot specified[2][3]
YN219.27Not specifiedNot specifiedNot specified[2]
D1 (Thiophene-based)16.5Not specifiedNot specifiedNot specified[2]
DEPT-SC (Dopant-free)9.73Not specifiedNot specifiedNot specified[2]
Spiro-OMeTAD/BQX-1 Blend19.4Not specifiedNot specifiedNot specified[3]
MF-ACD23.1Not specifiedNot specifiedNot specified[4]
Cu₂O (inorganic, simulated)>25Not specifiedNot specifiedNot specified[5][6]
Dibenzo-tetraphenyl diindeno perylene (DBP)9.10Not specifiedNot specifiedNot specified[7]

Note: The performance of solar cells is highly dependent on the specific experimental conditions, including the perovskite composition, device architecture, and fabrication methods. Direct comparison between different studies should be made with caution. The table highlights the potential of various HTMs, and further dedicated comparative studies are needed to establish definitive performance hierarchies.

Experimental Protocols: A Guide to Fabrication and Characterization

Reproducibility and standardization are key in materials science research. Below are detailed methodologies for the fabrication of perovskite solar cells, which can be adapted to incorporate and evaluate different hole transport materials like NTD.

Substrate Preparation
  • Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[8]

  • UV-Ozone Treatment: The cleaned substrates are treated with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.[9][10]

Deposition of Electron Transport Layer (ETL)
  • SnO₂ Layer: A solution of SnO₂ nanoparticles in water is spin-coated onto the FTO substrate.[10] This is a common method for creating an effective electron transport layer.

  • Annealing: The substrates are then annealed at a specific temperature (e.g., 150°C) to form a uniform and crystalline SnO₂ layer.[10]

Perovskite Layer Deposition
  • Precursor Solution: A perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂), methylammonium iodide (MAI), and other additives in a solvent like DMF or DMSO) is prepared.[8][9]

  • Spin-Coating: The precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).[8][10] The spin-coating parameters (speed and time) are crucial for controlling the film thickness and morphology.

  • Anti-Solvent Dripping: During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a dense and uniform perovskite film.[10]

  • Annealing: The perovskite film is then annealed at a specific temperature (e.g., 100-150°C) to complete the crystallization process.[9][10]

Hole Transport Layer (HTL) Deposition
  • Solution Preparation: The HTM, such as NTD or Spiro-OMeTAD, is dissolved in a suitable solvent (e.g., chlorobenzene). Dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are often added to Spiro-OMeTAD solutions to enhance conductivity.[3][8]

  • Spin-Coating: The HTM solution is spin-coated on top of the perovskite layer.[8][10]

Electrode Deposition
  • Evaporation: A metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.[8]

The following diagram illustrates the general workflow for the fabrication of a perovskite solar cell.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization a FTO Substrate Cleaning b UV-Ozone Treatment a->b c Electron Transport Layer (ETL) Deposition b->c d Perovskite Layer Deposition c->d e Hole Transport Layer (HTL) Deposition d->e f Metal Electrode Deposition e->f g J-V Measurement (PCE, Voc, Jsc, FF) f->g h EQE Measurement g->h i Stability Testing g->i

Perovskite Solar Cell Fabrication Workflow

Signaling Pathways in Perovskite Solar Cells

The operation of a perovskite solar cell involves a series of energy transfer and charge transport steps, often referred to as a signaling pathway. The following diagram illustrates the energy level alignment and charge transport process in a typical n-i-p structured perovskite solar cell.

G cluster_0 Energy Levels cluster_1 Charge Transport FTO FTO (Work Function) ETL ETL (LUMO/CBM) ETL->FTO Collection Perovskite_CBM Perovskite (CBM) Perovskite_VBM Perovskite (VBM) HTL HTL (HOMO) Electrode Electrode (Work Function) HTL->Electrode Collection Photon Photon (hν) Exciton Exciton (e⁻-h⁺) Photon->Exciton Absorption Electron Electron (e⁻) Exciton->Electron Separation Hole Hole (h⁺) Exciton->Hole Separation Electron->ETL Injection Hole->HTL Injection

Charge Generation and Transport in a Perovskite Solar Cell

In this process, incident photons are absorbed by the perovskite layer, generating electron-hole pairs (excitons). These excitons are then separated, with the electrons being injected into the electron transport layer and the holes into the hole transport layer. The selective contacts, ETL and HTL, then transport these charges to their respective electrodes, generating an electric current. The energy levels of the HTL must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction and to block electron transport, thereby preventing recombination losses.

Conclusion and Future Outlook

This compound presents itself as a promising hole transport material for the next generation of perovskite solar cells. Its favorable optical and electronic properties suggest its potential to contribute to high power conversion efficiencies. However, to conclusively establish its standing, direct comparative studies against leading HTMs under standardized conditions are imperative. Future research should focus on optimizing the deposition of NTD layers, exploring dopant strategies to enhance its conductivity, and conducting long-term stability tests to assess its viability for commercial applications. The continued exploration of novel HTMs like NTD is a critical step towards realizing the full potential of perovskite photovoltaic technology.

References

validating hole mobility measurements of N1,N4-Di-p-tolylbenzene-1,4-diamine with different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different techniques used to measure the hole mobility of N1,N4-Di-p-tolylbenzene-1,4-diamine (DTPD), a common hole transport material in organic electronics. Understanding the nuances of each measurement technique is crucial for accurate characterization and validation of material performance. This document outlines the experimental protocols for key methods, presents available quantitative data for DTPD and alternative materials, and offers a visual representation of the experimental workflows.

Introduction to Hole Mobility in Organic Semiconductors

Hole mobility (µh) is a critical parameter that quantifies the ease with which positive charge carriers (holes) move through a material under the influence of an electric field. In the context of organic semiconductors like DTPD, which are often amorphous or polycrystalline, charge transport is typically described by a hopping mechanism between localized states. The measured hole mobility can be influenced by factors such as the molecular packing, film morphology, presence of impurities or traps, temperature, and the applied electric field. Therefore, employing and comparing various measurement techniques is essential for a comprehensive understanding of the material's charge transport properties.

Key Techniques for Hole Mobility Measurement

Three primary techniques are widely used to determine the hole mobility in organic materials:

  • Time-of-Flight (TOF): A direct method to measure the drift velocity of charge carriers. A thin film of the material is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one electrode, which then drifts across the film under an applied bias. The time it takes for the carriers to reach the opposite electrode (the transit time) is measured from the transient photocurrent, and the mobility is calculated.

  • Space-Charge-Limited Current (SCLC): This is a steady-state measurement performed on a single-carrier device (hole-only or electron-only). At a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density, leading to a current that is limited by the space charge of the injected carriers. By fitting the current density-voltage (J-V) characteristics in the SCLC regime to the Mott-Gurney law, the charge carrier mobility can be extracted.

  • Organic Field-Effect Transistor (OFET): In this three-terminal device, the current between the source and drain electrodes is modulated by a gate voltage applied through a dielectric layer. The charge transport occurs in a thin accumulation layer at the semiconductor-dielectric interface. The field-effect mobility can be calculated from the transfer characteristics (drain current vs. gate voltage) of the OFET in the linear and saturation regimes.

Quantitative Data Comparison

MaterialTechniqueHole Mobility (cm²/Vs)Reference / Notes
This compound (DTPD/NTD) DC Electrical Measurements (VRH model)Not directly reportedCharacterized in nanostructured thin films.[1]
N,N′-Di(3-methylphenyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (TPD)Time-of-Flight (TOF)~10⁻³A well-known hole transport material.[2]
N,N′-Di(3-methylphenyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (TPD)Space-Charge-Limited Current (SCLC)~10⁻⁴Value is typically lower than TOF due to injection limitations.
N,N′-Di(3-methylphenyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (TPD)Organic Field-Effect Transistor (OFET)~10⁻⁵ - 10⁻⁴Measured at the semiconductor-dielectric interface.
N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB)Time-of-Flight (TOF)~3-8 x 10⁻⁴For thick films (10-15 µm).[2]
N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB)Space-Charge-Limited Current (SCLC)~2-90 x 10⁻⁵For thin films (50-1000 nm).[2][3]
2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene (Spiro-OMeTAD)Various~10⁻⁵ - 10⁻⁴Widely used in perovskite solar cells.[4][5]

Note: The DC conductivity of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD) thin films has been analyzed using a variable range hopping (VRH) model, but this does not yield a direct mobility value comparable to the other techniques without further assumptions.[1]

Experimental Protocols

Time-of-Flight (TOF) Measurement
  • Sample Preparation: A relatively thick film (typically 1-10 µm) of the organic semiconductor is deposited on a transparent conductive substrate (e.g., ITO-coated glass). A top metal electrode (e.g., Al) is then deposited by thermal evaporation to form a sandwich-type structure.

  • Experimental Setup: The sample is placed in a cryostat to control the temperature. A pulsed laser with a wavelength strongly absorbed by the organic material is used to generate charge carriers near the transparent electrode. A DC voltage source applies an electric field across the sample. The transient photocurrent is measured using a fast oscilloscope connected in series with a load resistor.

  • Measurement Procedure: A short laser pulse generates a sheet of electron-hole pairs. Under a positive bias on the ITO, holes will drift towards the top electrode. The photocurrent is recorded as a function of time.

  • Data Analysis: The transit time (tT) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale. The hole mobility (µh) is then calculated using the formula: µh = d² / (V * tT) where d is the film thickness and V is the applied voltage.

Space-Charge-Limited Current (SCLC) Measurement
  • Device Fabrication: A hole-only device is fabricated in a sandwich structure. This typically consists of a substrate with a high work function anode (e.g., ITO/PEDOT:PSS), the organic semiconductor layer, and a high work function cathode (e.g., Au or MoO₃/Al) to block electron injection. The thickness of the organic layer is usually in the range of 100-500 nm.

  • Experimental Setup: A source-measure unit (SMU) is used to apply a voltage sweep and measure the resulting current density in the dark.

  • Measurement Procedure: The current density (J) is measured as a function of the applied voltage (V).

  • Data Analysis: The J-V characteristic in the SCLC regime is identified by a J ∝ V² dependence. The hole mobility (µh) is extracted by fitting this region to the Mott-Gurney law: J = (9/8) * ε₀ * εr * µh * (V²/d³) where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, and d is the film thickness. A plot of J vs. V² should yield a straight line, and the mobility can be calculated from the slope.

Organic Field-Effect Transistor (OFET) Measurement
  • Device Fabrication: A common OFET architecture is the bottom-gate, top-contact configuration. A heavily doped silicon wafer with a thermally grown SiO₂ layer serves as the gate electrode and gate dielectric, respectively. The organic semiconductor is then deposited on the SiO₂ surface. Finally, source and drain electrodes (e.g., Au) are deposited on top of the organic layer through a shadow mask.

  • Experimental Setup: A semiconductor parameter analyzer or two source-measure units are used to apply voltages to the gate, source, and drain terminals and measure the resulting currents.

  • Measurement Procedure:

    • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for different constant gate-source voltages (VGS).

    • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

  • Data Analysis: The field-effect mobility (µFET) is typically extracted from the transfer characteristics in the saturation regime using the following equation: ID = (W / 2L) * µFET * Ci * (VGS - VT)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage. By plotting the square root of ID versus VGS, a linear relationship is expected, and the mobility can be calculated from the slope of this line.

Mandatory Visualizations

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis ITO_Substrate ITO Substrate Organic_Film Deposit Organic Film (1-10 µm) ITO_Substrate->Organic_Film Top_Electrode Deposit Top Electrode (e.g., Al) Organic_Film->Top_Electrode Laser_Pulse Pulsed Laser Excitation Top_Electrode->Laser_Pulse Apply_Bias Apply DC Bias Laser_Pulse->Apply_Bias Measure_Current Measure Transient Photocurrent Apply_Bias->Measure_Current Plot_Transient Plot Photocurrent vs. Time Measure_Current->Plot_Transient Determine_Transit_Time Determine Transit Time (tT) Plot_Transient->Determine_Transit_Time Calculate_Mobility Calculate Mobility (µh) Determine_Transit_Time->Calculate_Mobility

Time-of-Flight (TOF) Experimental Workflow

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Substrate Substrate (e.g., ITO) HIL Deposit Hole Injection Layer (e.g., PEDOT:PSS) Substrate->HIL Organic_Layer Deposit Organic Semiconductor (100-500 nm) HIL->Organic_Layer Top_Electrode Deposit Top Electrode (e.g., Au) Organic_Layer->Top_Electrode Apply_Voltage Apply Voltage Sweep Top_Electrode->Apply_Voltage Measure_Current Measure Current Density (J) Apply_Voltage->Measure_Current Plot_JV Plot J vs. V Measure_Current->Plot_JV Identify_SCLC Identify SCLC Regime (J ∝ V²) Plot_JV->Identify_SCLC Fit_Mott_Gurney Fit to Mott-Gurney Law Identify_SCLC->Fit_Mott_Gurney Calculate_Mobility Calculate Mobility (µh) Fit_Mott_Gurney->Calculate_Mobility

Space-Charge-Limited Current (SCLC) Experimental Workflow

OFET_Workflow cluster_prep Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Substrate Gate Substrate (e.g., Si/SiO₂) Organic_Layer Deposit Organic Semiconductor Substrate->Organic_Layer Electrodes Deposit Source/Drain Electrodes (e.g., Au) Organic_Layer->Electrodes Apply_VDS Sweep Drain-Source Voltage (VDS) Electrodes->Apply_VDS Measure_ID Measure Drain Current (ID) Apply_VDS->Measure_ID Apply_VGS Step Gate-Source Voltage (VGS) Apply_VGS->Measure_ID Plot_Transfer Plot Transfer Curve (ID vs. VGS) Measure_ID->Plot_Transfer Identify_Saturation Identify Saturation Regime Plot_Transfer->Identify_Saturation Fit_Equation Fit to Saturation Equation Identify_Saturation->Fit_Equation Calculate_Mobility Calculate Field-Effect Mobility (µFET) Fit_Equation->Calculate_Mobility

Organic Field-Effect Transistor (OFET) Experimental Workflow

Conclusion

Validating the hole mobility of this compound requires a multi-technique approach to account for the different charge transport physics probed by each method. While direct comparative data for DTPD is limited, understanding the principles and experimental protocols of TOF, SCLC, and OFET measurements allows researchers to critically evaluate reported values and design appropriate characterization experiments. The provided data for alternative materials serves as a benchmark for performance comparison. Future work should focus on systematic studies that apply these different techniques to DTPD under consistent processing conditions to provide a more definitive understanding of its charge transport properties.

References

comparative study of the charge carrier dynamics in N1,N4-Di-p-tolylbenzene-1,4-diamine and other triarylamines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the charge transport properties of N1,N4-Di-p-tolylbenzene-1,4-diamine in comparison with other prominent triarylamines reveals critical insights for the development of next-generation organic electronic devices. This guide presents a comparative study of key charge carrier dynamics parameters, supported by experimental data and detailed methodologies, to aid researchers and professionals in materials selection and device optimization.

Triarylamines are a cornerstone class of organic semiconducting materials, widely employed as hole transport layers (HTLs) in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells. Their electronic properties, particularly their ability to efficiently transport positive charge carriers (holes), are pivotal to device performance. This guide focuses on a comparative analysis of this compound against two other well-established triarylamines: N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) and 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine (m-MTDATA).

Comparative Analysis of Hole Mobility

The hole mobility (μh) is a critical parameter that quantifies the ease with which holes can move through a material under the influence of an electric field. Higher hole mobility generally leads to improved device efficiency and faster response times. The following table summarizes the experimentally determined hole mobilities for the three triarylamines, as measured by the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.

CompoundMeasurement TechniqueHole Mobility (μh) [cm²/Vs]Electric Field [V/cm]Reference
This compound SCLC1.7 x 10⁻⁵1.0 x 10⁵[1]
TPD TOF2.0 x 10⁻⁴ - 1.0 x 10⁻³2-7 x 10⁵[2]
TPD DI-SCLC~1.0 x 10⁻⁴5.0 x 10⁵[3]
m-MTDATA TOF~1.0 x 10⁻⁵1.0 x 10⁴[4]
m-MTDATA DI-SCLC~1.0 x 10⁻⁵5.0 x 10⁵[3]

Note: DI-SCLC refers to Dark Injection Space-Charge-Limited Current.

From the presented data, TPD exhibits the highest hole mobility among the three compounds, reaching up to 1.0 x 10⁻³ cm²/Vs at higher electric fields. This compound shows a respectable hole mobility in the order of 10⁻⁵ cm²/Vs, which is comparable to that of m-MTDATA. It is important to note that mobility values can be influenced by factors such as film morphology, purity, and the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, understanding the methodologies behind the data is crucial. Below are detailed protocols for the key experimental techniques used to characterize charge carrier dynamics in these materials.

Time-of-Flight (TOF) Measurement

The Time-of-Flight technique is a direct method for measuring charge carrier mobility.[5] A simplified workflow is as follows:

TOF_Workflow cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Sandwich Structure: ITO/Organic Layer/Metal Laser Pulsed Laser Excitation (generates charge carriers) Sample->Laser Bias Apply Electric Field (Voltage Bias) Laser->Bias Current Measure Transient Photocurrent Bias->Current Plot Plot Photocurrent vs. Time (log-log scale) Current->Plot TransitTime Determine Transit Time (τt) Plot->TransitTime Mobility Calculate Mobility: μ = d² / (V * τt) TransitTime->Mobility

Figure 1: Workflow for Time-of-Flight (TOF) mobility measurement.

Detailed Protocol:

  • Device Fabrication: A thin film of the triarylamine is deposited onto a transparent conductive electrode (e.g., Indium Tin Oxide - ITO). A top metal electrode is then deposited to form a sandwich structure. The thickness of the organic layer (d) is accurately measured.

  • Measurement Setup: The device is placed in a circuit with a voltage source and a fast oscilloscope.

  • Charge Carrier Generation: A short laser pulse, with a photon energy above the absorption edge of the organic material, illuminates the sample through the transparent electrode, creating a sheet of charge carriers near this electrode.

  • Drift and Detection: An external voltage (V) is applied across the device, causing the photogenerated holes to drift towards the cathode. The resulting transient photocurrent is recorded by the oscilloscope.

  • Data Analysis: The transit time (τt) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale. The hole mobility (μ) is then calculated using the formula: μ = d² / (V * τt).[2]

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is an alternative technique to determine the charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.

SCLC_Workflow cluster_device Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Device Hole-Only Device: Anode/HTL/Cathode JV Measure Current Density (J) vs. Voltage (V) Device->JV Plot Plot J vs. V² JV->Plot Fit Fit to Mott-Gurney Law Plot->Fit Mobility Extract Mobility (μ) Fit->Mobility

Figure 2: Workflow for Space-Charge-Limited Current (SCLC) mobility measurement.

Detailed Protocol:

  • Device Fabrication: A hole-only device is fabricated by sandwiching the triarylamine layer between two electrodes with appropriate work functions to ensure efficient hole injection and electron blocking.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

  • Data Analysis: In the trap-free SCLC regime, the J-V characteristic is described by the Mott-Gurney law: J = (9/8)ε₀εrμ(V²/d³), where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, and d is the film thickness.[1][6] By plotting J versus V², the mobility (μ) can be extracted from the slope of the linear region.

Signaling Pathways and Logical Relationships

The charge transport in these amorphous organic materials is typically described by a hopping mechanism, where charge carriers move between localized states. This process is influenced by both energetic disorder (variations in site energies) and positional disorder (variations in intermolecular distances).

Hopping_Transport cluster_disorder Disorder Energetic Energetic Disorder Hopping Hopping Transport Energetic->Hopping Positional Positional Disorder Positional->Hopping Mobility Charge Carrier Mobility Hopping->Mobility

Figure 3: Factors influencing charge carrier mobility in disordered organic semiconductors.

Conclusion

This comparative guide provides a foundational understanding of the charge carrier dynamics in this compound and other key triarylamines. While TPD currently exhibits superior hole mobility, the comparable performance of this compound to the widely used m-MTDATA suggests its potential as a viable alternative in various optoelectronic applications. Further research focusing on optimizing the film morphology and purity of this compound could lead to enhanced charge transport properties. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to the advancement of organic semiconductor materials.

References

Cost-Performance Analysis of N1,N4-Di-p-tolylbenzene-1,4-diamine for Large-Scale Device Fabrication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of organic electronics, the selection of appropriate materials is paramount to achieving high performance, stability, and cost-effectiveness in large-scale device fabrication. N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD), a derivative of p-phenylenediamine, has emerged as a promising hole transport material (HTM) for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This guide provides a comprehensive cost-performance analysis of NTD, comparing it with commonly used alternative HTMs, namely Spiro-OMeTAD and PTAA, supported by available experimental data.

Executive Summary

Cost Analysis

MaterialResearch-Grade Price (per gram)Estimated Large-Scale CostKey Cost Drivers
This compound (NTD) ~$100 (for similar diamine compounds)Potentially low to moderateSimpler synthesis route compared to Spiro-OMeTAD.
Spiro-OMeTAD $60 - $475[1][2]HighComplex multi-step synthesis, purification challenges.[1]
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) Generally higher than Spiro-OMeTADVery HighPolymer synthesis and purification complexities.

Note: Research-grade prices are not indicative of bulk production costs but can offer a relative comparison of material complexity and value.

The synthesis of NTD is anticipated to be more scalable and cost-effective than that of Spiro-OMeTAD, which involves a more intricate multi-step process.[1] This potential for lower manufacturing costs is a significant driver for the investigation of NTD as a viable alternative for commercial applications.

Performance Analysis

The performance of a hole transport material is evaluated based on several key parameters, including its energy levels (HOMO/LUMO), hole mobility, film-forming properties, and its impact on the overall device efficiency and stability.

Properties of this compound (NTD)

Studies on NTD thin films have revealed several promising characteristics for its use as an HTL:

  • Optical Properties: NTD thin films exhibit high transmittance in the visible region, which is crucial for allowing light to reach the active layer in both OLEDs and solar cells.[3]

  • Electrical Properties: The material has a reported mobility gap that can be tuned with film thickness, decreasing from 2.74 eV to 2.51 eV as thickness increases from 80 to 200 nm.[3] The activation energy for charge transport has been measured to be 378 meV.[3]

  • Thermal Stability: NTD exhibits good thermal stability, which is essential for device longevity and performance under operational stress.

Comparative Device Performance

Direct, side-by-side comparisons of NTD with Spiro-OMeTAD and PTAA in optimized devices are limited in published literature. However, we can infer its potential by comparing its intrinsic properties and the typical performance of devices using the alternative materials.

ParameterThis compound (NTD)Spiro-OMeTADPTAA
Device Application OLEDs, Perovskite Solar CellsPerovskite Solar Cells, ssDSSC, OLEDsPerovskite Solar Cells
Power Conversion Efficiency (PCE) in PSCs Data not readily available>25% (regular architecture)[4]>25% (inverted architecture)[4]
External Quantum Efficiency (EQE) in OLEDs Data not readily availableHigh performance reportedNot commonly used in OLEDs
Hole Mobility Moderate (inferred)Good (slightly lower than PTAA)[4]Good (slightly higher than Spiro-OMeTAD)[4]
HOMO Level Suitable for hole injection (inferred)-5.20 eV[1]Aligned for efficient hole extraction
Stability Good thermal stabilityCan be a bottleneck for long-term stabilityGenerally more stable than Spiro-OMeTAD in some conditions

Experimental Protocols

Detailed experimental protocols for the fabrication of large-scale devices using NTD are not yet standardized. However, the general procedures for incorporating small molecule HTLs via solution processing or vacuum deposition are applicable.

Solution-Based Deposition Workflow for Perovskite Solar Cells

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization A FTO/ITO Substrate Cleaning B UV-Ozone Treatment A->B C Electron Transport Layer (ETL) Deposition D Perovskite Active Layer Deposition C->D E Hole Transport Layer (HTL) Deposition (NTD in solution) D->E F Metal Contact (e.g., Au, Ag) Evaporation E->F G J-V Measurement F->G H EQE Measurement F->H I Stability Testing F->I

Caption: General workflow for the fabrication and characterization of perovskite solar cells using a solution-processed hole transport layer.

HTL Solution Preparation (Hypothetical for NTD):

  • Dissolve this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 10-20 mg/mL.

  • Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) may be required to improve conductivity and device performance, similar to Spiro-OMeTAD-based solutions.

  • Stir the solution at a slightly elevated temperature (e.g., 50-70 °C) to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE filter before use.

Deposition:

The HTL solution is typically spin-coated onto the perovskite layer, followed by thermal annealing to remove the solvent and form a uniform film.

Signaling Pathways and Logical Relationships

The function of the hole transport layer is integral to the overall charge transport and recombination dynamics within a photovoltaic or light-emitting device.

G cluster_0 Device Physics Photon Photon Absorption Exciton Exciton Generation Photon->Exciton Charge_Separation Charge Separation Exciton->Charge_Separation Hole_Transport Hole Transport (via HTL) Charge_Separation->Hole_Transport Electron_Transport Electron Transport (via ETL) Charge_Separation->Electron_Transport Recombination Recombination (Loss) Charge_Separation->Recombination Charge_Collection Charge Collection at Electrodes Hole_Transport->Charge_Collection Hole_Transport->Recombination Electron_Transport->Charge_Collection Electron_Transport->Recombination

References

Safety Operating Guide

Proper Disposal of N1,N4-Di-p-tolylbenzene-1,4-diamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N1,N4-Di-p-tolylbenzene-1,4-diamine is critical for ensuring laboratory safety and environmental protection. As a member of the aromatic amine family, this compound should be treated as hazardous chemical waste in accordance with institutional and local regulations. The following guide provides detailed procedures for its safe handling and disposal.

Hazard Profile and Safety Data

Hazard CategoryPotential Effects and Precautions
Acute Toxicity Harmful if swallowed or in contact with skin; potentially toxic if inhaled.
Skin Sensitization May cause an allergic skin reaction.[1]
Eye Irritation May cause serious eye irritation.
Genetic Defects Suspected of causing genetic defects.
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1]

2. Waste Identification and Segregation:

  • Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.[2]

3. Container Management:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3] Whenever possible, use the original container.[1]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all constituents and their approximate concentrations.

4. Waste Accumulation:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be at or near the point of generation and under the control of laboratory personnel.[3]

  • Storage: Ensure the container is kept closed at all times, except when adding waste.[5] Store it in secondary containment to prevent spills.

5. Arranging for Disposal:

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup. Do not transport hazardous waste outside of the laboratory yourself.[5]

  • Documentation: Follow all institutional procedures for waste handover, which may include completing online forms or signing manifests.

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being disposed of as regular trash.

Objective: To safely decontaminate empty chemical containers through a triple-rinse procedure.

Materials:

  • Empty this compound container.

  • A solvent capable of dissolving the compound (e.g., acetone or ethanol).

  • A designated hazardous waste container for the rinseate.

  • Appropriate PPE.

Procedure:

  • First Rinse: Add a small amount of solvent to the empty container, equivalent to about 5-10% of the container's volume.

  • Agitate: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collect Rinseate: Pour the solvent rinseate into the designated hazardous waste container.[5]

  • Repeat: Perform the rinse procedure two more times, collecting the rinseate in the same hazardous waste container.[5]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label from the container.[5] It can now be disposed of as non-hazardous waste, such as in a designated bin for broken glass or regular trash, in accordance with institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_decon Decontamination of Empties A Identify Waste: This compound (Solid, Solution, or Contaminated Material) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Leak-Proof Container B->C J Empty Container? B->J D Affix Hazardous Waste Label (List all constituents) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Waste Generation Complete? E->F G Contact EHS for Pickup F->G Yes H Follow Institutional Handover Procedure G->H I End of Life Cycle H->I K Triple-Rinse with Appropriate Solvent J->K Yes L Collect Rinseate as Hazardous Waste K->L M Deface Label & Dispose of Container as Non-Hazardous K->M L->E Add to SAA

References

Personal protective equipment for handling N1,N4-Di-p-tolylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling N1,N4-Di-p-tolylbenzene-1,4-diamine.

Hazard Assessment

While specific toxicity data for this compound is not detailed in the provided search results, aromatic amines as a class of compounds are known to have potential hazards. Similar compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Prolonged or repeated exposure should be avoided. It is crucial to wear appropriate personal protective equipment (PPE) and work in a well-ventilated area.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Nitrile or neoprene gloves (double-gloving recommended).Safety glasses with side shields or chemical splash goggles.An N95/FFP2 respirator or higher is recommended, especially if the material is dusty.Laboratory coat.
Solution Preparation Chemical fume hood.Nitrile or neoprene gloves.Chemical splash goggles or a face shield.Use in a well-ventilated area; a respirator may be necessary if vapors are expected.[2][3]Laboratory coat.
Reaction Work-up and Purification Chemical fume hood.Chemical-resistant gloves (e.g., nitrile, neoprene).Chemical splash goggles and a face shield.Ensure adequate ventilation; use a respirator if there is a risk of inhalation.Chemical-resistant apron over a laboratory coat.

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it fits correctly.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Eye Protection: Remove eye protection from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure you have read and understood this safety guide. Conduct a pre-work hazard assessment. Ensure all necessary PPE is available and in good condition.[2][3]

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] The container should be clearly labeled.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the contaminated material into a sealed, labeled waste container. Clean the spill area with a suitable solvent, followed by soap and water.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review Safety Guide prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Designated Area prep_ppe->prep_area handling_weigh Weighing in Fume Hood prep_area->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_reaction Reaction & Work-up handling_solution->handling_reaction cleanup_waste Segregate Hazardous Waste handling_reaction->cleanup_waste storage_container Tightly Sealed Container handling_reaction->storage_container Store Unused Material cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash storage_location Cool, Dry, Ventilated Area storage_container->storage_location

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.